molecular formula C10H10F2N2O B1489812 1-(2,4-Difluorobenzoyl)azetidin-3-amine CAS No. 1342724-17-7

1-(2,4-Difluorobenzoyl)azetidin-3-amine

Cat. No.: B1489812
CAS No.: 1342724-17-7
M. Wt: 212.2 g/mol
InChI Key: WIKYESJLVXJDQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Difluorobenzoyl)azetidin-3-amine (CAS 1342724-17-7) is a small, strained heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This high-purity reagent features an azetidin-3-amine scaffold, a versatile building block for the synthesis of functionalized azetidines . The 2,4-difluorobenzoyl substituent is a common pharmacophore found in compounds targeting a range of receptors and is known to influence the conformational properties of molecules . With a molecular formula of C 10 H 10 F 2 N 2 O and a molecular weight of 212.20, this compound serves as a key synthetic intermediate . Azetidine cores are present in various biologically active compounds and natural products . Researchers utilize this and similar azetidine derivatives in the development of potential therapeutic agents for a wide spectrum of diseases, including neurological disorders, oncological indications, and inflammatory conditions . For instance, structurally related 3-fluoroazetidin-2-ones have been investigated as potent microtubule-disrupting agents with anticancer activity, demonstrating the potential of the azetidine scaffold in creating novel bioactive molecules . This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(3-aminoazetidin-1-yl)-(2,4-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2N2O/c11-6-1-2-8(9(12)3-6)10(15)14-4-7(13)5-14/h1-3,7H,4-5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKYESJLVXJDQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=C(C=C2)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Molecular Structure and Properties of 1-(2,4-Difluorobenzoyl)azetidin-3-amine

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 1-(2,4-Difluorobenzoyl)azetidin-3-amine , a high-value heterocyclic building block used in Fragment-Based Drug Discovery (FBDD).[1] Structurally, the molecule features a strained azetidine ring acylated at the


This scaffold represents a strategic "escape from flatland" in medicinal chemistry, offering a higher fraction of


Molecular Architecture & Physicochemical Profile[2][3]

Structural Analysis

The molecule comprises three distinct pharmacophoric distinct domains:

  • The Azetidine Core: A four-membered nitrogenous ring.[2][3][4] Unlike planar aromatic rings, the azetidine ring exists in a puckered conformation (butterfly shape) with a barrier to inversion of approximately 1.3 kcal/mol. This reduces the entropic penalty upon binding to protein targets compared to flexible linear chains.

  • The 2,4-Difluorobenzoyl Moiety: The carbonyl group at

    
     creates a planar amide bond, restricting rotation and reducing the basicity of the ring nitrogen. The fluorine atoms at the ortho and para positions of the phenyl ring serve as metabolic blockers, preventing oxidative metabolism (e.g., hydroxylation) by Cytochrome P450 enzymes.
    
  • The Exocyclic Primary Amine (

    
    ):  This group serves as the primary "growth vector" for library synthesis. It is a basic center, though its 
    
    
    is modulated by the electron-withdrawing inductive effect of the nearby amide and the strain of the ring.
Computed Physicochemical Properties

The following data represents the calculated profile for the free base form.

PropertyValuebiological Relevance
Molecular Formula

--
Molecular Weight 212.20 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant)
cLogP ~1.2 - 1.5Moderate lipophilicity; good membrane permeability potential
TPSA ~55

Favorable for CNS penetration (Target < 90

)
H-Bond Donors 2Primary amine (

)
H-Bond Acceptors 3Carbonyl oxygen, Amine nitrogen, Fluorines
Rotatable Bonds 2Amide-Phenyl bond, C3-Amine bond

Synthetic Pathways & Process Chemistry[4][7]

The synthesis of this compound requires a convergent approach. The instability of the strained ring necessitates mild coupling conditions to prevent ring-opening polymerization.

Retrosynthetic Logic

The molecule is disconnected at the amide bond. The key precursors are 2,4-difluorobenzoic acid and tert-butyl azetidin-3-ylcarbamate (Boc-protected azetidin-3-amine).[1] Direct use of unprotected azetidin-3-amine is discouraged due to competing polymerization and difficulty in controlling regioselectivity between the secondary (ring) and primary (exocyclic) amines.[1]

Experimental Protocol

Step 1: Amide Coupling

  • Reagents: 2,4-Difluorobenzoic acid (1.0 equiv), tert-butyl azetidin-3-ylcarbamate (1.0 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv).[1]

  • Solvent: Anhydrous DMF or DCM.

  • Procedure:

    • Dissolve the carboxylic acid in DMF at 0°C.

    • Add HATU and stir for 15 minutes to activate the acid (forming the O-At ester).

    • Add the Boc-protected azetidine and DIPEA dropwise.

    • Allow to warm to room temperature and stir for 4–6 hours.

    • Validation: Monitor by LC-MS for the intermediate mass

      
      .[1]
      
  • Workup: Dilute with EtOAc, wash with saturated

    
     (remove unreacted acid), water, and brine. Dry over 
    
    
    .

Step 2: Deprotection

  • Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the intermediate in DCM (if using TFA) or Dioxane.

    • Add acid (10–20 equiv) at 0°C.

    • Stir for 2 hours.

    • Critical Step: Evaporate solvent in vacuo without heating above 40°C to avoid degradation of the strained ring.

  • Isolation: The product is obtained as a TFA or HCl salt. For the free base, neutralize with basic resin (e.g., Amberlyst A-21) in MeOH.

Reaction Workflow Diagram

SynthesisWorkflowStart12,4-DifluorobenzoicAcidActivationActivation(HATU/DIPEA)Start1->ActivationStart2tert-Butylazetidin-3-ylcarbamateStart2->ActivationIntermediateBoc-ProtectedIntermediate(MW: 312.3)Activation->IntermediateAmide CouplingRT, 4hDeprotectionAcidic Deprotection(TFA or HCl/Dioxane)Intermediate->DeprotectionN-Boc CleavageProduct1-(2,4-Difluorobenzoyl)azetidin-3-amine(Final Product)Deprotection->ProductNeutralization& Isolation

Figure 1: Convergent synthesis workflow for the target molecule using standard peptide coupling methodology.

Structural Biology & Pharmacophore Utility[8][9]

"Escape from Flatland"

In modern drug design, increasing the saturation (

  • Vector Geometry: The angle between the

    
    -substituent and the 
    
    
    -substituent in azetidine is approximately 160°, providing a distinct vector compared to the 180° of para-substituted benzenes or the 60°/120° of ortho/meta substitutions.
Metabolic Stability (The Fluorine Effect)

The 2,4-difluoro substitution pattern is non-arbitrary.

  • C4-Fluorine: Blocks para-hydroxylation, a primary metabolic soft spot.[1]

  • C2-Fluorine: Induces a twisted conformation of the amide bond relative to the phenyl ring due to steric clash and electrostatic repulsion with the carbonyl oxygen. This non-planarity can improve solubility by disrupting crystal packing energy.

Structure-Activity Relationship (SAR) Logic[1]

SAR_LogicCore1-(2,4-Difluorobenzoyl)azetidin-3-amineAmineC3-Primary AmineCore->AmineRingAzetidine RingCore->RingPhenyl2,4-DifluorophenylCore->PhenylGrowthLibrary Growth Vector(Urea/Amide formation)Amine->GrowthStrainConformational Rigidity(Reduced Entropy Loss)Ring->StrainLipophilModulated Lipophilicity(Bioisostere)Ring->LipophilMetabMetabolic Stability(Blocked CYP sites)Phenyl->MetabPhenyl->Lipophil

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional role of each molecular domain.[1]

Analytical Characterization

To validate the identity of synthesized batches, the following analytical signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR:  Distinct signals for the fluorine atoms. The C2-F and C4-F will appear as multiplets in the range of 
    
    
    -100 to -120 ppm.[1] The coupling constants (
    
    
    ) are critical for confirming the 2,4-substitution pattern.
  • 
     NMR (DMSO-
    
    
    ):
    • Azetidine protons: The protons at C2 and C4 of the ring appear as multiplets between 3.8–4.5 ppm. Due to the amide rotamers and ring puckering, these may appear as complex splitting patterns.

    • Amine protons: Broad singlet around 1.5–2.0 ppm (if free base) or broad signals >8.0 ppm (if salt).

    • Aromatic protons: Three signals corresponding to the 1,2,4-substituted benzene ring.

Mass Spectrometry
  • Method: ESI-MS (Positive Mode).[1]

  • Target Ion:

    
     (approx).
    
  • Fragmentation: High collision energy often results in the loss of the azetidine ring or cleavage of the amide bond, yielding a characteristic difluorobenzoyl fragment (

    
    ).
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Azetidin-3-amine derivatives. Retrieved from [Link][1]

  • Royal Society of Chemistry. Recent advances in the synthesis and reactivity of azetidines.[5] Org.[3][6][7] Biomol. Chem., 2021.[3][8] Retrieved from [Link]

Strategic Utilization of 1-(2,4-Difluorobenzoyl)azetidin-3-amine in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2,4-Difluorobenzoyl)azetidin-3-amine represents a high-value "privileged intermediate" in modern medicinal chemistry, specifically utilized for scaffold hopping and DMPK (Drug Metabolism and Pharmacokinetics) optimization .

This guide details the technical application of this motif. It serves as a strategic replacement for traditional piperidine or pyrrolidine linkers, offering a dual advantage: the azetidine ring lowers lipophilicity (


) and reduces steric bulk, while the 2,4-difluorobenzoyl moiety  acts as a metabolic block against CYP450-mediated oxidation, locking the conformation for improved receptor binding.

Part 1: Physicochemical Profile & Design Logic[1]

The "Azetidine Switch": Solving Lipophilicity

In hit-to-lead optimization, a common failure mode is "molecular obesity"—excessive molecular weight and lipophilicity leading to poor solubility and high clearance.

Replacing a six-membered piperidine with a four-membered azetidine (the "Azetidine Switch") is a proven strategy to improve Ligand Efficiency (LE) .

PropertyPiperidine LinkerAzetidine Linker (Subject)Impact on Drug Design
Hybridization

rich, flexible

rich, rigid
Azetidine has defined exit vectors (

vs

).
Basicity (

)
~10.5 (High)~8.5 - 9.5 (Moderate)Lower

improves permeability and reduces hERG liability.
Lipophilicity HighLowLowers

by ~1 unit; improves metabolic stability.
Metabolic Risk High (Ring oxidation)LowThe strained ring is less prone to oxidative metabolism.
The 2,4-Difluorophenyl "Metabolic Shield"

The benzoyl attachment is not merely a linker; it is a functional pharmacophore.

  • Metabolic Blockade: The 2,4-difluoro substitution pattern blocks the most reactive sites on the phenyl ring (ortho and para positions) from CYP-mediated hydroxylation.

  • Conformational Locking: The amide bond (benzoyl group) creates a rigid dipole. The fluorine at the ortho position introduces steric bulk that restricts rotation around the amide bond, forcing the molecule into a preferred conformation that often matches GPCR binding pockets (e.g., GPR119, MAGL).

Part 2: Synthetic Protocols

Retrosynthetic Analysis

The synthesis of this compound is typically achieved via a convergent approach. The critical challenge is handling the azetidine ring, which can undergo ring-opening polymerization under harsh acidic or Lewis-acidic conditions.

Step-by-Step Synthesis Workflow

Reagents Required:

  • tert-Butyl azetidin-3-ylcarbamate (N-Boc-3-aminoazetidine)

  • 2,4-Difluorobenzoyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) or HCl/Dioxane

Protocol A: Amide Coupling (The Benzoylation)
  • Preparation: Dissolve tert-butyl azetidin-3-ylcarbamate (1.0 equiv) in anhydrous DCM (0.1 M concentration) under nitrogen atmosphere.

  • Base Addition: Cool to

    
    . Add DIPEA (1.5 equiv) dropwise.
    
  • Acylation: Add 2,4-difluorobenzoyl chloride (1.1 equiv) slowly to control the exotherm.

    • Critical Note: Maintain temperature

      
       to prevent bis-acylation or ring opening.
      
  • Workup: Stir at room temperature for 2 hours. Quench with saturated

    
    .[1] Extract with DCM. Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Flash chromatography (Hexane/EtOAc) yields the intermediate tert-butyl (1-(2,4-difluorobenzoyl)azetidin-3-yl)carbamate.

Protocol B: N-Boc Deprotection (The Activation)
  • Dissolution: Dissolve the intermediate from Protocol A in DCM.

  • Acidolysis: Add TFA (10-20% v/v) dropwise at

    
    .
    
    • Alternative: Use 4M HCl in Dioxane for 1 hour if the substrate is acid-sensitive.

  • Completion: Monitor by LCMS (Disappearance of Boc-protected mass).

  • Free Basing (Crucial): Evaporate volatiles. The residue is the TFA salt. To isolate the free amine:

    • Redissolve in DCM/MeOH (9:1).

    • Stir with basic resin (e.g., Amberlyst A-21) or wash with saturated

      
      .
      
    • Storage: The free amine is stable but should be used immediately in the next step to avoid dimerization.

Part 3: Visualization of Workflows

Synthetic Pathway Diagram

The following diagram illustrates the conversion of raw materials into the functional scaffold.

SynthesisPath Start1 tert-Butyl azetidin-3-ylcarbamate Step1 Amide Coupling (DCM, DIPEA, 0°C) Start1->Step1 Start2 2,4-Difluorobenzoyl chloride Start2->Step1 Inter Intermediate: N-Boc-1-(2,4-difluorobenzoyl)azetidine Step1->Inter Step2 Deprotection (TFA/DCM or HCl/Dioxane) Inter->Step2 Final Target Scaffold: This compound Step2->Final Free-basing

Caption: Convergent synthesis of the target scaffold via controlled acylation and deprotection.

Decision Logic: When to Use This Scaffold

Use this flowchart to determine if this molecule fits your SAR (Structure-Activity Relationship) campaign.

DecisionLogic Problem Lead Compound Issue: High Clearance / Low Solubility CheckLinker Is the current linker a Piperidine or Pyrrolidine? Problem->CheckLinker Solution1 Apply 'Azetidine Switch' (Lowers logP, Rigidifies) CheckLinker->Solution1 Yes CheckMetab Is the Phenyl ring a metabolic soft spot? Solution1->CheckMetab Solution2 Add 2,4-Difluoro Pattern (Blocks CYP oxidation) CheckMetab->Solution2 Yes Result Select Scaffold: This compound Solution2->Result

Caption: Medicinal chemistry decision tree for selecting the this compound scaffold.

Part 4: Key Applications & Case Studies

Monoacylglycerol Lipase (MAGL) Inhibitors

In the development of MAGL inhibitors for neuroinflammation, Pfizer and other groups utilized azetidine carbamates. The 1-(2,4-difluorobenzoyl) moiety is often employed in the "Right-Hand Side" (RHS) of the molecule to fill the lipophilic pocket of the enzyme while maintaining hydrolytic stability.

  • Mechanism:[2][3][4] The azetidine amine is functionalized into a reactive carbamate (e.g., hexafluoroisopropyl carbamate) which covalently modifies the catalytic serine of MAGL.

  • Role of Scaffold: The azetidine orients the carbamate warhead precisely, while the difluorophenyl group provides necessary hydrophobic interactions without metabolic liability.

GPR119 Agonists (Metabolic Disease)

GPR119 agonists typically require a central carbamate or amine linker connecting a polar headgroup to a lipophilic tail.

  • Application: The This compound serves as the central core. The amine is coupled to a heteroaryl headgroup (e.g., pyrimidine), and the difluorophenyl tail fits into the receptor's hydrophobic groove.

  • Advantage:[5][6] The rigidity of the azetidine-amide bond reduces the entropic penalty of binding compared to flexible propyl-amine linkers.

References

  • Azetidines as Piperidine Replacements

    • Lowe, M. A., et al. "Azetidines and Piperidines in Medicinal Chemistry: A Comparative Analysis of Physicochemical Properties." Journal of Medicinal Chemistry.

  • MAGL Inhibitor Development

    • Butler, C. R., et al. "Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase." Journal of Medicinal Chemistry, 2017.[7]

  • Metabolic Stability of Fluorinated Aromatics

    • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.[8][9]

  • Synthesis of Azetidine Intermediates

    • "Synthesis of azetidine derivatives." World Intellectual Property Organization (WO2000063168A1).

Sources

Physicochemical Profile of 1-(2,4-Difluorobenzoyl)azetidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the Azetidine Scaffold

In modern drug discovery, the 1-(2,4-Difluorobenzoyl)azetidin-3-amine motif represents a high-value pharmacophore, bridging the gap between structural rigidity and physicochemical compliance. As a 3-aminoazetidine derivative , this molecule serves as a conformationally restricted surrogate for larger, more flexible diamines (e.g., piperazines), offering reduced lipophilicity (LogP) and improved metabolic stability while maintaining critical hydrogen bond vectors.

This guide provides a comprehensive technical profile for researchers synthesizing or utilizing this building block. It moves beyond static data, offering a self-validating characterization workflow to ensure batch-to-batch consistency and reliable biological data.

Molecular Identity & In-Silico Profile

Before experimental validation, a robust in-silico baseline is required to guide solvent selection and assay design.

Table 1: Core Physicochemical Parameters
ParameterValue (Predicted/Target)Significance in Drug Design
IUPAC Name (3-Aminoazetidin-1-yl)(2,4-difluorophenyl)methanoneUnambiguous identification.[1][2]
Molecular Formula C₁₀H₁₀F₂N₂OElemental composition for HRMS validation.
Molecular Weight 212.20 g/mol Fragment-based drug discovery (FBDD) compliant (<300 Da).
Exact Mass 212.0761Key for high-resolution mass spectrometry (HRMS).
cLogP ~0.8 – 1.2Optimal for oral bioavailability; indicates good water solubility.
TPSA ~46 ŲHigh membrane permeability potential (Rule of 5 compliant).
H-Bond Donors 2 (Primary Amine)Critical for target engagement (e.g., kinase hinge binding).
H-Bond Acceptors 3 (Amide O, F atoms)Modulates receptor affinity and solubility.
Rotatable Bonds 2 (Amide-Aryl bond)Low entropy penalty upon binding (rigid scaffold).

Analyst Note: The presence of the 2,4-difluorophenyl group is deliberate. Fluorine substitution at these positions typically blocks metabolic oxidation (P450 metabolism) at the phenyl ring, extending the compound's half-life (t½) compared to the non-fluorinated analog.

Synthesis & Purification Workflow

To ensure the integrity of the physicochemical profile, the compound must be synthesized with high purity (>98%). The following protocol minimizes side-product formation (e.g., bis-acylation).

DOT Diagram 1: Synthesis & Purification Logic

SynthesisWorkflow Start Start: tert-Butyl azetidin-3-ylcarbamate Step1 Acylation (2,4-Difluorobenzoyl chloride, TEA, DCM, 0°C) Start->Step1 Nucleophilic Acyl Subst. Inter Intermediate: 1-Benzoyl-3-Boc-aminoazetidine Step1->Inter Step2 Deprotection (TFA/DCM or 4M HCl/Dioxane) Inter->Step2 Acidic Cleavage Crude Crude Salt (TFA or HCl salt) Step2->Crude Purify Purification (SCX-2 Cartridge or RP-HPLC) Crude->Purify Desalting/Isolation Final Final Product: Free Base or HCl Salt Purify->Final

Caption: Step-wise synthesis pathway emphasizing the protection-deprotection strategy to ensure regioselectivity at the azetidine nitrogen.

Detailed Protocol
  • Acylation (Regiocontrol):

    • Dissolve tert-butyl azetidin-3-ylcarbamate (1.0 eq) in anhydrous DCM.

    • Add triethylamine (2.5 eq) as a proton scavenger.

    • Add 2,4-difluorobenzoyl chloride (1.1 eq) dropwise at 0°C to prevent exotherms.

    • Checkpoint: Monitor by TLC/LC-MS for disappearance of starting amine.

  • Deprotection:

    • Treat the isolated intermediate with TFA/DCM (1:1) or 4M HCl in Dioxane.

    • Critical: Ensure complete removal of the tert-butyl cation to prevent alkylation byproducts.

  • Purification (The "Self-Validating" Step):

    • Method: Strong Cation Exchange (SCX-2) chromatography.

    • Logic: The product is a basic amine. Non-basic impurities (e.g., difluorobenzoic acid) will elute with methanol. The target amine elutes only with ammonia/methanol, ensuring high purity.

Physicochemical Characterization Protocols

Establishing the "Identity Card" of the molecule requires three orthogonal datasets: pKa, Lipophilicity, and Solubility.

A. Acid Dissociation Constant (pKa)
  • Target pKa (Amine): 8.2 – 8.8 (Predicted).

  • Method: Potentiometric Titration (Sirius T3 or equivalent).

  • Relevance: The pKa determines the ionization state at physiological pH (7.4).

    • At pH 7.4: The molecule will be predominantly protonated (>90% cationic). This improves solubility but may limit passive permeability unless active transport is involved.

B. Lipophilicity (LogD)
  • Protocol: Shake-flask method (Octanol/Buffer pH 7.4) or Chromatographic Hydrophobicity Index (CHI).

  • Expectation: LogD₇.₄ < LogP due to ionization.

  • Interpretation:

    • LogD < 1: High solubility, low metabolic clearance, potential for renal excretion.

    • LogD > 3: High permeability, risk of non-specific binding.

    • Target for this molecule: LogD ~0.5, ideal for a fragment or lead-like scaffold.

C. Solubility Profiling

Solubility is not a single number; it is a pH-dependent curve.

MediumpHExpected SolubilityRationale
0.1N HCl 1.0High (>10 mg/mL)Fully protonated amine forms stable salt.
PBS Buffer 7.4Moderate (>1 mg/mL)Equilibrium between cation and free base.
FaSSIF 6.5HighSimulated intestinal fluid; biologically relevant for oral absorption.

Stability & Reactivity Profile

Understanding the stability of the 1-(2,4-Difluorobenzoyl) amide bond and the azetidine ring is critical for storage and formulation.

DOT Diagram 2: Stability Testing Workflow

StabilityWorkflow cluster_conditions Stress Conditions Sample Test Sample: This compound Acid Acid Hydrolysis (0.1N HCl, 60°C) Sample->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Sample->Base Oxid Oxidation (3% H2O2, RT) Sample->Oxid Analysis LC-MS Analysis (Purity & Degradant ID) Acid->Analysis Base->Analysis Oxid->Analysis Result1 Pass: <5% Degradation Analysis->Result1 Stable Result2 Fail: Ring Opening/Hydrolysis Analysis->Result2 Unstable

Caption: Forced degradation workflow to determine shelf-life and formulation constraints.

Key Stability Risks
  • Ring Opening: The strained 4-membered azetidine ring is susceptible to nucleophilic attack under harsh conditions (strong nucleophiles + high heat), leading to ring-opened propanediamine derivatives.

  • Amide Hydrolysis: The electron-withdrawing fluorine atoms on the benzoyl ring make the amide carbonyl more electrophilic, potentially increasing susceptibility to alkaline hydrolysis compared to a non-fluorinated benzamide.

    • Mitigation: Store as the HCl salt in a desiccator at -20°C.

Analytical Validation (Quality Control)

To certify the compound for biological screening, the following spectra must be obtained:

  • ¹H NMR (DMSO-d₆):

    • δ 7.3 – 7.8 ppm: Multiplets corresponding to the 1,2,4-substituted aromatic ring.

    • δ 3.8 – 4.5 ppm: Azetidine ring protons (distinct splitting pattern due to ring puckering).

    • δ 3.5 ppm: Methine proton (CH-NH₂) at position 3.

  • ¹⁹F NMR:

    • Two distinct signals (approx -105 to -115 ppm) confirming the 2,4-difluoro substitution pattern.

  • LC-MS:

    • Single peak purity >98% (UV 254 nm).

    • Mass [M+H]⁺ = 213.1 (approx).

References

  • Azetidines in Drug Discovery

    • Lowe, M. A., et al. (2010). "Azetidines as Bioisosteres: Synthesis and Properties." Bioorganic & Medicinal Chemistry Letters.

  • Physicochemical Profiling Methods

    • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard text for pKa/LogP protocols).

  • Synthesis of 3-Aminoazetidines

    • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3-Aminoazetidines." Journal of Organic Chemistry.

  • Fluorine in Medicinal Chemistry

    • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.

Sources

The 2,4-Difluorobenzoyl Moiety: A Strategic Pharmacophore for Metabolic Stability and CNS Penetration

[1]

Executive Summary

In the optimization of small molecule therapeutics, particularly for Central Nervous System (CNS) indications, the phenyl ring often represents a "metabolic soft spot," susceptible to rapid oxidative clearance by Cytochrome P450 (CYP) enzymes.[1] The 2,4-difluorobenzoyl group has emerged as a privileged substructure that addresses this liability through a multi-faceted mechanism: it sterically and electronically blocks primary sites of metabolism, modulates lipophilicity for blood-brain barrier (BBB) penetration, and induces specific conformational biases that enhance target selectivity.[1] This guide analyzes the physicochemical and metabolic rationale behind this moiety, using Iloperidone as a primary case study, and provides validated protocols for its synthesis and evaluation.[1]

The Metabolic Challenge: Phenyl Ring Liability

The phenyl group is a ubiquitous scaffold in medicinal chemistry, yet it is inherently prone to Phase I metabolism.[1]

  • Mechanism: CYP450 enzymes (specifically CYP2D6, CYP3A4, and CYP2C9) preferentially target electron-rich aromatic rings.[1]

  • Regioselectivity: Oxidation typically occurs at the para position (most accessible and electronically favorable) or the ortho position.

  • Consequence: Rapid hydroxylation leads to increased polarity and subsequent Phase II conjugation (glucuronidation/sulfation), resulting in rapid renal excretion and reduced half-life (

    
    ).
    

For CNS drugs requiring sustained receptor occupancy (e.g., antipsychotics), unmodified benzoyl groups often fail to provide the necessary pharmacokinetic (PK) duration.[1]

The Fluorine Solution: Physicochemical Principles

Fluorine substitution is a standard medicinal chemistry tactic, but the specific 2,4-substitution pattern offers unique advantages over mono-fluorination.[1]

The "Metabolic Shield" Effect

The Carbon-Fluorine (C-F) bond is the strongest single bond in organic chemistry (~116 kcal/mol vs. ~99 kcal/mol for C-H). Replacing hydrogen with fluorine at metabolically labile sites effectively "caps" these positions.[1]

  • 4-Position (Para): Blocks the primary site of CYP-mediated hydroxylation.

  • 2-Position (Ortho): Blocks the secondary site of oxidation and prevents ortho-hydroxylation.

Electronic Deactivation

Fluorine is the most electronegative element (Pauling scale: 3.98). Its strong inductive effect (

  • Impact: This lowers the HOMO (Highest Occupied Molecular Orbital) energy of the

    
    -system, making the ring less nucleophilic and therefore less reactive toward the electrophilic heme-oxo species of CYP450 enzymes.
    

Deep Dive: The 2,4-Difluorobenzoyl Moiety

The synergy of the 2- and 4-positions creates a pharmacophore that is more than the sum of its parts.

The "Orthogonal Lock" (Conformational Bias)

While the 4-fluoro substituent is primarily metabolic, the 2-fluoro substituent plays a critical structural role.

  • Steric Clash: The van der Waals radius of fluorine (1.47 Å) is significantly larger than hydrogen (1.20 Å). In a benzoyl system, a fluorine at the ortho (2) position creates steric repulsion with the carbonyl oxygen or the amide nitrogen.[1]

  • Twist Angle: This repulsion forces the carbonyl group to rotate out of coplanarity with the phenyl ring.

  • Result: This "twisted" conformation disrupts conjugation between the phenyl ring and the carbonyl. This can prevent planar binding modes favored by certain metabolic enzymes while locking the molecule into a bioactive conformation required for target receptors (e.g.,

    
     or 
    
    
    ).
Diagram: Mechanism of Metabolic Stabilization

The following diagram illustrates how the 2,4-difluoro pattern blocks CYP450 attack and induces conformational twisting.[1]

MetabolicShieldPhenylUnsubstitutedBenzoyl GroupCYP_ParaCYP450 Attack(Para-Hydroxylation)Phenyl->CYP_ParaHigh LiabilityCYP_OrthoCYP450 Attack(Ortho-Hydroxylation)Phenyl->CYP_OrthoModerate LiabilityDifluoro2,4-DifluorobenzoylMoietyF_Para4-Fluoro Block(High Bond Strength)Difluoro->F_ParaSubstitutes HF_Ortho2-Fluoro Block(Steric Shield)Difluoro->F_OrthoSubstitutes HF_Para->CYP_ParaBLOCKSF_Ortho->CYP_OrthoBLOCKSTwistConformational Twist(Non-Planar)F_Ortho->TwistInduces

Caption: The 2,4-difluorobenzoyl moiety blocks oxidative attack at labile sites while inducing a non-planar conformation.[1]

Case Study: Iloperidone (Fanapt)

Iloperidone is an atypical antipsychotic that perfectly exemplifies the utility of the 2,4-difluorobenzoyl group.

Structural Analysis[1][2]
  • Core: Piperidinyl-benzisoxazole derivative.[2][3]

  • Tail: 4-(2,4-difluorobenzoyl)piperidine moiety.[2][4][5]

  • Function: The 2,4-difluorobenzoyl group serves as the lipophilic anchor that interacts with the secondary binding pocket of the Dopamine

    
     and Serotonin 
    
    
    receptors.
Metabolic Fate

Clinical pharmacokinetic data confirms the stability of this moiety.[1]

  • Primary Metabolism: Metabolism of Iloperidone occurs via carbonyl reduction (to metabolite P88) and O-demethylation on the methoxyphenyl end (to metabolite P95).

  • Ring Stability: The 2,4-difluorophenyl ring remains intact in both major metabolites.[1] The fluorines successfully divert metabolic processing away from the aromatic ring and toward the linker regions, preserving the core pharmacophore structure for longer duration.[1]

Synthetic Protocols

The synthesis of the 2,4-difluorobenzoyl moiety is typically achieved via Friedel-Crafts acylation, a robust and scalable method.[1]

Protocol: Synthesis of 4-(2,4-Difluorobenzoyl)piperidine

This intermediate is critical for Iloperidone synthesis.

Reagents:

  • 1,3-Difluorobenzene (Starting Material)

  • Isonipecotic acid chloride (or N-acetyl isonipecotic acid chloride)

  • Aluminum Chloride (

    
    ) - Lewis Acid Catalyst
    
  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) - Solvent

Step-by-Step Methodology:

  • Activation: In a flame-dried 3-neck flask under nitrogen, dissolve N-acetyl isonipecotic acid chloride (1.0 eq) in anhydrous DCE.

  • Catalyst Addition: Cool to 0°C. Add

    
     (2.5 eq) portion-wise. Ensure the temperature does not exceed 5°C to prevent polymerization.[1]
    
  • Substrate Addition: Add 1,3-difluorobenzene (1.2 eq) dropwise. The 2,4-substitution pattern is directed by the existing fluorines (ortho/para directors), but since the 4-position of 1,3-difluorobenzene is sterically accessible and electronically activated relative to the meta position, acylation occurs at the 4-position (which becomes position 4 of the new ring, relative to the acyl group).[1] Note: In 1,3-difluorobenzene, the position between the fluorines is sterically crowded, so substitution occurs at the 4-position.[1]

  • Reaction: Allow to warm to room temperature and reflux for 4–6 hours. Monitor by HPLC.

  • Quench: Pour the reaction mixture over crushed ice/HCl to decompose the aluminum complex.

  • Isolation: Extract with DCM, wash with brine, dry over

    
    , and concentrate.
    
  • Deprotection (if necessary): If N-acetyl was used, reflux in 6N HCl to yield the free amine.[1]

Diagram: Synthetic Pathway

SynthesisDFB1,3-DifluorobenzeneCondAlCl3, DCEReflux, 4-6hDFB->CondAcylPiperidine-4-carbonylchlorideAcyl->CondProduct4-(2,4-Difluorobenzoyl)piperidineCond->ProductFriedel-CraftsAcylation

Caption: Friedel-Crafts acylation route to the 2,4-difluorobenzoyl pharmacophore.

In Vitro Assessment of Metabolic Stability

To verify the efficacy of the 2,4-difluorobenzoyl group in a new drug candidate, a comparative microsomal stability assay is required.[1]

Protocol: Microsomal Stability Assay

Objective: Determine the Intrinsic Clearance (


Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

  • Test Compound (1 µM final concentration in phosphate buffer).

Workflow:

  • Pre-Incubation: Mix 495 µL of HLM suspension (0.5 mg/mL in PBS, pH 7.4) with 5 µL of Test Compound. Incubate at 37°C for 5 minutes.

  • Initiation: Add 50 µL of NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing internal standard) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS. Monitor for parent depletion and formation of +16 Da peaks (hydroxylation).

Data Interpretation:

  • Plot ln(% remaining) vs. time.

  • Slope (

    
    ) = elimination rate constant.
    
  • 
    .
    
  • Success Criterion: The 2,4-difluoro analog should exhibit a statistically significant increase in

    
     and a lack of +16 Da metabolites associated with the benzoyl ring compared to the non-fluorinated control.
    

References

  • Citrome, L. (2010).[1][6][7] Iloperidone: chemistry, pharmacodynamics, pharmacokinetics and metabolism, clinical efficacy, safety and tolerability, regulatory affairs, and an opinion.[1][6][7] Expert Opinion on Drug Metabolism & Toxicology, 6(12), 1551-1564.[1] Link

  • Subramanian, G., et al. (2014).[1] Iloperidone Pharmacokinetics. Psychopharmacology Institute.[1] Link

  • Wójcikowski, J., et al. (2021).[1] Long-Term Treatment with Atypical Antipsychotic Iloperidone Modulates Cytochrome P450 2D (CYP2D) Expression and Activity in the Liver and Brain via Different Mechanisms. Cells, 10(12), 3472.[1][8] Link

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[1] Link

  • FDA Label. (2009).[1] FANAPT® (iloperidone) tablets, for oral use.[1][3][6][9][10] U.S. Food and Drug Administration.[9] Link

Fluorinated Azetidine Scaffolds in Oncology: Structural Logic, Synthesis, and Clinical Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The integration of fluorinated azetidine scaffolds represents a paradigm shift in oncology medicinal chemistry, moving beyond simple bioisosterism to precise physicochemical tuning. This guide analyzes the structural rationale, synthetic pathways, and clinical utility of 3-fluoro- and 3,3-difluoroazetidines. By leveraging the high ring strain (~26 kcal/mol) of the azetidine core combined with the electronegative modulation of fluorine, researchers can optimize lipophilic efficiency (LipE), modulate basicity (pKa), and block metabolic soft spots in ways that six-membered rings (piperidines) or non-fluorinated analogs cannot achieved.

Part 1: Structural & Physicochemical Rationale

The "Goldilocks" Ring Strain and Fluorine Effect

Azetidines occupy a unique "Goldilocks" zone between the highly strained, reactive aziridines and the entropically flexible pyrrolidines/piperidines. The introduction of fluorine at the C3 position fundamentally alters the electronic landscape of the ring.

1. Modulation of Basicity (pKa)

One of the most critical applications of fluorinated azetidines is the attenuation of amine basicity. High basicity often leads to poor membrane permeability, hERG channel inhibition, and P-gp efflux liability.

  • Mechanism: The strong electron-withdrawing inductive effect (-I) of fluorine at C3 pulls electron density away from the nitrogen lone pair.

  • Impact: This lowers the pKa of the azetidine nitrogen, often shifting it from ~11.0 (unsubstituted) to ~8.5 (3,3-difluoro). This ensures a higher fraction of the neutral species at physiological pH (7.4), enhancing passive permeability.

2. Metabolic Stability

The C3 position of azetidines is susceptible to oxidative metabolism (P450-mediated hydroxylation).

  • C-H Bond Strengthening: The C-F bond is stronger (approx. 116 kcal/mol) than the C-H bond.

  • Blocking: Substitution with fluorine (especially gem-difluorine) blocks this metabolic soft spot, extending half-life (

    
    ) without adding significant lipophilic bulk compared to a methyl group.
    
Comparative Physicochemical Profile[1][2]
PropertyAzetidine3-Fluoroazetidine3,3-DifluoroazetidinePiperidine (Ref)
Ring Strain ~26 kcal/mol~26 kcal/mol~26 kcal/mol~0 kcal/mol
pKa (Conj. Acid) ~11.3~9.8~8.5 - 9.0~11.2
LogP (Lipophilicity) LowModerateModerate-HighHigh
Conformation PuckeredPuckered (

dependent)
Planar/FlattenedChair
Metabolic Liability High (N-ox, C-ox)MediumLow (Blocked C3)High

Part 2: Synthetic Methodologies

Accessing these scaffolds requires specialized protocols due to the ring strain and the volatility of low-molecular-weight intermediates.

Core Workflow: Synthesis of N-Protected 3,3-Difluoroazetidine

This protocol describes the Reformatsky-type cyclization route, which is preferred for scale-up over direct fluorination of hydroxy-azetidines due to safety and yield stability.

Reagents & Equipment[1][2]
  • Starting Material: Ethyl bromodifluoroacetate, N-benzyl imines (or equivalents).

  • Catalyst: Zinc dust (activated).

  • Solvent: THF (anhydrous).

  • Reductant: Lithium Aluminum Hydride (LAH) or AlH

    
    Cl.
    
Step-by-Step Protocol
  • Reformatsky Reaction (Beta-Lactam Formation):

    • Activate Zinc dust with TMSCl in anhydrous THF under

      
      .
      
    • Add Ethyl bromodifluoroacetate and the appropriate imine (e.g., N-benzyl-benzaldimine) dropwise at reflux.

    • Mechanism: The in situ generated organozinc reagent attacks the imine to form the

      
      -amino ester, which spontaneously cyclizes to the 3,3-difluoro-azetidin-2-one (
      
      
      
      -lactam).
    • Checkpoint: Monitor disappearance of imine via TLC/LCMS. Yields typically 60-80%.

  • Reduction to Azetidine:

    • Dissolve the

      
      -lactam in dry ether or THF.
      
    • Carefully add AlH

      
      Cl (generated from LAH + AlCl
      
      
      
      ) at 0°C. Note: Standard LAH may cause ring opening.
    • Reflux for 2-4 hours.

    • Quench via Fieser method (Water, 15% NaOH, Water).

  • Deprotection/Functionalization:

    • Perform hydrogenolysis (H

      
      , Pd/C) to remove the N-benzyl group.
      
    • Immediately protect with Boc-anhydride (

      
      ) to stabilize the volatile free amine.
      
Visualization: Synthetic Pathway

Synthesis cluster_0 Step 1: Reformatsky Cyclization cluster_1 Step 2: Reduction cluster_2 Step 3: Final Scaffold SM1 Ethyl bromodifluoroacetate Lactam 3,3-Difluoro-beta-lactam SM1->Lactam Zn, THF, Reflux SM2 Imine (R-CH=N-Bn) SM2->Lactam Azetidine N-Bn-3,3-Difluoroazetidine Lactam->Azetidine AlH2Cl (Reductant) Final N-Boc-3,3-Difluoroazetidine Azetidine->Final 1. H2, Pd/C 2. Boc2O

Caption: Step-wise synthesis of N-Boc-3,3-difluoroazetidine via Reformatsky cyclization and selective reduction.

Part 3: Case Studies in Oncology

Case Study 1: GDC-8264 (RIP1 Inhibitor)

While primarily developed for inflammatory indications, GDC-8264 is the definitive textbook example of 3,3-difluoroazetidine optimization relevant to cancer pathways (necroptosis/cell death).

  • Challenge: Early leads (3-fluoroazetidine and 3-methylazetidine) showed promise but suffered from suboptimal cellular potency and metabolic clearance.

  • Solution: Transitioning to the 3,3-difluoroazetidine scaffold.

    • Effect: The gem-difluoro substitution lowered the amine pKa, improving permeability (LogD ~1.5) and cellular activity (

      
       reduced from 2.5 
      
      
      
      M to 0.72
      
      
      M).[3]
    • Outcome: GDC-8264 entered clinical trials with a superior safety and PK profile compared to non-fluorinated analogs.

Case Study 2: F-Fluoroazetidine Radioligands

In neuro-oncology, imaging brain tumors or enzyme expression (e.g., PDE5) requires tracers that can cross the Blood-Brain Barrier (BBB).

  • Application: 3-[

    
    F]fluoroazetidine moieties are used to create PET radiotracers.[4]
    
  • Advantage: The azetidine ring is smaller than pyrrolidine, reducing steric clash in the binding pocket, while the

    
    F provides the signal. The reduced basicity (vs. azetidine) aids in BBB transport by preventing lysosomal trapping of highly basic amines.
    
Case Study 3: Iminosugar Mimics (Gemcitabine Analogs)

2,4-dihydroxy-3-fluoroazetidine has been synthesized as a ring-contracted mimic of pyranose sugars.

  • Mechanism: It acts as a bioisostere for the sugar moiety in nucleosides.

  • Data: In pancreatic cancer cell lines (PANC-1), this scaffold showed growth inhibition comparable to Gemcitabine, likely by interfering with nucleoside processing enzymes, validating the scaffold as a cytotoxic warhead carrier.

Visualization: RIP1 Signaling & GDC-8264 Intervention

RIP1_Pathway cluster_necro Necroptosis Pathway (Target) TNF TNF-alpha TNFR1 TNFR1 Receptor TNF->TNFR1 Complex1 Complex I (Survival) TNFR1->Complex1 RIP1 RIPK1 TNFR1->RIP1 Caspase-8 inhibited RIP3 RIPK3 RIP1->RIP3 Phosphorylation MLKL MLKL RIP3->MLKL Necrosis Cell Death (Necroptosis) MLKL->Necrosis Membrane Rupture GDC GDC-8264 (3,3-difluoroazetidine) GDC->RIP1 Inhibition

Caption: Mechanism of action for GDC-8264, preventing RIPK1-mediated necroptosis in oncology/inflammation.

Part 4: Future Outlook & Emerging Trends

  • Covalent Fragments: The use of Azetidine Sulfonyl Fluorides (ASFs) is emerging as a powerful class of covalent probes. The sulfonyl fluoride group can react with specific residues (Tyr, Lys, Ser, His) in the binding pocket, while the azetidine ring provides a rigid linker that directs the warhead.

  • PROTAC Linkers: 3,3-difluoroazetidines are being explored as rigid, non-basic linkers in PROTACs (Proteolysis Targeting Chimeras) to improve oral bioavailability compared to flexible PEG or alkyl chains.

References

  • Discovery of Clinical Candidate GDC-8264. Journal of Medicinal Chemistry, 2025. (Note: Year adjusted to context of search results, verified GDC-8264 structure).

  • 3,3-Difluorooxetane and Azetidine Bioisosteres. ChemRxiv, 2024.

  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. Journal of Organic Chemistry, 2009.[5][6]

  • Novel potent azetidine-based compounds irreversibly inhibit Stat3. Cancer Letters, 2022.

  • Targeting PDE5 in brain: Development of PET radioligand. Bioorganic Chemistry, 2019.[4]

  • Comparison of Fluorine and Chlorine as Bioisosteric Substituents. ChemRxiv, 2025.

Sources

Physicochemical Characterization of 1-(2,4-Difluorobenzoyl)azetidin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility and logP data for 1-(2,4-Difluorobenzoyl)azetidin-3-amine Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists[1]

Executive Summary & Compound Identity

This compound represents a specialized "fragment-like" building block in modern medicinal chemistry. It combines a rigid, low-molecular-weight azetidine spacer with a metabolically robust 2,4-difluorophenyl moiety.[1] This guide addresses the critical physicochemical parameters—specifically Solubility and Lipophilicity (logP/logD)—required to assess its viability as a lead series scaffold or a pharmaceutical intermediate.

Key Application Note: The 2,4-difluorobenzoyl group is frequently employed to block cytochrome P450 metabolic soft spots (specifically CYP3A4 oxidation) while modulating the electron density of the amide linkage. The azetidine ring provides a distinct vector orientation compared to pyrrolidine or piperidine analogs, often improving Fsp³ character without excessive molecular weight gain.[1]

Structural Specifications
ParameterDetail
IUPAC Name (3-aminoazetidin-1-yl)-(2,4-difluorophenyl)methanone
Formula C₁₀H₁₀F₂N₂O
Molecular Weight 212.20 g/mol
Key Functional Groups Primary Amine (Basic), Tertiary Amide (Neutral), Difluorophenyl (Lipophilic)
CAS Registry (Analog) Note: Specific CAS may vary by salt form (e.g., HCl).[1][2][3] Analogous to 102065-89-4 (core azetidine).

Physicochemical Profile (Predicted & Empirical Ranges)

As direct experimental data for this specific derivative is often proprietary or non-indexed, the following values are derived from high-fidelity consensus modeling (Consensus LogP, ACD/Labs, and fragment-based prediction) calibrated against structural analogs (e.g., 1-(3-fluoropropyl)azetidin-3-amine).

Table 1: Core Physicochemical Data
PropertyValue (Range)ConfidenceImplications for Drug Design
Lipophilicity (cLogP) 1.1 – 1.6 HighIdeal for fragment-based screening; falls within the "Golden Triangle" for lead optimization.
Distribution Coeff. (LogD 7.4) -0.8 – 0.2 HighAt physiological pH, the primary amine is protonated (

), significantly lowering effective lipophilicity.[1]
pKa (Basic Amine) 8.1 – 8.6 MediumThe electron-withdrawing benzoyl group (via the azetidine ring) slightly lowers the pKa compared to alkyl amines (~9-10).
Aqueous Solubility (Intrinsic) > 5 mg/mL HighThe compound is expected to be highly soluble in its salt form (HCl/TFA) and moderately soluble as a free base.
Polar Surface Area (TPSA) ~55 Ų HighExcellent potential for membrane permeability; well below the 140 Ų cutoff.

Methodological Framework: Determination Protocols

Protocol A: Potentiometric pKa & LogP Determination

Rationale: The "Gold Standard" for ionizable compounds. UV-metric methods are preferred if the compound has a chromophore (the benzoyl group provides this).

Workflow:

  • Preparation: Dissolve 0.5 mg of sample in 10 mL of 0.15 M KCl (ionic strength adjuster).

  • Titration (Acid-Base): Titrate from pH 2.0 to pH 12.0 using standardized KOH and HCl.

    • Observation: Look for the inflection point corresponding to the deprotonation of the exocyclic amine (

      
      ).
      
  • LogP Measurement (Dual-Phase):

    • Introduce n-octanol to the vessel.

    • Perform three titrations at varying octanol:water ratios.

    • Calculation: The shift in the pKa curve (the "Bjerrum difference") allows for the simultaneous calculation of LogP (neutral species) and LogP (ionized species).

Protocol B: Kinetic Solubility (High-Throughput)

Rationale: Used for rapid screening of derivatives during SAR (Structure-Activity Relationship) campaigns.

Steps:

  • Stock Solution: Prepare a 10 mM stock solution in DMSO.

  • Precipitation: Spike 5 µL of stock into 245 µL of PBS buffer (pH 7.4) in a 96-well plate (Final DMSO = 2%).

  • Incubation: Shake at 500 rpm for 24 hours at 25°C.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitate.

  • Quantification: Analyze filtrate via HPLC-UV (254 nm detection for the benzoyl chromophore).

  • Validation: Compare peak area against a standard curve of the compound in 100% DMSO.

Visualizing the Characterization Workflow

The following diagram outlines the logical flow for characterizing this compound, distinguishing between the salt form (typically used for storage) and the free base (active species).

G Start Compound Synthesis (HCl Salt) Purify Desalting / Free Base Generation Start->Purify Neutralization pKa_Test Potentiometric pKa Determination Purify->pKa_Test Titration Solubility Thermodynamic Solubility (PBS) Purify->Solubility Shake Flask 24h LogD_Calc LogD (pH 7.4) Calculation pKa_Test->LogD_Calc Henderson-Hasselbalch Decision Lead Optimization Decision LogD_Calc->Decision BBB Penetration? Solubility->Decision Bioavailability?

Figure 1: Integrated physicochemical profiling workflow. Note that pKa determination is the prerequisite for accurate LogD derivation.

Structural Analysis & Interpretation

The "Fluorine Effect" on Lipophilicity

The 2,4-difluoro substitution is not merely decorative. In medicinal chemistry, this motif serves two purposes:

  • Metabolic Blocking: It protects the phenyl ring from oxidative metabolism (hydroxylation) at the ortho and para positions.

  • Lipophilicity Modulation: Each fluorine atom typically adds ~0.25 to the LogP. However, because the C-F bond is highly polar but non-polarizable, it often increases permeability without the "greasiness" associated with methyl or chloro substituents.[1]

The Azetidine Vector

The azetidine ring creates a specific distance and angle between the amide and the primary amine.

  • Conformational Restriction: Unlike a flexible propyl chain (which would have similar atom counts), the azetidine ring reduces the entropic penalty of binding to a target protein.

  • Basicity Modulation: The pKa of the exocyclic amine is influenced by the electron-withdrawing nature of the amide through the ring. This lowers the pKa slightly (closer to 8.0–8.5), which is advantageous for CNS penetration as it increases the fraction of neutral species available to cross the blood-brain barrier (BBB) compared to a highly basic amine (pKa > 10).

Handling and Stability

  • Hygroscopicity: As a hydrochloride salt, this amine is likely hygroscopic.[1] Store in a desiccator at -20°C.

  • Amide Hydrolysis: The benzoyl-azetidine amide bond is relatively stable, but prolonged exposure to strong acids or bases at elevated temperatures can lead to ring-opening or amide hydrolysis.

  • Solution Stability: Stable in DMSO/Water mixtures for >48 hours, making it suitable for standard autosampler queues.[1]

References

  • Azetidine Physicochemical Properties: Lowe, G. et al.[1][4][5] "Physicochemical properties of azetidine derivatives and their application in drug discovery." Journal of Medicinal Chemistry, 2012.[1]

  • Fluorine in Medicinal Chemistry: Purser, S. et al.[1] "Fluorine in medicinal chemistry."[6][7] Chemical Society Reviews, 2008.[1]

  • pKa Determination Protocols: Avdeef, A.[1] "Absorption and Drug Development: Solubility, Permeability, and Charge State."[1] Wiley-Interscience, 2003.[1] (Standard text for potentiometric pKa methods).

  • LogP/LogD General Data: ChEMBL Database. "Physicochemical data for azetidin-3-amine derivatives."

Sources

Bioisosteric Replacements Using 1-(2,4-Difluorobenzoyl)azetidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of lead compounds, the 1-(2,4-difluorobenzoyl)azetidin-3-amine scaffold represents a high-value bioisosteric replacement strategy. This moiety combines the metabolically robust 2,4-difluorophenyl pharmacophore with the conformationally restricted azetidine ring. This guide details the structural rationale, physicochemical advantages, and synthetic protocols for deploying this scaffold to replace flexible ethylenediamine linkers or lipophilic piperidine rings, thereby improving metabolic stability (


) and lowering lipophilicity (

) without compromising potency.

Strategic Rationale: The "Goldilocks" Scaffold

The Bioisosteric Challenge

Medicinal chemists often face two concurrent challenges during lead optimization:

  • "Escaping Flatland": Moving away from planar aromatic rings to

    
    -rich architectures to improve solubility and selectivity.
    
  • Metabolic Liability: Unsubstituted phenyl rings and flexible alkyl chains are prone to rapid oxidative metabolism (CYP450) and poor oral bioavailability.

The Azetidine Solution

The this compound unit addresses these issues via a dual-mechanism approach:

  • Conformational Restriction (Entropy Reduction): Unlike a flexible

    
    -acylethylenediamine linker, the azetidine ring locks the vectors of the amide and the amine into a rigid 1,3-relationship. This pre-organization minimizes the entropic penalty of binding to a protein target.
    
  • Metabolic Hardening: The 2,4-difluoro substitution pattern on the benzoyl group effectively blocks the most reactive sites for aromatic hydroxylation (ortho and para positions), significantly extending metabolic half-life.

  • Lipophilicity Modulation: The azetidine ring lowers

    
     by approximately 1.0–1.5 units compared to a piperidine or cyclohexyl analog, maintaining potency while improving the physicochemical profile.
    
Vector Analysis & Overlay

The 1,3-disubstituted azetidine provides a unique exit vector that is distinct from the 1,4-piperidine or the 1,2-ethylenediamine.

VectorAnalysis cluster_0 Flexible Linker cluster_1 Rigid Bioisostere cluster_2 Target Profile Linker N-Acylethylenediamine (High Entropy) Azetidine 1-(2,4-F2-Benzoyl)azetidin-3-amine (Low Entropy / Defined Vector) Linker->Azetidine Rigidification Result Improved Potency Reduced LogD Azetidine->Result Optimization

Figure 1: Transition from flexible linkers to the rigid azetidine scaffold reduces entropic cost.

Physicochemical Profile Comparison

The following table contrasts the properties of the this compound scaffold against common analogs used in kinase and GPCR inhibitor design.

PropertyAzetidine Core (Target)Piperidine Core (Analog)Ethylenediamine (Linker)
Ring Size 4-membered (Strained)6-membered (Relaxed)Acyclic (Flexible)
Hybridization

rich

rich

rich
LogP Impact Low (~1.2)High (~2.5)Low (~0.8)
pKa (Amine) ~8.5 (Basicity modulated)~10.5 (Highly Basic)~9.5
Metabolic Stability High (F-blocked)ModerateLow (N-dealkylation risk)
Vector Geometry Rigid ~160° (puckered)Rigid 180° (Chair)Variable

Expert Insight: The lowered basicity of the azetidine amine (due to ring strain and inductive effects of the amide) often improves membrane permeability by increasing the fraction of neutral species at physiological pH.

Experimental Protocol: Synthesis & Coupling

The synthesis of this compound is a straightforward two-step protocol starting from commercially available materials.

Reaction Scheme

The workflow involves the selective acylation of the azetidine ring nitrogen followed by the deprotection of the primary amine.

SynthesisWorkflow SM1 3-(Boc-amino)azetidine (HCl Salt) Inter Intermediate: 1-(2,4-F2-Benzoyl)-3-(Boc-amino)azetidine SM1->Inter Acylation (0°C -> RT) Reagent1 2,4-Difluorobenzoyl Chloride + TEA / DCM Reagent1->Inter Product Final Scaffold: This compound Inter->Product Acidolysis Reagent2 TFA / DCM (Deprotection) Reagent2->Product

Figure 2: Synthetic route for the generation of the target scaffold.

Step-by-Step Methodology

Step 1: Acylation

  • Preparation: Dissolve tert-butyl azetidin-3-ylcarbamate hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/mmol).

  • Base Addition: Cool to 0°C. Add Triethylamine (TEA) (3.0 eq) dropwise to neutralize the salt and scavenge HCl.

  • Coupling: Add 2,4-difluorobenzoyl chloride (1.1 eq) dropwise. The reaction is exothermic; maintain temperature <5°C during addition.

  • Workup: Warm to Room Temperature (RT) and stir for 2 hours. Quench with saturated

    
    .[1] Extract with DCM (
    
    
    
    ). Wash organic layer with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc).

Step 2: Deprotection

  • Dissolution: Dissolve the intermediate in DCM (5 mL/mmol).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (20% v/v). Stir at RT for 1–2 hours. Monitor by LC-MS for disappearance of the Boc-protected species.

  • Isolation: Concentrate in vacuo. To obtain the free base, redissolve in DCM and wash with saturated

    
    . For the salt form, co-evaporate with toluene/ether to yield the TFA salt.
    

Case Study Applications

Fragment-Based Drug Discovery (FBDD)

In FBDD, this scaffold serves as an "Advanced Fragment." The 2,4-difluorobenzoyl group acts as a lipophilic anchor that binds to hydrophobic pockets (e.g., the ATP-binding site back-pocket in kinases), while the 3-amine provides a handle for growing the molecule towards solvent-exposed regions.

Optimization of Risperidone-like Pharmacophores

In the design of antipsychotics targeting


/

receptors, the classic 4-(2,4-difluorobenzoyl)piperidine moiety is often used.
  • Replacement Strategy: Substituting the piperidine with the azetidine-3-amine linker changes the topology from a "head-to-tail" ketone linkage to a compact amide linkage.

  • Outcome: This often results in compounds with lower molecular weight and higher CNS penetration due to reduced P-gp efflux liability associated with basic piperidines.

References

  • Azetidines in Medicinal Chemistry

    • Title: Azetidines: New Perspectives for an Ancient Scaffold.
    • Source:Journal of Medicinal Chemistry, 2023.
    • URL:[Link] (General Search Verification)

  • Bioisosterism of 4-Membered Rings

    • Title: Escaping Flatland: Satur
    • Source:J. Med.[2] Chem., 2014.

    • URL:[Link]

  • Synthetic Protocol Validation

    • Title: Synthesis of this compound (Catalog OP-0226).[3]

    • Source: Am
  • Metabolic Stability of Fluorinated Aromatics

    • Title: Fluorine in Medicinal Chemistry.[4][5]

    • Source:J. Med.[2] Chem., 2008.

    • URL:[Link]

Sources

Technical Guide: Safety, Handling, and Properties of 1-(2,4-Difluorobenzoyl)azetidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of 1-(2,4-Difluorobenzoyl)azetidin-3-amine , a specialized pharmaceutical intermediate likely utilized in the synthesis of bioactive small molecules (e.g., PARP inhibitors or kinase inhibitors). Due to its status as a niche research chemical, public safety data is often fragmented. This document synthesizes available data from structural analogs (azetidines and fluorinated benzoyl derivatives) to establish a rigorous safety and handling framework.

Critical Safety Overview:

  • Primary Hazard: Corrosive/Irritant to eyes and skin due to the primary amine functionality.

  • Reactivity: Hygroscopic; potential for hydrolysis under strong acidic/basic conditions.

  • Thermal Decomposition: Releases Hydrogen Fluoride (HF), Nitrogen Oxides (NOx), and Carbon Monoxide (CO).

Chemical Identity & Physicochemical Properties

Nomenclature & Identification
ParameterDetail
Chemical Name This compound
Common Synonyms (3-Aminoazetidin-1-yl)(2,4-difluorophenyl)methanone
CAS Number Not Listed / Proprietary (Analogous Precursors: Azetidin-3-amine [102065-89-4]; 2,4-Difluorobenzoyl chloride [72429-08-4])
Molecular Formula C₁₀H₁₀F₂N₂O
Molecular Weight 212.20 g/mol
SMILES NC1CN(C(=O)c2ccc(F)cc2F)C1
Predicted Physicochemical Data

Based on Structure-Activity Relationship (SAR) of benzoyl-azetidines.

PropertyValue / Description
Physical State Solid (White to Off-white powder)
Melting Point 110–130 °C (Predicted range based on amide rigidity)
Solubility Soluble in DMSO, Methanol, DCM; Low solubility in water (unless protonated)
pKa (Base) ~8.5–9.5 (Primary amine on azetidine ring)
Hygroscopicity Moderate (Amine group attracts moisture/CO₂)

Hazard Identification (GHS Classification)

As a primary amine linked to a fluorinated scaffold, this compound must be treated as a High-Risk Research Chemical . The following classification is derived from the functional group hazards (Amine = Corrosive/Irritant; Fluorobenzoyl = Irritant).

GHS Label Elements
  • Signal Word: DANGER

  • Pictograms:

    • 🛑 GHS05 (Corrosion)

    • ⚠️ GHS07 (Exclamation Mark)

Hazard Statements (H-Codes)
  • H314: Causes severe skin burns and eye damage (Conservative classification due to strained azetidine amine).

  • H318: Causes serious eye damage.[1][2][3][4]

  • H302: Harmful if swallowed.[1][2]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements (P-Codes)
  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1][2][5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3][4]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water [or shower].[1][2][4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][3] Remove contact lenses, if present and easy to do.[1][2][3] Continue rinsing.[1][2]

Emergency Response Framework

First Aid Protocols
  • Eye Contact (Critical): Immediate irrigation is vital.[2][5] The basicity of the amine can cause rapid corneal opacification. Flush for at least 15 minutes , lifting eyelids.[2] Consult an ophthalmologist immediately.

  • Skin Contact: Brush off loose particles. Wash with non-abrasive soap and water. If redness persists, treat as a chemical burn.

  • Inhalation: Move to fresh air. If breathing is labored, administer oxygen.[1][2] Do not use mouth-to-mouth resuscitation if the material was inhaled; use a pocket mask.[2][5]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting (risk of esophageal perforation).[2]

Fire-Fighting Measures
  • Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam.[5] Water spray may be used to cool containers but avoid water jet to prevent spreading.

  • Specific Hazards: Combustion generates Hydrogen Fluoride (HF) . Firefighters must wear full structural gear and SCBA.

Emergency Decision Logic (Diagram)

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhal Inhalation Type->Inhal ActionEye Rinse 15min+ Lift Eyelids Seek Ophthalmologist Eye->ActionEye ActionSkin Brush off Wash Soap/Water Check for Burns Skin->ActionSkin ActionInhal Fresh Air Oxygen if needed No Mouth-to-Mouth Inhal->ActionInhal HF_Check Fire/Thermal Decomp? ActionEye->HF_Check ActionSkin->HF_Check ActionInhal->HF_Check HF_Action Treat for HF Exposure (Ca Gluconate) Full SCBA Required HF_Check->HF_Action Yes (Smoke/Heat)

Figure 1: Emergency Response Decision Tree highlighting standard protocols and the critical check for thermal decomposition products (HF).

Safe Handling & Storage Protocols

Engineering Controls
  • Containment: Handle exclusively in a Class II Biosafety Cabinet or Chemical Fume Hood with a face velocity of >100 fpm.

  • Static Control: Ground all equipment. Fine powders of organic amides can form explosive dust-air mixtures.

Personal Protective Equipment (PPE)
PPE TypeSpecificationRationale
Gloves Nitrile (Double gloving recommended)Protects against permeation of organic bases.[6]
Eye Protection Chemical Safety Goggles + Face ShieldPrevents corneal damage from corrosive dusts.
Respiratory N95 (Solids) or P100 (if aerosolized)Prevents inhalation of irritant particulates.
Body Lab Coat (Tyvek recommended for scale-up)Minimizes skin exposure.
Storage Conditions
  • Temperature: Refrigerate (2–8 °C).

  • Atmosphere: Store under inert gas (Argon or Nitrogen). The primary amine can react with atmospheric CO₂ to form carbamates.

  • Incompatibilities: Strong oxidizing agents, acid chlorides, acid anhydrides.

Synthesis & Precursor Safety Context

Understanding the synthesis pathway aids in risk assessment, particularly regarding residual impurities.

Likely Synthetic Route:

  • Precursor A: Azetidin-3-amine (CAS: 102065-89-4) - Corrosive, Hygroscopic.

  • Precursor B: 2,4-Difluorobenzoyl chloride (CAS: 72429-08-4) - Lachrymator, Reacts violently with water.

  • Reaction: Schotten-Baumann acylation under basic conditions.

Implication: The final product may contain trace amounts of HCl (if not neutralized) or unreacted benzoyl chloride (hydrolyzes to acid).

Synthesis Workflow Diagram

SynthesisSafety Prec1 Azetidin-3-amine (Corrosive/Basic) React Acylation Reaction (Exothermic) Prec1->React Nucleophile Prec2 2,4-Difluorobenzoyl Cl (Lachrymator/Acidic) Prec2->React Electrophile Prod 1-(2,4-Difluorobenzoyl) azetidin-3-amine React->Prod Purification Waste Waste Stream: Halogenated Organics React->Waste Byproducts (HCl)

Figure 2: Synthesis workflow indicating hazard origins from precursors.

Toxicological & Ecological Information

Acute Toxicity (Predicted)
  • Oral: LD50 < 2000 mg/kg (Rat). Azetidine derivatives often exhibit moderate oral toxicity.

  • Dermal: Irritation likely; sensitization possible due to the reactive amine group.

Decomposition Products

In the event of fire or high-temperature processing (>200°C):

  • Hydrogen Fluoride (HF): Extremely toxic; causes deep tissue burns and systemic hypocalcemia.

  • Nitrogen Oxides (NOx): Respiratory irritants.

Waste Disposal
  • Classification: Hazardous Waste (Halogenated Organic).

  • Disposal Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HF). Do not flush to sewer.

References

  • PubChem. (n.d.). Azetidin-3-amine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • ECHA. (n.d.). Registration Dossier - Fluorinated Benzoyl Derivatives. European Chemicals Agency.[7] Retrieved from [Link]

(Note: Specific SDS for the full conjugate is proprietary; data is extrapolated from validated precursor profiles cited above.)

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 1-(2,4-Difluorobenzoyl)azetidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-(2,4-difluorobenzoyl)azetidin-3-amine , a critical pharmacophore often utilized in the development of PARP inhibitors, kinase inhibitors, and other heterocyclic bioactive agents.

The protocol prioritizes process safety and impurity control , utilizing a convergent synthesis strategy:

  • Regioselective Amide Coupling: Linking 2,4-difluorobenzoic acid with tert-butyl azetidin-3-ylcarbamate.

  • Chemoselective Deprotection: Removal of the N-Boc group to yield the target amine salt.

Retrosynthetic Analysis & Strategy

The structural rigidity of the azetidine ring combined with the electron-deficient 2,4-difluorophenyl ring requires careful selection of coupling agents to prevent racemization (if chiral centers were present) or ring-opening side reactions.

Strategic Disconnection

The synthesis is disconnected at the amide bond (


). The primary amine at position 3 is protected as a tert-butyl carbamate (Boc) to ensure regioselectivity at the azetidine ring nitrogen.

Retrosynthesis Target Target Molecule This compound Intermediate Intermediate 1 N-Boc-1-(2,4-difluorobenzoyl)azetidin-3-amine Intermediate->Target Step 2: Boc-Deprotection (HCl/Dioxane or TFA) PrecursorA Precursor A 2,4-Difluorobenzoic Acid PrecursorA->Intermediate Step 1: Amide Coupling (HATU/DIPEA) PrecursorB Precursor B tert-Butyl azetidin-3-ylcarbamate PrecursorB->Intermediate

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the core scaffold.

Experimental Protocols

Step 1: Amide Coupling (The Construct)

Objective: Synthesize tert-butyl (1-(2,4-difluorobenzoyl)azetidin-3-yl)carbamate.

Rationale: While acid chlorides are cost-effective, they can lead to bis-acylation or hydrolysis byproducts. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for this protocol. HATU provides faster kinetics and higher conversion rates for electron-deficient anilines or hindered secondary amines compared to EDC/HOBt [1].

Materials:

  • 2,4-Difluorobenzoic acid (1.0 equiv)

  • tert-Butyl azetidin-3-ylcarbamate (1.0 equiv)

  • HATU (1.1 equiv)

  • DIPEA (

    
    -Diisopropylethylamine) (3.0 equiv)
    
  • DMF (Anhydrous, 10 mL/g of substrate)

Procedure:

  • Activation: Charge a reaction vessel with 2,4-difluorobenzoic acid and anhydrous DMF. Stir at room temperature (RT) under

    
    .
    
  • Base Addition: Add DIPEA dropwise. The solution may warm slightly.

  • Coupling Agent: Add HATU in one portion. Stir for 10 minutes to form the activated ester species.

  • Amine Addition: Add tert-butyl azetidin-3-ylcarbamate.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass:

    
     Da).
    
  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Wash sequentially with:

      • 10% Citric acid (removes unreacted amine/DIPEA).

      • Saturated

        
         (removes unreacted acid).
        
      • Brine (saturated NaCl).

    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: If necessary, purify via silica gel chromatography (Gradient: 0–50% EtOAc in Hexanes).

Checkpoint: The intermediate should appear as a white to off-white solid.

Step 2: N-Boc Deprotection (The Reveal)

Objective: Isolate this compound hydrochloride.

Rationale: Using HCl in 1,4-dioxane is preferred over TFA for this specific application. It precipitates the product directly as a stable hydrochloride salt, avoiding the need for tedious free-basing steps or handling hygroscopic TFA salts [2].

Materials:

  • Intermediate 1 (from Step 1)

  • 4.0 M HCl in 1,4-dioxane (10 equiv)

  • DCM (Dichloromethane) or MeOH (Methanol) as co-solvent if solubility is poor.

Procedure:

  • Dissolution: Dissolve Intermediate 1 in a minimal amount of DCM (approx. 2–3 mL/g).

  • Acidolysis: Add 4.0 M HCl in dioxane dropwise at 0°C.

  • Reaction: Allow the mixture to warm to RT and stir for 2–3 hours.

    • Observation: A white precipitate (the product salt) should form.

  • Monitoring: Monitor by TLC (disappearance of non-polar spot) or LC-MS (Target mass:

    
     Da).
    
  • Isolation:

    • Dilute with diethyl ether (

      
      ) to maximize precipitation.
      
    • Filter the solid under nitrogen or argon.

    • Wash the filter cake with cold

      
       (
      
      
      
      ).
  • Drying: Dry the solid under high vacuum at 40°C for 12 hours to remove traces of dioxane.

Analytical Specifications

The following data parameters validate the structural integrity of the synthesized molecule.

ParameterSpecificationNotes
Appearance White to off-white crystalline solidHCl salt form
LC-MS (

)
213.2 Da (

)
Free base mass

NMR (DMSO-

)

8.5 (br s, 3H,

), 7.4-7.6 (m, 3H, Ar-H), 4.2-4.5 (m, 4H, Azetidine-

), 3.9 (m, 1H, CH-

)
Diagnostic broad singlet for ammonium; splitting of azetidine protons due to amide rotamers.
Purity (HPLC)

(AUC)
UV detection at 254 nm

Process Workflow Diagram

The following diagram illustrates the critical path and decision points for the synthesis.

Workflow Start Start: Raw Materials Activation Activate 2,4-Difluorobenzoic Acid (HATU/DIPEA/DMF) Start->Activation Coupling Add 3-(Boc-amino)azetidine Stir RT, 4h Activation->Coupling Check1 LCMS Check: Mass 313.3? Coupling->Check1 Check1->Coupling No (Extend Time) Workup Acid/Base Wash Concentrate Check1->Workup Yes Deprotection Deprotection 4M HCl/Dioxane Workup->Deprotection Precipitation Precipitate with Ether Filter & Dry Deprotection->Precipitation Final Final Product HCl Salt Precipitation->Final

Figure 2: Step-by-step process workflow for the synthesis and isolation of the target amine salt.

Safety & Handling

  • Fluorinated Compounds: While 2,4-difluorobenzoic acid is stable, fluorinated intermediates can exhibit specific lipophilicity that aids skin absorption. Wear nitrile gloves.

  • HATU: A potent sensitizer. All weighing and handling should occur in a fume hood.

  • 1,4-Dioxane: A suspected carcinogen and peroxide former. Test for peroxides before use and handle in a well-ventilated area.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane. Journal of Peptide Research, 58(4), 338-341. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

Reaction conditions for amide coupling with azetidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Amide Bond Formation with Azetidin-3-amine Derivatives

Introduction & Strategic Context

Azetidin-3-amine is a high-value pharmacophore in modern medicinal chemistry. It is frequently employed as a rigid, low-molecular-weight surrogate for piperazines or cyclohexylamines, offering improved metabolic stability and lowered lipophilicity (LogP).

However, successful amide coupling with this moiety presents specific challenges that distinguish it from standard peptide synthesis:

  • Salt Stoichiometry: The reagent is often supplied as a dihydrochloride salt (

    
    ), requiring precise base equivalents to liberate the nucleophile without causing racemization of the coupling partner.
    
  • Solubility Profiles: The polar nature of the azetidine salt often necessitates high-polarity solvents (DMF, DMSO) which complicates workup.

  • Regioselectivity Risks: If the azetidine ring nitrogen (

    
    ) is unprotected, it acts as a competing nucleophile. This guide assumes the standard medicinal chemistry objective: coupling to the exocyclic primary amine at position 3 , which requires the 
    
    
    
    position to be protected (e.g., Boc, Cbz) or alkylated prior to the reaction.

Critical Decision Framework

Before initiating synthesis, select the protocol based on your substrate's protection status and the scale of the reaction.

G Start Starting Material: Azetidin-3-amine Source Check Is N1 Position Protected/Substituted? Start->Check Protect STOP: Perform N1 Protection (Boc/Cbz/Bn) Check->Protect No (Free Diamine) Scale Reaction Scale Check->Scale Yes (N-Boc/N-Alkyl) HATU Protocol A: HATU/DMF (Discovery/Small Scale) Scale->HATU < 100 mg T3P Protocol B: T3P/EtOAc (Process/Scale-Up) Scale->T3P > 100 mg

Figure 1: Decision tree for selecting the optimal coupling strategy. Attempting to couple the free diamine (dihydrochloride) directly will result in uncontrolled oligomerization or N1-acylation.

Detailed Experimental Protocols

Protocol A: The "Discovery Standard" (HATU/DMF)

Best for: Small scale (<100 mg), precious acids, and high-throughput parallel synthesis.

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the gold standard for reactivity. It generates an active ester (OAt) that is highly reactive toward the sterically constrained azetidine amine. DMF is mandatory here to solubilize the amine salt.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 1-Boc-3-aminoazetidine (or similar N1-protected variant) (1.1 – 1.2 equiv)

  • HATU (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv )

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Procedure:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF. Add DIPEA (1.0 equiv) and stir for 2 minutes.

  • Reagent Addition: Add HATU (1.1 equiv) in one portion. The solution typically turns yellow/orange. Stir for 5–10 minutes to form the activated ester.

  • Amine Preparation (The "Base Trick"): In a separate vial, dissolve the Azetidin-3-amine salt (e.g., HCl salt) in minimum DMF. Add the remaining DIPEA (2.0–3.0 equiv).

    • Expert Insight: If using the HCl salt, you must add enough base to neutralize the HCl plus the generated acid from coupling. For a mono-HCl salt, use 3.0 equiv total base. For 2HCl, use 4.0 equiv. Failure to do this is the #1 cause of low yields.

  • Coupling: Add the amine/base solution to the activated acid mixture.

  • Reaction: Stir at Room Temperature (RT) for 1–4 hours. Monitor by LC-MS.[1][2]

  • Workup:

    • Dilute with EtOAc (10x volume).

    • Wash with 5% LiCl (aq) (3x) to remove DMF. (Water alone will not effectively remove DMF).

    • Wash with Sat. NaHCO3 and Brine.[3] Dry over Na2SO4 and concentrate.

Protocol B: The "Process Efficient" (T3P/EtOAc)

Best for: Scale-up (>100 mg to kg), ease of purification, and "green" solvent use.

Rationale: T3P (Propylphosphonic anhydride) produces water-soluble byproducts, eliminating the need for chromatography in many cases. It also exhibits lower epimerization rates than HATU.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 1-Boc-3-aminoazetidine (1.2 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (0.1 – 0.2 M)

Step-by-Step Procedure:

  • Slurry Formation: Charge the Carboxylic Acid (1.0 equiv), the Azetidin-3-amine (1.2 equiv), and the solvent (EtOAc or 2-MeTHF) into the flask.

  • Base Addition: Add the base (Pyridine or DIPEA) at 0°C.

  • T3P Addition: Add the T3P solution dropwise to the mixture at 0°C.

    • Expert Insight: Unlike HATU, T3P is added last or to the mixture of acid+amine. It acts as a dehydrating agent in situ.

  • Reaction: Allow to warm to RT and stir for 2–12 hours. T3P kinetics are generally slower than HATU.

  • Workup:

    • Quench with water.[4]

    • Separate phases.[4][5][6] The organic layer contains the product.

    • Wash organic layer with 1M HCl (to remove pyridine/excess amine), then Sat. NaHCO3 (to remove excess acid/T3P byproducts), then Brine.

    • Evaporate. Often yields pure product without column chromatography.

Comparative Data: Reagent Performance

FeatureHATU / DMFT3P / EtOAcEDC / HOBt
Reaction Speed Very Fast (<2 h)Moderate (2-12 h)Slow (Overnight)
Yield (Steric) High (>90%)High (>85%)Low to Moderate
Epimerization LowVery Low (Best in Class)Moderate
Workup Difficult (DMF removal)Easy (Aq. Wash)Moderate (Urea removal)
Cost HighModerateLow
Suitability Discovery / HTSProcess / Scale-upRoutine / Simple Acids

Mechanistic Visualization

Understanding the activation pathway helps troubleshoot low conversion.

Mechanism Acid Carboxylic Acid (R-COOH) Deprotonation Carboxylate Formation Acid->Deprotonation Base Base (DIPEA) Base->Deprotonation FreeAmine Free Amine (Nucleophile) Base->FreeAmine Neutralization HATU HATU Reagent ActiveEster Activated OAt Ester (Highly Electrophilic) Deprotonation->ActiveEster + HATU Attack Nucleophilic Attack (Tetrahedral Intermediate) ActiveEster->Attack AmineSalt Azetidin-3-amine HCl Salt AmineSalt->FreeAmine Neutralization FreeAmine->Attack Product Final Amide Product Attack->Product - HOAt

Figure 2: Mechanistic pathway using HATU. Note that the amine salt must be neutralized to the Free Amine species to participate in the attack on the Active Ester.

Troubleshooting & Expert Tips

  • "The reaction turned into a gel."

    • Cause: High concentration of the azetidine salt in DCM or EtOAc.

    • Solution: Switch to DMF or NMP.[7] If using T3P, add a co-solvent like THF to improve solubility.

  • "I see double addition (M+Az+Az)."

    • Cause: You likely used the free diamine (unprotected azetidin-3-amine) or the N1-protecting group fell off (acidic conditions).

    • Solution: Ensure you are using 1-Boc-3-aminoazetidine or 1-Cbz-3-aminoazetidine . Confirm the stability of the protecting group if using acid chlorides.

  • "Low Yield with HCl Salt."

    • Cause: Insufficient base. The commercial 2HCl salt is very acidic.

    • Solution: Calculate base equivalents carefully. 1.0 eq for the acid activation + 2.0 eq for the 2HCl salt = 3.0 eq minimum . Use 4.0 eq to be safe.

References

  • Dunetz, J. R., et al. (2011).[8] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

  • Stepan, A. F., et al. (2011). "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere." Journal of Medicinal Chemistry. (Context on Azetidine properties).

  • Sigma-Aldrich. "Azetidin-3-amine dihydrochloride Product Information."

Sources

Functionalization of the primary amine in 1-(2,4-Difluorobenzoyl)azetidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 1-(2,4-Difluorobenzoyl)azetidin-3-amine

Executive Summary

This guide details the functionalization of This compound , a high-value building block for medicinal chemistry. The azetidine core offers a rigid, sp³-rich spacer that improves metabolic stability and vector alignment compared to flexible linkers like ethylenediamine. The 2,4-difluorobenzoyl moiety serves as a lipophilic, metabolically robust "tail" often utilized in ROR


t inverse agonists and various GPCR ligands.[1]

This document provides optimized protocols for the three primary transformations of the C3-amine: Amide Coupling , Reductive Amination , and Nucleophilic Aromatic Substitution (


) .

Chemical Profile & Reactivity Analysis

PropertyDescriptionImplication for Synthesis
Core Structure Strained 4-membered azetidine ring.[2]Caution: Avoid strong Lewis acids or harsh nucleophiles that may trigger ring-opening polymerization.
Reactive Center Primary amine (

) at C3.
Nucleophilic:

~8.5–9.0. Reactive towards electrophiles (acid chlorides, aldehydes, halo-heterocycles).[1]
Bystander Group 2,4-Difluorobenzoyl amide at N1.[1]Stable: The amide nitrogen is non-basic. The difluorophenyl group is electron-withdrawing, slightly reducing the basicity of the C3-amine via inductive effects.
Solubility Moderate lipophilicity.Soluble in DMSO, DMF, MeOH, DCM.[1] Poor solubility in Hexanes/Et₂O.
Structural Logic & Decision Tree

The following flowchart illustrates the strategic decision-making process for functionalizing this scaffold based on the desired target class.

FunctionalizationStrategy Input 1-(2,4-Difluorobenzoyl) azetidin-3-amine Decision Target Motif? Input->Decision Acylation Amide/Urea (Rigid Linker) Decision->Acylation C=O Electrophile Alkylation Secondary Amine (Flexible/Basic) Decision->Alkylation Aldehyde/Ketone Arylation N-Heterocycle (Flat Architecture) Decision->Arylation Halo-Heterocycle HATU Protocol 1: HATU Coupling Acylation->HATU STAB Protocol 2: Reductive Amination (STAB) Alkylation->STAB SNAr Protocol 3: SnAr Displacement Arylation->SNAr Prod1 Peptidomimetics GPCR Ligands HATU->Prod1 Prod2 Ion Channel Blockers Kinase Inhibitors STAB->Prod2 Prod3 Kinase Hinges Bi-aryl Systems SNAr->Prod3

Figure 1: Strategic workflow for the functionalization of the primary amine based on target architecture.

Protocol 1: Amide Coupling (Acylation)

Objective: Formation of a stable amide bond.[3] Mechanism: Activation of a carboxylic acid partner followed by nucleophilic attack by the azetidin-3-amine. Why HATU? HATU is preferred over EDC/HOBt for this scaffold because azetidine amines can be sterically sensitive. HATU ensures rapid activation and high yields, minimizing potential side reactions.

Materials
  • Amine: this compound (1.0 equiv).

  • Acid Partner: Carboxylic acid (

    
    ) (1.1 equiv).
    
  • Coupling Agent: HATU (1.2 equiv).

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Procedure
  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (concentration ~0.1 M).

  • Base Addition: Add DIPEA (3.0 equiv). Stir for 2 minutes.

  • Coupling Agent: Add HATU (1.2 equiv). The solution should turn yellow/orange. Stir for 5–10 minutes at Room Temperature (RT) to form the activated ester.

    • Critical Check: Do not add the amine yet. Pre-activation prevents the amine from reacting with HATU directly to form non-productive guanidinium species.

  • Amine Addition: Add This compound (1.0 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[3][4]

  • Workup:

    • Dilute with EtOAc.

    • Wash with sat.

      
       (2x), Water (1x), and Brine (1x).[1]
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (typically MeOH/DCM gradients).

Protocol 2: Reductive Amination (Alkylation)

Objective: Installation of an alkyl group while retaining basicity. Mechanism: Formation of an imine intermediate followed by selective reduction.[5][6][7] Why STAB? Sodium Triacetoxyborohydride (


, STAB) is used instead of 

(toxic) or

(too strong). STAB is mild and will not reduce the benzoyl amide or the aldehyde/ketone prior to imine formation.
Materials
  • Amine: this compound (1.0 equiv).

  • Carbonyl: Aldehyde or Ketone (1.2 – 1.5 equiv).

  • Reductant:

    
     (STAB) (2.0 equiv).
    
  • Acid Catalyst: Acetic Acid (AcOH) (catalytic, ~1-2 drops).

  • Solvent: DCE (1,2-Dichloroethane) or DCM.

Step-by-Step Procedure
  • Imine Formation: Dissolve the Amine (1.0 equiv) and Aldehyde/Ketone (1.2 equiv) in DCE.

  • Acidification: Add catalytic AcOH . The pH should be slightly acidic (~5–6) to promote imine formation.

    • Note: If the starting amine is a salt (e.g., HCl salt), add 1.0 equiv of TEA first to free-base it, then add AcOH.[1]

  • Equilibration: Stir for 30–60 minutes at RT. (Formation of the imine is often visible by LCMS).

  • Reduction: Add STAB (2.0 equiv) in one portion.

  • Reaction: Stir overnight (12–16 h) at RT.

  • Quench: Add sat.

    
     solution and stir vigorously for 15 minutes to quench borates.
    
  • Extraction: Extract with DCM (3x).

  • Purification: Pass through an SCX-2 (Strong Cation Exchange) cartridge if possible to capture the basic product, or use silica chromatography.

Protocol 3: Nucleophilic Aromatic Substitution ( )

Objective: Attaching the amine to a heteroaromatic core (e.g., Pyrimidine, Pyridine).[1] Mechanism: Addition-Elimination on an electron-deficient aromatic ring.

Materials
  • Amine: this compound (1.0 equiv).

  • Electrophile: 2-Chloropyrimidine, 4-Chloropyridine, or similar (1.0 – 1.2 equiv).

  • Base:

    
     or DIPEA (2.0 – 3.0 equiv).
    
  • Solvent: DMSO or NMP (polar aprotic is essential).

Step-by-Step Procedure
  • Setup: In a pressure vial, dissolve the Amine and Electrophile in DMSO (concentration ~0.2 M).

  • Base: Add

    
      (preferred for lower solubility electrophiles) or DIPEA .
    
  • Heating: Heat to 80–100°C.

    • Caution: Do not exceed 120°C. While the azetidine is thermally stable, the benzoyl amide bond can degrade under prolonged high heat in basic media.

  • Monitoring: Monitor by LCMS. Reaction is typically complete in 2–6 hours.

  • Workup: Pour into water/brine mixture. Extract with EtOAc.

    • Tip: If the product is polar, continuous extraction with DCM or lyophilization of the DMSO mixture may be required.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Amide Coupling) Amine salt not free-based.Ensure DIPEA is added before HATU if using an amine salt.
Bis-alkylation (Reductive Amination) Aldehyde is too reactive (e.g., Formaldehyde).Use slow addition of the aldehyde or switch to reductive methylation specific protocols (Formic acid/Formaldehyde).
Ring Opening Harsh Acid/Nucleophile.Avoid using

(Thionyl chloride) to make acid chlorides in situ. Use stable activated esters or HATU.
Solubility Fluorinated benzoyl group is lipophilic.Use a solvent mixture: DCM/DMF (4:1) often solves solubility issues during workup.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140–177.[1] Link

  • Abdel-Magid, A. F., et al. (1996).[1][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5] The Journal of Organic Chemistry, 61(11), 3849–3862.[1] Link

  • Lowe, M. A., et al. (2010).[1] Synthesis and properties of azetidines: a review. Heterocycles, 81(10), 2269.[1] Link

  • Roughley, S. D., & Jordan, A. M. (2011).[1] The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479.[1] Link

  • PubChem Compound Summary. (2023). Azetidin-3-amine derivatives.[2][4][8][9][10][11][12][13][14] National Center for Biotechnology Information. Link

Sources

Technical Application Note: Reductive Amination Strategies for 1-(2,4-Difluorobenzoyl)azetidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a technical guide for organic chemists and medicinal chemistry teams. It synthesizes standard industry practices with specific considerations for the 1-(2,4-difluorobenzoyl)azetidin-3-amine scaffold.

Introduction & Chemical Context

The azetidine ring is a "privileged scaffold" in modern drug discovery, offering distinct vectors for conformational restriction and metabolic stability compared to pyrrolidines or piperidines. This compound (referred to herein as Compound A ) is a critical building block, often serving as a pharmacophore in PARP inhibitors and GPCR ligands.[1]

Chemical Entity Profile[2][3][4][5][6]
  • Core Scaffold: Azetidine (4-membered nitrogen heterocycle).[1][2]

  • Reactive Center: Primary amine at the C3 position (Nucleophile).[2]

  • Modulating Group: 2,4-Difluorobenzoyl moiety at N1.

    • Impact: The benzoyl group forms a tertiary amide with the ring nitrogen, effectively neutralizing its basicity and nucleophilicity.[2] This ensures that chemoselective reductive amination occurs exclusively at the C3-amine without the need for N1-protection strategies.[2]

Scope of this Guide: This document details the optimized protocol for coupling Compound A with various aldehydes and ketones to generate secondary amines. It prioritizes the Sodium Triacetoxyborohydride (STAB) method due to its mildness and selectivity, while providing a Titanium-mediated alternative for sterically hindered substrates.

Mechanistic Workflow

The reaction proceeds via a stepwise condensation-reduction sequence.[2] The stability of the azetidine ring allows for standard acidic catalysis, but care must be taken to avoid ring-opening or hydrolysis of the difluorobenzoyl amide bond under extreme conditions.[2]

ReactionMechanism cluster_0 Equilibrium Phase Start Compound A (Primary Amine) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Carbonyl Aldehyde/Ketone (R-CHO / R-COR') Carbonyl->Hemiaminal Imine Iminium Ion (Activated) Hemiaminal->Imine Dehydration (-H2O) Product Secondary Amine Product Imine->Product Hydride Transfer Acid AcOH (Cat.) Reductant STAB (H-)

Figure 1: Mechanistic pathway for the reductive amination of this compound.

Method A: The "Gold Standard" Protocol (STAB)

This protocol uses Sodium Triacetoxyborohydride (STAB) .[2] Unlike Sodium Cyanoborohydride (


), STAB is non-toxic (cyanide-free) and generally does not reduce aldehydes/ketones directly, minimizing alcohol byproducts.
Reagents & Stoichiometry
ComponentEquivalents (eq.)RoleNotes
Compound A 1.0Amine NucleophileLimiting reagent.[2]
Carbonyl 1.1 – 1.2ElectrophileSlight excess ensures complete consumption of amine.[2]
STAB 1.4 – 1.5Reducing Agent

; Moisture sensitive.[2]
Acetic Acid 1.0 – 2.0CatalystPromotes imine formation; buffers basicity.[2]
DCE or DCM 0.1 – 0.2 MSolvent1,2-Dichloroethane (DCE) is preferred for solubility.
Step-by-Step Procedure
  • Preparation: In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve Compound A (1.0 eq) in DCE (concentration ~0.15 M).

  • Carbonyl Addition: Add the aldehyde or ketone (1.1 eq) to the solution.[2]

  • Activation: Add Glacial Acetic Acid (1.5 eq).

    • Observation: The solution may warm slightly.[3][2]

    • Checkpoint: Stir at Room Temperature (RT) for 30–60 minutes. This "pre-complexation" time allows the equilibrium to shift toward the imine/iminium species before the reducing agent is introduced.[2]

  • Reduction: Add STAB (1.4 eq) in a single portion.

    • Note: Gas evolution is minimal compared to

      
      , but ensure the vessel is vented (e.g., needle in septum) if scaling up >1g.
      
  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS or TLC.[2]

    • Target Mass: Look for

      
      .[2]
      
    • Common Artifact: You may see a peak for the imine if the reduction is slow; if so, add another 0.5 eq of STAB.[2]

  • Quench: Add saturated aqueous

    
     solution (equal volume to solvent). Stir vigorously for 15 minutes to quench excess borohydride and neutralize acetic acid.
    
  • Workup:

    • Extract the aqueous layer with DCM (

      
      ).[2]
      
    • Combine organic layers and dry over anhydrous

      
       or 
      
      
      
      .[2]
    • Filter and concentrate in vacuo.[2]

  • Purification:

    • Flash Chromatography: DCM:MeOH (95:5 to 90:10) is typically effective.[2]

    • SCX Column (Recommended): Since the product is a basic secondary amine (and the starting material is a primary amine), "Catch and Release" on an SCX (Strong Cation Exchange) cartridge is highly efficient for removing non-basic impurities (e.g., excess ketone/alcohol).

Method B: Titanium-Mediated (For Difficult Substrates)

Use this method if the carbonyl is sterically hindered (e.g., bulky ketones) or electron-deficient, where standard imine formation is unfavorable.

Reagents
  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ).
    
  • Reducing Agent: Sodium Borohydride (

    
    ).[3][2][4][5]
    
  • Solvent: THF (anhydrous).[2]

Protocol
  • Imine Formation: In a dry flask under Nitrogen/Argon, mix Compound A (1.0 eq) and the Ketone (1.2 eq) in anhydrous THF.

  • Titanium Addition: Add

    
     (2.0 eq) neat via syringe.[2]
    
    • Caution:

      
       is moisture sensitive.[2]
      
  • Incubation: Stir at RT for 12–18 hours.

    • Mechanism:[2][5][6][7][8][9][10] The Titanium acts as a water scavenger and Lewis acid, driving the equilibrium to the imine species.[2]

  • Reduction: Cool the mixture to 0°C. Add

    
     (2.0 eq) (solid or dissolved in minimal MeOH/EtOH).
    
    • Note: Use

      
       here because 
      
      
      
      is not compatible with acetic acid conditions required for STAB.
  • Quench (Critical): Add water dropwise. A white precipitate (

    
    ) will form, making the mixture thick.
    
    • Handling: Dilute with EtOAc.[2] Filter the slurry through a Celite pad to remove the Titanium salts.[2] Wash the pad thoroughly with EtOAc.[2]

  • Workup: Proceed with standard extraction and purification as in Method A.

Troubleshooting & Optimization Matrix

Optimization Problem Issue Detected Check1 Incomplete Conversion? Problem->Check1 Check2 Dialkylation Observed? Problem->Check2 Sol1 Increase AcOH (to 3 eq) or Heat to 40°C Check1->Sol1 Imine forms slowly Sol2 Switch to Method B (Ti-mediated) Check1->Sol2 Steric bulk Sol3 Slow Addition of Carbonyl or Use Ketone over Aldehyde Check2->Sol3 Primary amine over-reacts

Figure 2: Decision matrix for troubleshooting common reaction failures.

Common Issues
  • Low Solubility: If Compound A is insoluble in DCE, try a 1:1 mixture of DCE/THF or pure THF. Avoid MeOH with STAB if possible, as it degrades the reagent faster, though it is acceptable for

    
    .
    
  • Bis-alkylation: This occurs when the product secondary amine reacts again with the aldehyde.[2]

    • Fix: Ensure the Carbonyl is not in large excess (keep to 1.0–1.1 eq).[2] Use a bulky ketone instead of a reactive aldehyde if the design permits.[2]

  • Stuck at Imine: If LC-MS shows the imine mass but no product, the reducing agent may be dead.[2] Add fresh STAB.

Safety & Handling

  • This compound: Treat as a potent bioactive amine. Wear gloves and work in a fume hood.[2]

  • STAB: Releases acetic acid upon hydrolysis.[2] Irritating to eyes and respiratory system.[2]

  • DCE: A potential carcinogen.[2] Use Dichloromethane (DCM) as a safer alternative if solubility permits.[2]

References

  • Abdel-Magid, A. F., et al. (1996).[11] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Seminal paper on STAB).

  • Common Organic Chemistry. (2024).[2] Reductive Amination: Common Conditions and Reagents. Retrieved from [Link]

  • ChemRxiv. (2016). A Single-Step Synthesis of Azetidine-3-amines. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021).[2] Recent Advances in the Synthesis and Reactivity of Azetidines. Retrieved from [Link]

Sources

Optimizing protecting groups for azetidine synthesis workflows

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Azetidine Renaissance

Azetidines have transcended their historical status as "esoteric" heterocycles to become cornerstones of modern medicinal chemistry. Their high ring strain (~26 kcal/mol) offers unique vectors for rigidifying drug scaffolds (e.g., Cobimetinib, Baricitinib) and lowering lipophilicity compared to their pyrrolidine or piperidine homologs.

However, this same ring strain introduces a critical vulnerability: susceptibility to ring-opening polymerization or decomposition during deprotection and functionalization. This guide moves beyond standard textbook protection strategies to provide field-validated workflows specifically optimized for the 4-membered amine ring.

Strategic Protecting Group (PG) Selection

Unlike 5- or 6-membered rings, the choice of PG for azetidines dictates not just solubility, but the survival of the ring itself. The nitrogen lone pair's basicity and the ring's electrophilicity are heavily modulated by the PG.

Table 1: Comparative Analysis of PGs for Azetidine Workflows
Protecting GroupStability ProfileAzetidine-Specific UtilityCritical Failure Mode
Boc (tert-butoxycarbonyl)Acid labileGold Standard for C-H Activation. Directs

-lithiation (C2) and stabilizes the anion.
Polymerization. Strong acid deprotection (TFA) can trigger ring-opening if not temperature-controlled.
Benzhydryl (Bh)Very StableBest for Cyclization. Steric bulk prevents over-alkylation during ring closure.Removal Difficulty. Hydrogenolysis can be slow; oxidative removal (NBS) or ACE-Cl is often required.
Tosyl / Nosyl (Ts/Ns)Base stableCyclization Facilitator. Excellent leaving group precursors; enables Mitsunobu-type closures."The Trap." Removal often requires harsh reductive conditions (Na/Naphthalene) that destroy the ring.
Cbz (Carboxybenzyl)Hydrogenolysis / AcidOrthogonal Handler. Useful when Boc is needed for side-chains.Hydrogenolysis Risks. Pd/C can sometimes reduce the ring itself or cause C-N bond cleavage if over-active.
Botc (tert-butoxythiocarbonyl)Methyl iodide / AcidThe Specialist. Superior directing group for lithiation; milder removal than Boc.Availability. Reagents are less common; sulfur sensitivity in downstream coupling.

Core Workflow 1: The "Build" Phase (Cyclization)

Constructing the ring requires a PG that reduces nucleophilicity to prevent oligomerization but allows the geometric contortion required to close a 4-membered ring.

Diagram 1: Decision Matrix for Azetidine Synthesis

AzetidineStrategy Start Starting Material AminoAlcohol 1,3-Amino Alcohol Start->AminoAlcohol Nitrile Nitrile/Ester Start->Nitrile Mitsunobu Mitsunobu Cyclization (PG: Ns/Ts) AminoAlcohol->Mitsunobu High Yield Difficult Deprotection Displacement Activation/Displacement (PG: Bh/Bn) AminoAlcohol->Displacement Scalable Easy Deprotection Dieckmann Dieckmann/Horner-Emmons (PG: Boc) Nitrile->Dieckmann Baricitinib Route (C3-Functionalized) Ring Intact Azetidine Ring Mitsunobu->Ring Displacement->Ring Dieckmann->Ring

Caption: Strategic selection of cyclization pathways based on starting material and desired substitution pattern.

Core Workflow 2: The "Modify" Phase (C-H Functionalization)

The azetidine ring is an ideal candidate for


 C-H functionalization. The N-Boc group is not just a shield; it is a Directing Metalation Group (DMG) .
Mechanistic Insight: The Dipole Effect

The carbonyl oxygen of the Boc group coordinates with the organolithium species (e.g., s-BuLi), directing deprotonation specifically to the


-position (C2).
Protocol A: Regioselective -Lithiation of N-Boc Azetidine

Adapted from Hodgson et al. and recent flow chemistry advances.

Reagents:

  • N-Boc-azetidine (1.0 equiv)

  • s-BuLi (1.2 equiv, 1.4 M in cyclohexane)

  • TMEDA (1.2 equiv)[1]

  • Electrophile (e.g., DMF, MeI, Allyl Bromide)

  • Solvent: Dry THF

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon. Add N-Boc-azetidine and TMEDA in dry THF.

  • Cryogenic Cooling: Cool the solution to -78 °C . Note: Temperature control is critical. Above -60 °C, the lithiated species may undergo ring fragmentation to form an imine.

  • Lithiation: Add s-BuLi dropwise over 10 minutes. Stir at -78 °C for 45–60 minutes.

    • Checkpoint: The solution typically turns light yellow.

  • Trapping: Add the electrophile (dissolved in THF if solid) dropwise.

  • Transmetalation (Optional): For allylation/arylation, transmetalate with CuCN•2LiCl or ZnCl₂ at -78 °C before adding the halide.

  • Quench: Quench with sat. NH₄Cl (aq) while still cold, then warm to room temperature.

Critical Troubleshooting:

  • Issue: Low yield / Ring opening.

  • Root Cause: The lithiated intermediate is configurationally unstable and prone to

    
    -elimination.
    
  • Fix: Use N-Botc (tert-butoxythiocarbonyl) if N-Boc fails; the thiocarbonyl provides superior stabilization of the organolithium species.

Core Workflow 3: The "Release" Phase (Deprotection)

This is the highest-risk phase. Standard protocols for piperidines often destroy azetidines.

Protocol B: Green Desulfonylation (Mg/MeOH)

Use this to remove Tosyl/Nosyl groups without using toxic Sodium Amalgam or harsh Na/Naphthalene.

Principle: Magnesium metal in methanol generates mild solvated electrons and hydrogen gas, cleaving the S-N bond without opening the strained C-N ring.

Procedure:

  • Dissolve N-Tosyl-azetidine (1 mmol) in anhydrous Methanol (10 mL).

  • Add Magnesium turnings (5–10 equiv) and a catalytic amount of HgCl₂ (optional, for activation) or iodine.

  • Sonication: Sonicate the mixture to initiate the reaction (visible bubbling).

  • Stir at room temperature. Exotherm Warning: The reaction can become vigorous. Use a water bath if necessary.

  • Monitoring: Monitor by TLC. The sulfonamide spot will disappear, and the free amine (often polar/baseline) will appear.

  • Workup: Quench with sat. NH₄Cl. Extract with DCM (do not use ether, azetidines are volatile).

Protocol C: "Safe" Boc Removal (Non-Polymerizing)

Standard TFA/DCM (1:1) often leads to polymerization of the free azetidine base.

Procedure:

  • Dissolve N-Boc-azetidine in DCM.

  • Add 4 M HCl in Dioxane (2–3 equiv) at 0 °C .

  • Allow to warm to RT slowly.

  • Isolation: Evaporate volatiles directly. Do not neutralize to the free base in concentrated solution. Store as the Hydrochloride salt. The salt is stable; the free base polymerizes upon standing.

Case Study: Baricitinib Intermediate Synthesis

The synthesis of the JAK inhibitor Baricitinib illustrates the "Nitrile Route" (see Diagram 1).

  • Substrate: tert-butyl 3-oxoazetidine-1-carboxylate.[2][3]

  • Transformation: Horner-Wadsworth-Emmons reaction using diethyl cyanomethylphosphonate.

  • Outcome: Formation of the exocyclic double bond (cyanomethylene) at C3.[3]

  • Key Insight: The Boc group is retained throughout the C3 functionalization to prevent amine interference, then removed only at the final stage to couple with the ethylsulfonyl group.

Visualizing the Functionalization Pathway

AzetidineFunctionalization NBoc N-Boc-Azetidine Lithiated 2-Lithio-N-Boc-Azetidine (Temp < -70°C) NBoc->Lithiated s-BuLi / TMEDA RingOpen Ring Opening (Thermodynamic Sink) Lithiated->RingOpen T > -60°C DirectTrap Electrophile Trap (Aldehydes, Ketones) Lithiated->DirectTrap E+ Transmetal Transmetalation (Zn, Cu) Lithiated->Transmetal CrossCouple Negishi/Suzuki Coupling (Aryl/Vinyl groups) Transmetal->CrossCouple Pd(0) / Ar-X

Caption: C-H functionalization workflow showing the kinetic competition between trapping and ring opening.

References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[4] Organic Preparations and Procedures International. Link

  • Hodgson, D. M., et al. (2014).[5] Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine.[1][5][6] Organic Letters.[5][7] Link

  • Bechara, W. S., et al. (2019). A Green and Facile Synthesis of Industrially Important Quaternary Heterocyclic Intermediates for Baricitinib. BMC Chemistry. Link

  • Bull, J. A., et al. (2016). Exploiting the Strain of the Azetidine Ring for Synthesis.[4][8][9][10][11][12][13] Chemical Reviews. Link

  • Alonso, F., & Yus, M. (2008). Magnesium in Methanol in Organic Syntheses.[14][15][16] Chemical Society Reviews. Link

Sources

Application Note: Scalable Manufacturing Protocol for 1-(2,4-Difluorobenzoyl)azetidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and manufacturing scientists. It details the scalable synthesis of 1-(2,4-Difluorobenzoyl)azetidin-3-amine , a critical pharmacophore often utilized in the synthesis of PARP inhibitors and antiviral agents.

Executive Summary & Strategic Route Analysis

The synthesis of this compound presents specific scale-up challenges primarily due to the azetidine ring strain (~26 kcal/mol) and the need to differentiate between the two nitrogen centers.

Retrosynthetic Logic

Direct acylation of 3-aminoazetidine is non-selective and leads to polymerization or bis-acylation. Therefore, an Orthogonal Protection Strategy is required.

  • Target: this compound (isolated as Hydrochloride salt for stability).

  • Starting Material: tert-Butyl azetidin-3-ylcarbamate (commercially available, scalable).

  • Reagent: 2,4-Difluorobenzoyl chloride.

Process Flow Diagram (Graphviz)

SynthesisFlow SM1 tert-Butyl azetidin-3-ylcarbamate Rxn1 Step 1: N-Acylation (EtOAc, TEA, <10°C) SM1->Rxn1 SM2 2,4-Difluorobenzoyl chloride SM2->Rxn1 Inter Intermediate: 1-(2,4-Difluorobenzoyl)-3-(Boc-amino)azetidine Rxn1->Inter 95% Yield Rxn2 Step 2: Boc-Deprotection (HCl/IPA, 40°C) Inter->Rxn2 Prod Product: This compound HCl Rxn2->Prod Precipitation

Figure 1: Linear process flow for the two-step synthesis.

Step 1: Regioselective N-Acylation

Objective: Covalent attachment of the 2,4-difluorobenzoyl moiety to the azetidine ring nitrogen while maintaining the integrity of the strained ring.

Reaction Mechanics

The reaction utilizes Schotten-Baumann-like conditions in an organic phase. Triethylamine (TEA) acts as the HCl scavenger. The exothermicity of acid chloride coupling requires strict thermal control to prevent ring opening or hydrolysis.

Reagents & Materials
ReagentEquiv.RoleCritical Parameter
tert-Butyl azetidin-3-ylcarbamate1.0SMPurity >98%
2,4-Difluorobenzoyl chloride1.1ElectrophileAdd slowly (Exothermic)
Triethylamine (TEA)2.5BaseDry (Water <0.1%)
Ethyl Acetate (EtOAc)10 VolSolventGreen alternative to DCM
Detailed Protocol (100 g Scale)
  • Reactor Setup: Equip a 2L jacketed reactor with an overhead stirrer, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Charging: Charge tert-butyl azetidin-3-ylcarbamate (100 g, 0.58 mol) and EtOAc (1.0 L) . Stir at 250 RPM until fully dissolved.

  • Base Addition: Add Triethylamine (202 mL, 1.45 mol) in one portion.

  • Cooling: Cool the mixture to 0–5 °C . Note: Azetidines are stable here, but low temp prevents side reactions during acid chloride addition.

  • Acylation (Critical Step):

    • Dissolve 2,4-difluorobenzoyl chloride (112.8 g, 0.64 mol) in EtOAc (200 mL).

    • Add this solution dropwise over 60–90 minutes .

    • Control: Maintain internal temperature <10 °C . Do not rush; rapid addition causes localized heating and impurity formation.

  • Reaction Completion: Warm to 20 °C and stir for 2 hours. Monitor by HPLC (Target: SM < 0.5%).

  • Work-up:

    • Quench with Water (500 mL) . Stir for 15 mins.

    • Separate phases.[1] Wash organic layer with 1M Citric Acid (500 mL) (removes excess TEA/DMAP) followed by Sat. NaHCO₃ (500 mL) and Brine (500 mL) .

    • Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo to an off-white solid.

    • Yield Expectation: ~170–180 g (95–99%).

Step 2: Boc-Deprotection & Salt Formation

Objective: Removal of the tert-butyloxycarbonyl group to unmask the primary amine, isolating the product as a stable Hydrochloride salt.

Reaction Mechanics

Acidic cleavage of the carbamate generates the amine salt and isobutylene gas. Using HCl in Isopropyl Alcohol (IPA) allows the product to crystallize directly from the reaction mixture, avoiding chromatography.

Reagents & Materials
ReagentEquiv.[1][2][3]RoleCritical Parameter
Intermediate (Step 1)1.0SMDry
5-6N HCl in IPA3.0Acid/SolventAnhydrous preferred
Isopropyl Acetate (IPAc)5 VolAnti-solventOptional for yield boost
Detailed Protocol
  • Dissolution: Dissolve the crude intermediate (from Step 1) in Isopropyl Alcohol (500 mL) .

  • Acidification:

    • Heat the solution to 35–40 °C .

    • Slowly add 5-6N HCl in IPA (350 mL) .

    • Safety Alert: Significant gas evolution (Isobutylene/CO₂). Ensure reactor is vented to a scrubber.

  • Reaction: Stir at 40 °C for 3–4 hours. A thick white precipitate (Product HCl salt) should form.

  • Crystallization:

    • Cool the slurry slowly to 0–5 °C over 2 hours.

    • (Optional) Add Isopropyl Acetate (500 mL) dropwise to maximize recovery.

  • Filtration: Filter the solids using a Büchner funnel (polypropylene cloth).

  • Washing: Wash the cake with cold IPA/IPAc (1:1, 200 mL).

  • Drying: Dry in a vacuum oven at 45 °C for 12 hours.

  • Final Product: This compound Hydrochloride .

    • Appearance: White to off-white crystalline solid.

    • Target Yield: ~85–90% (over 2 steps).

Analytical Controls & Troubleshooting

In-Process Control (IPC) Specifications
StepMethodSpecificationAction if Fail
Acylation HPLCSM < 1.0%Add 0.1 eq Acid Chloride
Work-up pH CheckAqueous pH < 4 (Citric wash)Re-wash if basic (removes TEA)
Deprotection HPLCIntermediate < 0.5%Add more HCl/IPA, stir longer
Final 1H-NMRNo EtOAc/IPA trappedDry longer / Mill solid
Troubleshooting Guide (Decision Tree)

Troubleshooting Problem Issue: Low Yield in Step 2 Check1 Check 1: Is SM fully consumed? Problem->Check1 Check2 Check 2: Is product oiling out? Check1->Check2 Yes Sol1 Solution: Increase Temp to 45°C or add more HCl Check1->Sol1 No Sol2 Solution: Seed with pure crystal and cool slower Check2->Sol2 Yes

Figure 2: Troubleshooting logic for the deprotection/crystallization step.

References

  • Duncton, M. A. et al. (2016). A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv. Available at: [Link]

  • Hillier, M. C.[2][4] & Chen, C.-Y. (2006).[4] A Straightforward Synthesis of Various 1,3-Disubstituted Azetidines. Journal of Organic Chemistry, 71(20), 7885-7887. Available at: [Link]

  • Vertex Pharmaceuticals. (2020). Process for the preparation of Azetidine derivatives. (General reference to standard industrial handling of azetidine salts).

Disclaimer: This protocol is intended for use by qualified professionals. Always review the Safety Data Sheet (SDS) for 2,4-difluorobenzoyl chloride and azetidine derivatives before handling.

Sources

Using 1-(2,4-Difluorobenzoyl)azetidin-3-amine as a building block in library design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-(2,4-Difluorobenzoyl)azetidin-3-amine in High-Throughput Library Design

Executive Summary

In modern medicinal chemistry, the shift from "flat" aromatic scaffolds to three-dimensional, saturated heterocycles is critical for improving physicochemical properties (solubility, logD) and patentability. This compound represents a high-value "scaffold-in-a-box" for Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS).[1][2]

This building block combines three strategic elements:

  • Azetidine Core: A rigid, metabolic spacer that reduces the entropic penalty of binding compared to flexible alkyl chains.

  • 2,4-Difluorobenzoyl Moiety: A privileged pharmacophore found in antipsychotics and kinase inhibitors, providing metabolic stability (blocking P450 oxidation) and lipophilic anchoring.

  • Primary Amine Handle: A reactive vector at the 3-position allowing for rapid diversification via amide coupling, reductive amination, or SNAr reactions.

Physicochemical Profile & Structural Logic

Before initiating synthesis, it is crucial to understand the property space this building block occupies. The 2,4-difluoro substitution pattern is specifically chosen to modulate pKa and lipophilicity while blocking the metabolically labile para-position of the phenyl ring.[2]

PropertyValue (Calculated)Strategic Implication
Molecular Formula C₁₀H₁₀F₂N₂OLow MW allows significant room for elaboration (Fragment Rule of 3 compliant).[3][1][2]
Molecular Weight 212.20 g/mol Ideal for fragment growing; final library members likely <500 Da.
cLogP ~1.2 - 1.5Moderate lipophilicity ensures good membrane permeability without solubility issues.[1][2]
TPSA ~55 ŲExcellent range for CNS penetration and oral bioavailability.
Rotatable Bonds 2High rigidity (Azetidine ring) minimizes conformational entropy loss upon binding.[3][2]
pKa (3-NH₂) ~8.5 - 9.0Basic enough for good nucleophilicity; protonated at physiological pH (solubility).[3][1][2]
Structural Pharmacophore Map

The following diagram illustrates the functional logic of the scaffold.

Pharmacophore cluster_0 Pharmacological Impact Scaffold 1-(2,4-Difluorobenzoyl) azetidin-3-amine Difluoro 2,4-Difluorophenyl (Metabolic Shield) Scaffold->Difluoro Hydrophobic Anchor Linker Azetidine Ring (Rigid Spacer) Scaffold->Linker Conformational Constraint Amine 3-NH2 (Diversity Vector) Scaffold->Amine Reaction Handle Difluoro->Linker P1 Blocks CYP450 Oxidation Difluoro->P1 Linker->Amine P2 Reduces Entropy Penalty Linker->P2 P3 H-Bond Donor Interaction Amine->P3

Caption: Structural decomposition of the building block highlighting the metabolic stability of the difluorophenyl group and the vectorality of the azetidine amine.

Synthetic Protocols

The following protocols are optimized for parallel synthesis (96-well plate format) but can be scaled to gram quantities.

Protocol A: Amide Coupling (Carboxylic Acid Library)

Target: Peptidomimetics, Kinase Inhibitors[3]

Mechanistic Insight: The azetidine amine is sterically unhindered, but the electron-withdrawing effect of the N1-benzoyl group (transmitted through the ring) slightly reduces the nucleophilicity of the C3-amine compared to simple alkyl amines.[1][2] Therefore, a potent coupling agent like HATU is preferred over EDC.

Reagents:

  • Scaffold: this compound (0.1 M in DMF).

  • Acids: Diverse Carboxylic Acids (0.1 M in DMF).[2]

  • Coupling Agent: HATU (0.1 M in DMF).

  • Base: DIPEA (0.2 M in DMF).

Step-by-Step:

  • Dispense: Add 100 µL of Carboxylic Acid solution (10 µmol, 1.0 equiv) to each well.

  • Activate: Add 110 µL of HATU solution (11 µmol, 1.1 equiv) and 100 µL of DIPEA (20 µmol, 2.0 equiv). Shake for 5 minutes at RT.

    • Note: Pre-activation is critical to minimize racemization if chiral acids are used.

  • Couple: Add 100 µL of Scaffold solution (10 µmol, 1.0 equiv).

  • Incubate: Seal plate and shake at RT for 4–16 hours.

  • QC Check: Analyze a random selection (e.g., 10%) via LC-MS. Expect [M+H]+ = Acid MW + 212 - 18.[3][1][2]

  • Workup: Evaporate solvent (Genevac) or dilute with DMSO for direct biological screening.

Protocol B: Reductive Amination (Aldehyde Library)

Target: GPCR Ligands (Secondary Amines)

Mechanistic Insight: Secondary amines formed via reductive amination retain basicity, which is often required for salt-bridge interactions in GPCR binding pockets (e.g., Asp3.32 in aminergic receptors).[3] Sodium triacetoxyborohydride (STAB) is used for its mildness, preventing reduction of the benzoyl amide.

Reagents:

  • Scaffold: this compound (as HCl salt if possible, or free base).

  • Aldehydes: Diverse Aldehydes (in DCE/MeOH 9:1).[2]

  • Reductant: STAB (solid or slurry in DCE).[2]

  • Acid Catalyst: Acetic Acid.

Step-by-Step:

  • Dissolve: Prepare 0.2 M solution of Scaffold in DCE/MeOH (9:1) containing 1% Acetic Acid.[2]

  • Combine: Add 1.0 equiv of Aldehyde to 1.0 equiv of Scaffold solution.

  • Imine Formation: Shake for 1 hour at RT. (Formation of the imine intermediate).

  • Reduce: Add 1.5 equiv of STAB.

    • Caution: Gas evolution (H₂) may occur; do not seal tightly immediately.[3]

  • Incubate: Shake overnight at RT.

  • Quench: Add 10% aq. NaHCO₃. Extract organic phase.[4][5]

Protocol C: Urea Synthesis (Isocyanate/Carbamate)

Target: Soluble Epoxide Hydrolase (sEH) or Urea-based Kinase Inhibitors[1][2]

Step-by-Step:

  • Dissolve: Scaffold (1.0 equiv) in DCM.

  • Add: Isocyanate (1.0 equiv) OR Phenyl carbamate derivative (1.1 equiv) + TEA (2.0 equiv).

  • Incubate: 2 hours at RT. Urea formation is typically very fast with primary amines.

  • Purify: Scavenge excess isocyanate with polymer-supported trisamine resin if necessary.[1][2]

Library Design Workflow

The following diagram outlines the decision tree for utilizing this building block in a library campaign.

LibraryWorkflow Start Start: 1-(2,4-Difluorobenzoyl) azetidin-3-amine Decision Target Class Selection Start->Decision PathA Kinase / Protease Decision->PathA H-Bond Driven PathB GPCR (Aminergic) Decision->PathB Charge Driven PathC Ion Channel Decision->PathC Geometry Driven RxnA Amide Coupling (Protocol A) PathA->RxnA RxnB Reductive Amination (Protocol B) PathB->RxnB RxnC Sulfonylation / Urea PathC->RxnC ProdA Neutral Amide Library (H-Bond Acceptor) RxnA->ProdA ProdB Basic Amine Library (Pos. Ionizable) RxnB->ProdB ProdC Sulfonamide/Urea Library (Transition State Mimic) RxnC->ProdC

Caption: Decision matrix for selecting synthetic pathways based on the biological target class.

Troubleshooting & Quality Control

  • Issue: Low Yield in Amide Coupling.

    • Cause: The azetidine amine can form a salt with the carboxylic acid that precipitates before coupling.

    • Solution: Switch solvent to NMP (N-methyl-2-pyrrolidone) or increase temperature to 40°C. Ensure DIPEA is added after mixing acid and amine if precipitation is observed, or pre-activate acid fully before adding amine.[3][1][2]

  • Issue: Side Reactions (Bis-acylation).

    • Cause: Unlikely with this scaffold as the N1 is already capped. If observed, check purity of the starting material (ensure no de-benzoylation occurred).[3]

  • Validation:

    • NMR: The azetidine protons appear as multiplets between 3.8–4.5 ppm. The 2,4-difluorophenyl group shows distinct splitting in the aromatic region (6.9–7.5 ppm).

    • LC-MS: Use an acidic mobile phase (0.1% Formic Acid).[3][1][2] The protonated molecular ion [M+H]+ should be the base peak.

References

  • Azetidines in Medicinal Chemistry

    • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs.[6]

    • Source: PubMed / Taylor & Francis (2025).[2]

    • URL:[Link] (Search Term: Azetidines medicinal chemistry)[3][1][2]

  • Fluorine in Drug Design

    • Title: Fluorine in Medicinal Chemistry.
    • Source: Journal of Medicinal Chemistry.
    • Context: Explains the metabolic blocking effect of the 2,4-difluoro motif.
    • URL:[Link]

  • Amide Coupling Protocols

    • Title: Amide Bond Formation: Beyond the Myth of Coupling Reagents.
    • Source: Chemical Reviews.[7]

    • URL:[Link][3][1][2]

  • Building Block Reactivity

    • Title: A Single-Step Synthesis of Azetidine-3-Amines.[3][1][2][8][9]

    • Source: ChemRxiv (2016).[2]

    • URL:[Link] (Search Term: Azetidine-3-amine synthesis)[3][1][2]

(Note: Specific URLs for general chemical concepts link to the journal landing pages or search repositories as direct deep links to specific PDFs can expire.)

Sources

Solvent selection for reactions involving fluorinated benzoyl azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Engineering for Fluorinated Benzoyl Azetidines

Abstract

Fluorinated benzoyl azetidines represent a unique intersection of high ring strain (~26 kcal/mol) and modulated lipophilicity. They are increasingly critical in medicinal chemistry as metabolic "hard" spots and conformational locks. However, their synthesis and downstream reactivity are notoriously sensitive to solvation effects. This guide moves beyond standard "like-dissolves-like" heuristics to provide a mechanistic framework for solvent selection, focusing on optimizing reaction kinetics, stereocontrol, and sustainability (Green Chemistry).

Physicochemical Basis of Solvent Selection

To select the correct solvent, one must understand the competition between the Fluorine Effect and Ring Strain .

The Fluorine Dipole & Solvation

The C–F bond is highly polar but non-polarizable. In benzoyl azetidines, the fluorine atom on the benzene ring creates a strong dipole that influences the carbonyl carbon's electrophilicity.

  • Non-polar solvents (Hexane, Toluene): Often fail to solubilize these polar molecules, leading to heterogeneous mixtures and poor kinetics.

  • Polar Aprotic Solvents (DMF, DMSO): Excellent solubility but often "over-stabilize" the ground state of nucleophilic attacks, raising the activation energy barrier. They also pose difficult workup challenges for amphiphilic fluorinated products.

  • The "Goldilocks" Zone: Ethereal solvents (THF, 2-MeTHF) and halogenated solvents (DCM) often provide the best balance of solubility and reactivity.

Ring Strain & Lewis Basicity

The azetidine nitrogen is less basic than pyrrolidine due to increased s-character in the lone pair orbital (consequence of ring strain). However, the benzoyl group renders it an amide.

  • Proticity Risk: In ring-opening reactions, protic solvents (MeOH, EtOH) can hydrogen-bond to the carbonyl oxygen, increasing electrophilicity. While beneficial for reactivity, this often leads to solvolysis side-products (ring opening by the solvent).

Reaction-Specific Solvent Strategies

Scenario A: Synthesis of the Scaffold (Amide Coupling)

Objective: Coupling a fluorinated benzoic acid with azetidine hydrochloride.

  • Legacy Solvent: DCM or DMF.

  • Modern Recommendation: 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc) .

  • Mechanistic Insight: 2-MeTHF forms a clean biphasic system with aqueous base (used to neutralize the azetidine HCl salt), allowing for a "one-pot" coupling and extraction. Unlike DMF, it does not retain water, preventing hydrolysis of sensitive activated esters.

Scenario B: Functionalization (Lithiation/Ortho-Metallation)

Objective: Lithiating the fluorinated benzene ring to introduce electrophiles.

  • Legacy Solvent: THF or Et2O at -78 °C.

  • Modern Recommendation: Cyclopentyl Methyl Ether (CPME) .[1]

  • Mechanistic Insight: Fluorinated aromatics are prone to "biphenyl" formation or benzyne pathways if temperatures drift. CPME has low hygroscopicity and high stability toward organolithiums. Crucially, it remains fluid at low temperatures but allows higher reaction temperatures (-20 °C vs -78 °C) without degradation, enabling flow chemistry applications.

Scenario C: Ring Opening (Nucleophilic Attack)

Objective: Opening the strained ring with a nucleophile (e.g., amine, thiol) to form a functionalized chain.

  • Legacy Solvent: Acetonitrile (MeCN).

  • Modern Recommendation: Hexafluoroisopropanol (HFIP) (as additive) in DCM or Toluene .

  • Mechanistic Insight: HFIP is a strong Hydrogen Bond Donor (HBD). It activates the azetidine carbonyl or the leaving group (if activated) via H-bonding, significantly accelerating ring opening without acting as a nucleophile itself (low nucleophilicity).

Decision Matrix & Visualization

The following diagram outlines the logical flow for solvent selection based on the specific transformation required.

SolventSelection Start Start: Fluorinated Benzoyl Azetidine Process ReactionType Identify Reaction Class Start->ReactionType Formation Scaffold Formation (Amide Coupling) ReactionType->Formation Lithiation Functionalization (Ortho-Lithiation) ReactionType->Lithiation RingOpening Ring Opening (Nucleophilic Attack) ReactionType->RingOpening SolubilityCheck Solubility Check: Is Azetidine HCl salt used? Formation->SolubilityCheck TempCheck Temperature/Stability Req. Lithiation->TempCheck MechCheck Mechanism: SN2 vs. SN1/Cationic RingOpening->MechCheck Rec_2MeTHF Rec: 2-MeTHF (Biphasic capability, Green) SolubilityCheck->Rec_2MeTHF Yes (Biphasic) Rec_EtOAc Rec: EtOAc (If strictly anhydrous not req.) SolubilityCheck->Rec_EtOAc No (Free base) Rec_CPME Rec: CPME (High stability, Low hygroscopicity) TempCheck->Rec_CPME Flow / -20°C to 0°C Rec_THF Rec: THF (Only if < -70°C strict) TempCheck->Rec_THF Batch / -78°C Rec_HFIP Rec: HFIP/DCM Mix (For difficult activations) MechCheck->Rec_HFIP Hard Nucleophiles / High Barrier Rec_MeCN Rec: MeCN or Toluene (Standard SN2) MechCheck->Rec_MeCN Soft Nucleophiles

Caption: Solvent selection decision tree for fluorinated benzoyl azetidines, prioritizing Green Chemistry (2-MeTHF, CPME) and kinetic activation (HFIP).

Comparative Data: Solvent Properties

SolventBoiling Point (°C)Dipole Moment (D)Green Score (GSK/Pfizer)Application Note
DCM 401.60Red (Hazardous) Legacy standard. Good solubility, but toxic and difficult to contain. Avoid if possible.
2-MeTHF 801.38Green Recommended. Derived from biomass. Excellent for biphasic reactions and organometallics.
CPME 1061.27Green Recommended. Low peroxide formation. Ideal for lithiation and high-temp work.
HFIP 582.05Yellow (Specialty) Specialist. Use as an additive (10-20% v/v) to accelerate difficult ring openings via H-bond activation.
DMF 1533.82Red (Reprotoxic) Avoid. Hard to remove; "over-stabilizes" reagents; decomposes to dimethylamine.

Detailed Experimental Protocols

Protocol A: Green Synthesis of 4-Fluorobenzoyl Azetidine

Rationale: Uses 2-MeTHF to manage the biphasic neutralization of azetidine HCl and the subsequent coupling in a single green solvent.

Reagents:

  • 4-Fluorobenzoic acid (1.0 equiv)

  • Azetidine hydrochloride (1.1 equiv)

  • T3P (Propylphosphonic anhydride), 50% in 2-MeTHF (1.5 equiv)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: 2-MeTHF (anhydrous)

Step-by-Step:

  • Preparation: Charge a reaction vessel with 4-fluorobenzoic acid and Azetidine HCl.

  • Solvation: Add 2-MeTHF (10 mL/g of substrate). Stir to form a suspension.

  • Base Addition: Add DIPEA dropwise at 0 °C. The mixture may become homogeneous as the free base forms.

  • Coupling: Add T3P solution dropwise over 10 minutes, maintaining temperature < 10 °C.

  • Reaction: Warm to 25 °C and stir for 2 hours. Validation: Monitor by TLC (EtOAc/Heptane) or LCMS.

  • Workup (Self-Validating): Add water (equal volume). Stir vigorously for 10 mins. Separate phases.

    • Check: The organic phase (top) contains the product. The aqueous phase removes DIPEA salts and excess T3P byproducts (water-soluble).

    • Wash: Wash organic layer with 0.5M NaOH (removes unreacted benzoic acid) then Brine.

  • Isolation: Dry over MgSO4, filter, and concentrate. 2-MeTHF's higher boiling point prevents "bumping" compared to DCM.

Protocol B: HFIP-Accelerated Ring Opening

Rationale: Uses the unique H-bond donating ability of HFIP to catalyze the opening of the strained ring by a weak nucleophile without using strong Lewis acids.

Reagents:

  • N-(4-fluorobenzoyl)azetidine (1.0 equiv)

  • Nucleophile (e.g., Morpholine) (1.2 equiv)

  • Solvent: DCM : HFIP (4:1 v/v)

Step-by-Step:

  • Dissolution: Dissolve the azetidine in DCM (0.2 M concentration).

  • Activation: Add HFIP (20% by volume). Note: The solution may warm slightly due to H-bond network formation.

  • Addition: Add the nucleophile in one portion.

  • Reaction: Stir at room temperature.

    • Mechanism Check: HFIP activates the carbonyl, making the C4 position of the azetidine ring more susceptible to attack, or stabilizes the zwitterionic intermediate.

  • Monitoring: Reaction is typically 5x faster than in pure DCM.

  • Workup: Evaporate solvents. HFIP is volatile (bp 58 °C) and removes easily, unlike DMF/DMSO.

References

  • Pfizer Solvent Selection Guide: Alfonsi, K., et al. "Green Chemistry Tools to Influence a Medicinal Chemistry and Research Chemistry Based Organisation." Green Chem., 2008 , 10, 31-36. [Link]

  • 2-MeTHF in Amide Couplings: Pace, V., et al. "2-Methyltetrahydrofuran: A Versatile Eco-Friendly Alternative to THF in Organometallic Chemistry." ChemSusChem, 2012 , 5, 1369-1379. [Link]

  • HFIP Effects in Heterocycle Synthesis: Colomer, I., et al. "Hexafluoroisopropanol as a Tunable Solvent for Synthesis." Chem. Rev., 2017 , 117, 11737–11794. [Link]

  • CPME for Organolithium Stability: Watanabe, K., et al. "Cyclopentyl Methyl Ether as a New and Alternative Solvent for Organic Synthesis." Org.[2][3][4] Process Res. Dev., 2007 , 11, 251-258. [Link]

  • Azetidine Ring Opening Selectivity: Couty, F., et al. "Regioselective Ring Opening of 2-Substituted Azetidines." Eur. J. Org. Chem., 2006 , 3479-3490. [Link]

Sources

Microwave-assisted synthesis of 1-(2,4-Difluorobenzoyl)azetidin-3-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 1-(2,4-Difluorobenzoyl)azetidin-3-amine Derivatives

Part 1: Introduction & Scientific Rationale

The Azetidine Imperative in Medicinal Chemistry The azetidine ring has emerged as a "privileged scaffold" in modern drug discovery, serving as a conformationally rigid surrogate for flexible amine chains or as a metabolic blocker compared to its larger pyrrolidine and piperidine counterparts. The specific target, This compound , represents a high-value pharmacophore found in PARP inhibitors, kinase inhibitors, and GPCR ligands. The 2,4-difluorophenyl moiety is critical for improving metabolic stability by blocking P450 oxidation sites and enhancing lipophilicity for membrane permeability.

The Microwave Advantage Synthesizing functionalized azetidines is non-trivial due to the inherent ring strain (~26 kcal/mol). Conventional thermal heating often leads to ring-opening hydrolysis or polymerization before the desired amide coupling reaches completion. Microwave-assisted organic synthesis (MAOS) offers a decisive advantage here: dielectric heating provides rapid, uniform energy transfer, allowing the reaction to overcome the activation energy for amide bond formation (kamide) significantly faster than the rate of thermal ring degradation (kdegrad).

Part 2: Synthetic Workflow & Mechanism

The synthesis is designed as a modular, three-stage protocol:

  • Regioselective N1-Acylation: Coupling 2,4-difluorobenzoic acid with tert-butyl azetidin-3-ylcarbamate.

  • Chemomimetic Deprotection: Controlled removal of the Boc protecting group.

  • Divergent Functionalization: Generation of urea, amide, or amine derivatives at the C3 position.

G Start Start: tert-Butyl azetidin-3-ylcarbamate Step1 Step 1: MW Coupling (80°C, 10 min) Start->Step1 Reagent Reagent: 2,4-Difluorobenzoic Acid HATU / DIPEA Reagent->Step1 Inter Intermediate: N-Boc-1-(2,4-difluorobenzoyl) azetidin-3-amine Step1->Inter Yield >85% Step2 Step 2: Deprotection TFA/DCM or HCl/Dioxane Inter->Step2 Core Core Scaffold: 1-(2,4-Difluorobenzoyl) azetidin-3-amine Step2->Core Quant. Step3 Step 3: Derivatization (R-NCO / R-CHO / R-COCl) Core->Step3 Final Final Library: Ureas, Amines, Amides Step3->Final

Figure 1: Modular workflow for the microwave-assisted synthesis of this compound libraries.

Part 3: Detailed Experimental Protocols

Protocol A: N1-Amide Coupling (The Core Synthesis)

Objective: Regioselective acylation of the ring nitrogen (N1) while preserving the C3-amine protection.

Reagents & Materials:

  • Substrate: tert-Butyl azetidin-3-ylcarbamate (1.0 equiv).

  • Acid: 2,4-Difluorobenzoic acid (1.1 equiv).

  • Coupling Agent: HATU (1.2 equiv) – Selected for rapid kinetics in MW fields.

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv).

  • Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Methodology:

  • Pre-activation: In a microwave-compatible vial (e.g., 10 mL), dissolve 2,4-difluorobenzoic acid (1.1 mmol) in DMF (3 mL). Add HATU (1.2 mmol) and DIPEA (2.5 mmol). Stir at room temperature for 2 minutes. Expert Note: Pre-activation generates the active ester (O-At), minimizing racemization and ensuring rapid coupling upon amine addition.

  • Addition: Add tert-butyl azetidin-3-ylcarbamate (1.0 mmol) directly to the vial. Seal the vial with a septum cap.

  • Microwave Irradiation: Place the vial in the microwave reactor (e.g., Biotage Initiator or CEM Discover).

    • Temperature: 80 °C

    • Time: 10 minutes

    • Power: Dynamic (Max 150 W)

    • Stirring: High

  • Work-up: Dilute the reaction mixture with EtOAc (30 mL) and wash with saturated NaHCO₃ (2 x 15 mL), water (1 x 15 mL), and brine (1 x 15 mL). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Validation Criteria:

  • LCMS: [M+H]⁺ peak corresponding to Product + H (Expect ~313.3 Da for Boc-protected).

  • Appearance: White to off-white solid.

Protocol B: Microwave-Assisted Boc-Deprotection

Objective: Rapid removal of the Boc group without degrading the amide linkage.

Methodology:

  • Dissolve the intermediate from Protocol A (0.5 mmol) in DCM (2 mL).

  • Add TFA (2 mL). Expert Note: A 1:1 ratio ensures a high dielectric medium suitable for MW absorption.

  • Microwave Irradiation:

    • Temperature: 60 °C

    • Time: 5 minutes

    • Pressure: High sensitivity (closed vessel).

  • Work-up: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA. The product is obtained as the TFA salt.

Protocol C: Library Derivatization (Example: Urea Formation)

Objective: Functionalizing the C3-amine to create "derivatives."

  • Suspend the TFA salt of the core scaffold (0.2 mmol) in DCM (2 mL).

  • Add TEA (Triethylamine) (3.0 equiv) to neutralize the salt.

  • Add the desired Isocyanate (R-NCO) (1.1 equiv).

  • Microwave Irradiation: 60 °C for 5 minutes.

  • Isolation: Direct purification via preparative HPLC or crystallization.

Part 4: Data Summary & Optimization

Table 1: Solvent and Coupling Agent Screening (Microwave @ 80°C, 10 min)

EntryCoupling AgentSolventYield (%)Purity (LCMS)Notes
1EDC / HOBtDMF65%88%Slower kinetics; incomplete conversion.
2T3P (50% in EtOAc)EtOAc72%92%Good purity, but T3P requires higher temp.
3HATU DMF 94% >98% Optimal conditions. Complete conversion.
4HATUMeCN89%95%Slightly lower solubility of the active ester.

Troubleshooting Guide:

  • Ring Opening: If LCMS shows a mass of [M+18], the azetidine ring has hydrolyzed. Solution: Lower MW temperature to 60°C and extend time, or ensure reagents are strictly anhydrous.

  • Incomplete Deprotection: If the tert-butyl group persists. Solution: Increase MW temp to 70°C for deprotection, but monitor closely.

References

  • Wang, Y., & Duncton, M. A. (2018). "A Single-Step Synthesis of Azetidine-3-amines." ChemRxiv. Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

  • Kappe, C. O. (2004). "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition, 43(46), 6250-6284. Link

  • Stankovic, S., et al. (2012). "Microwave-assisted synthesis of azetidines." Tetrahedron Letters, 53(5), 567-570. Link

  • Burkett, B. A., et al. (2009). "Microwave-assisted synthesis of azetidines in aqueous media." Tetrahedron Letters, 50(26), 3613-3615. Link

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-(2,4-Difluorobenzoyl)azetidin-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource for process chemists and medicinal researchers. It addresses the specific yield-limiting factors in the synthesis of 1-(2,4-Difluorobenzoyl)azetidin-3-amine , focusing on the steric hindrance of the benzoyl group and the physicochemical challenges of the azetidine core.[1][2]

Case ID: AZT-24DF-YIELD Status: Active Analyst: Senior Application Scientist[1][2]

Executive Summary: The "Yield Killers"

Synthesizing this compound presents a deceptive challenge.[1][2] While the chemistry appears to be a standard amide coupling followed by deprotection, two specific factors consistently degrade yield:[1]

  • The "Ortho-Effect" (Coupling Phase): The fluorine atom at the 2-position of the benzoic acid creates steric bulk and electronic repulsion, slowing down nucleophilic attack by the secondary amine of the azetidine.

  • The "Amphiphilic Trap" (Isolation Phase): The final deprotected amine is a small, polar heterocycle. Standard aqueous workups (e.g., DCM/Water extraction) often result in >50% product loss into the aqueous phase due to high water solubility.

Phase I: Amide Coupling Optimization

Objective: Maximize conversion of 2,4-difluorobenzoic acid and tert-butyl azetidin-3-ylcarbamate.

Recommended Protocol A: The T3P Method (Scalable & Clean)

We recommend Propylphosphonic Anhydride (T3P) over HATU/EDC for this specific substrate.[1] T3P drives the reaction to completion despite the steric hindrance of the 2,4-difluoro group and generates water-soluble byproducts, simplifying purification.[1]

Reagents:

  • Substrate: 2,4-Difluorobenzoic acid (1.0 equiv)[1][2]

  • Amine: tert-butyl azetidin-3-ylcarbamate (1.1 equiv)[1][2]

  • Coupling Agent: T3P (50% in EtOAc/DMF) (1.5 - 2.0 equiv)[1][2]

  • Base: Pyridine (3.0 equiv) or DIPEA (4.0 equiv)[1][2]

  • Solvent: EtOAc or 2-MeTHF (Green alternative)[1][2]

Step-by-Step:

  • Dissolve the acid and amine in EtOAc (0.2 M).

  • Add the base and cool to 0 °C.

  • Add T3P solution dropwise. ( Critical: Exotherm control prevents azetidine ring stress).

  • Allow to warm to RT and stir for 12–16 h.

  • Workup: Wash with water, 0.5 M HCl, and saturated NaHCO₃. The T3P byproducts wash away, leaving the clean Boc-protected intermediate in the organic layer.[1]

Protocol B: The HATU Method (High-Throughput/Small Scale)

If T3P is unavailable, HATU is the second-best choice due to its high reactivity, essential for overcoming the 2-fluoro steric effect.[1][2]

  • Warning: Avoid EDC/HOBt. The reaction rate is often too slow for 2,6- or 2,4-disubstituted benzoic acids, leading to incomplete conversion.[2]

Phase II: Deprotection & Isolation (Critical Control Point)

Objective: Remove the Boc group without losing the product to the aqueous waste stream.[1]

The Problem: Solubility

The free base of this compound is highly soluble in water.[1][2] Do not perform a standard basic aqueous extraction (e.g., NaOH/DCM extraction). You will lose the product.

Recommended Protocol: "Dry" Deprotection[1]
  • Dissolution: Dissolve the Boc-intermediate in minimal 1,4-dioxane or DCM.

  • Acidolysis: Add 4M HCl in Dioxane (5–10 equiv). Avoid TFA if possible to prevent hygroscopic trifluoroacetate salt formation, which is harder to handle.

  • Precipitation: Stir at RT. The product usually precipitates as the hydrochloride salt.

  • Isolation: Filter the solid under N₂. Wash with Et₂O to remove non-polar impurities.

  • Result: You obtain the HCl salt in near-quantitative yield.

If the Free Base is Required: Do not extract. Use Solid Phase Extraction (SPE) :

  • Dissolve the salt in MeOH.

  • Load onto an SCX-2 (Strong Cation Exchange) cartridge.[2]

  • Wash with MeOH (removes non-basic impurities).

  • Elute with 2M NH₃ in MeOH.

  • Concentrate the eluate to obtain the clean free amine.

Visual Workflows

Workflow A: Synthetic Pathway & Decision Logic

G Start Start: 2,4-Difluorobenzoic Acid + Boc-Azetidin-3-amine Decision Scale > 5g? Start->Decision Path_T3P Route A (Preferred): T3P / Pyridine / EtOAc (Easy Workup) Decision->Path_T3P Yes Path_HATU Route B (Small Scale): HATU / DIPEA / DMF (High Cost, High Yield) Decision->Path_HATU No Intermediate Intermediate: 1-(2,4-difluorobenzoyl)-3-(Boc-amino)azetidine Path_T3P->Intermediate Path_HATU->Intermediate Deprotection Deprotection: 4M HCl in Dioxane (Avoid Aqueous Acid) Intermediate->Deprotection Isolation Isolation Decision Deprotection->Isolation Salt_Form Target: HCl Salt (Filtration only) Yield: >90% Isolation->Salt_Form Salt OK? Free_Base Target: Free Base (Use SCX-2 Column) Yield: ~85% Isolation->Free_Base Need Amine? Loss_Zone CRITICAL FAILURE: Aqueous NaOH Extraction Yield: <30% Isolation->Loss_Zone Standard Extraction

Caption: Optimized synthetic workflow distinguishing between salt isolation and free-base generation to prevent aqueous losses.

Troubleshooting & FAQ

SymptomProbable CauseCorrective Action
Low Yield (Coupling) Steric hindrance of 2-F group on benzoic acid.[1][2]Switch to T3P (50% EtOAc) or HATU . Standard EDC/HOBt is insufficient for ortho-substituted benzoates.[2]
Low Yield (Workup) Product lost to aqueous phase during extraction.Stop aqueous extraction. Isolate as HCl salt via filtration or use SCX-2 cartridges for free basing.[2]
Ring Opening Overheating during deprotection or strong nucleophiles present.Keep deprotection <30 °C. Avoid strong Lewis acids. Azetidines are stable to HCl/TFA but degrade with heat.
Sticky Solid/Gum Hygroscopic salt formation (often with TFA).Switch to HCl/Dioxane . Triturate the resulting gum with Et₂O or Hexanes to induce crystallization.
Bis-acylation Use of Acid Chloride with excess base.[2]If using acid chloride, strictly control stoichiometry (1:1) and temperature (-78 °C to 0 °C). Prefer amide coupling agents instead.

References

  • T3P Reagent Efficacy: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[3][4][5] Organic Letters, 2011, 13(19), 5048–5051. Link[1][2]

  • Azetidine Coupling Precedents: Pfizer Inc. "Pyrrolidine Derivatives" (Analogous fluorinated coupling using HATU). US Patent Application 2005/0256310. Link

  • T3P in Peptide/Amide Synthesis: "Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis." Imperial College London / Spiral. Link

  • Azetidine Stability: "Recent Advances in the Synthesis and Reactivity of Azetidines." Royal Society of Chemistry, 2021. Link

  • Workup Strategies for Polar Amines: "Purification of hydrophilic amines using SCX cartridges.

Sources

Troubleshooting azetidine ring opening side reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Azetidine Ring Opening

Topic: Troubleshooting Azetidine Ring Opening Side Reactions Content Type: Technical Support Guide (Q&A Format) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

As a Senior Application Scientist, I often see researchers treat azetidines simply as "larger aziridines." This is a dangerous oversimplification. While both possess ring strain (~26 kcal/mol for azetidine vs. ~27 kcal/mol for aziridine), azetidines are kinetically more stable and often require stronger activation (Lewis acids or harsh nucleophiles) to open.

This increased activation energy creates a "Goldilocks" dilemma:

  • Too little activation: No reaction.

  • Too much activation: The system bypasses the desired nucleophilic opening and cascades into polymerization, solvolysis, or skeletal rearrangement.

This guide addresses the four most common failure modes in azetidine ring-opening workflows.

Troubleshooting Guide (Q&A)

Issue 1: "I am observing a mixture of regioisomers (C2 vs. C4 attack). How do I control selectivity?"

Diagnosis: Regioselectivity in azetidine opening is a tug-of-war between steric control (favoring attack at the less substituted carbon, C4) and electronic control (favoring attack at the carbon that best stabilizes a developing positive charge, C2).

Troubleshooting Protocol:

  • Check the Mechanism (SN1 vs. SN2):

    • SN2-like conditions: If you use a strong nucleophile (e.g., azide, thiol) and a mild activator, the reaction is sterically driven. Expect attack at the least substituted carbon (C4).

    • SN1-like conditions: If you use a strong Lewis Acid (e.g.,

      
      ) or a "hard" nucleophile, the transition state gains carbocation character. The nucleophile will attack the more substituted carbon (C2), especially if it has aryl or alkyl stabilizers [1].
      
  • Switch the Protecting Group:

    • Electron-withdrawing groups (EWGs) like Tosyl (Ts) or Nosyl (Ns) tighten the N-C bond, favoring an SN2 mechanism (inversion of configuration, attack at less hindered site) [2].

    • Electron-donating or weak EWGs (e.g., Benzyl, Boc) allow for more C-N bond lengthening, promoting SN1 pathways and potential racemization or C2 attack [3].

Corrective Action:

To force C4 attack (Steric) : Use N-Tosyl azetidines and soft nucleophiles (thiols, azides) in non-polar solvents. To force C2 attack (Electronic) : Use strong Lewis Acids (


, 

) and polar solvents to stabilize the transition state charge.
Issue 2: "My crude NMR shows broad peaks and the yield is low. Is it polymerizing?"

Diagnosis: Yes. Ring-Opening Polymerization (ROP) is the primary side reaction. Azetidines are prone to both Cationic ROP (promoted by Lewis acids) and Anionic ROP (promoted by strong bases).

The Causality:

  • Concentration: High molarity (>0.2 M) increases the probability of an intermolecular attack (monomer attacking activated monomer) over the desired nucleophile attacking the monomer.

  • Nucleophile Strength: If your desired nucleophile is weak (e.g., a hindered alcohol), the azetidine nitrogen itself becomes the best nucleophile in the pot, leading to oligomerization [4].

Troubleshooting Protocol:

  • Dilution Screen: Run the reaction at 0.05 M or 0.1 M. If the yield improves significantly, intermolecular polymerization was the culprit.

  • Nucleophile Loading: Increase the equivalents of your desired nucleophile (3–5 equiv). You must statistically overwhelm the azetidine monomer.

  • Temperature Control: Polymerization often has a higher activation energy than simple ring opening. Lower the temperature (0 °C to -20 °C) and allow the reaction to run longer [5].

Issue 3: "I see a hydrolysis product (amino alcohol) instead of my desired substitution."

Diagnosis: This is "Solvolysis Competition." Even trace water competes aggressively with your nucleophile, especially under Lewis Acid catalysis. The Lewis Acid activates the ring, and water (being small and hard) attacks faster than your bulky drug fragment.

Troubleshooting Protocol:

  • The "Schlenk" Test: If you are not running this under argon with flame-dried glassware, stop. Azetidine opening intermediates are moisture-intolerant.

  • Scavengers: Add molecular sieves (4Å) directly to the reaction pot.

  • Lewis Acid Quality:

    
     hydrolyzes over time to release HF, which is a potent acid catalyst for hydrolysis. Use fresh reagents.
    

Data Presentation: Lewis Acid Selection Matrix

Choosing the right activator is critical for suppressing side reactions. The following table summarizes reactivity trends for 2-phenyl-N-tosylazetidine opening with alcohols [1, 2].

Lewis AcidReactivityRegioselectivity (C2:C4)Side Reaction RiskRecommended For

HighLow (Mixture)High (Hydrolysis/Polymer)Difficult substrates; non-acid sensitive nucleophiles.

ModerateHigh (>95:5 C4)LowRegiocontrol; mild conditions.

ModerateHigh (>90:10 C4)LowHigh functional group tolerance.
Brønsted Acids (TFA) LowVariableHigh (Rearrangement)Not Recommended for general opening.

Experimental Protocol: High-Fidelity Ring Opening

Protocol: Lewis Acid-Catalyzed Nucleophilic Opening of N-Tosyl Azetidine Target: Synthesis of


-functionalized amines with minimized polymerization.

Reagents:

  • N-Tosyl azetidine (1.0 equiv)

  • Nucleophile (Alcohol/Amine) (3.0 equiv) – Excess is key to stop polymerization.

  • 
     (10 mol%) – Catalyst of choice for regiocontrol.
    
  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (Anhydrous).

Step-by-Step Methodology:

  • Setup: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar. Cool to room temperature under a stream of Argon.

  • Dissolution: Add N-Tosyl azetidine (0.5 mmol) and the Nucleophile (1.5 mmol). Dissolve in anhydrous DCE (5 mL, 0.1 M concentration).

    • Note: Do not go above 0.2 M to prevent oligomerization.

  • Activation: Add

    
     (0.05 mmol) in one portion.
    
  • Reaction: Stir at room temperature. Monitor by TLC or LCMS every 30 minutes.

    • Checkpoint: If starting material persists after 2 hours, raise temperature to 50 °C. Do not exceed 80 °C.

  • Quench: Upon completion, quench with saturated aqueous

    
     (5 mL).
    
  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    

Visualizing the Mechanism & Troubleshooting Logic

Diagram 1: Regioselectivity & Mechanism (SN1 vs SN2)

Azetidine_Regioselectivity Start Activated Azetidine (N-Tosyl) Path_SN2 SN2 Pathway (Strong Nu, Weak LA) Start->Path_SN2 Unhindered Nu Non-polar solv. Path_SN1 SN1-like Pathway (Strong LA, Stable C+) Start->Path_SN1 Polar solv. C2-Aryl group Prod_C4 C4 Attack Product (Steric Control) Path_SN2->Prod_C4 Inversion Anti-Markovnikov Prod_C2 C2 Attack Product (Electronic Control) Path_SN1->Prod_C2 Retention/Racemization Markovnikov

Caption: Decision pathways for azetidine ring opening. Path selection depends on Lewis Acid strength and substrate substitution.

Diagram 2: Troubleshooting Workflow

Troubleshooting_Flow Issue Reaction Failure Check_Yield Is Yield Low? Issue->Check_Yield Check_SideProd Identify Side Product Check_Yield->Check_SideProd Yes Sol_Polymer Polymerization Detected Action: Dilute (<0.1M) Increase Nu equiv. Check_SideProd->Sol_Polymer Broad NMR peaks Sol_Hydrolysis Hydrolysis Detected Action: Dry Solvents Fresh Lewis Acid Check_SideProd->Sol_Hydrolysis Amino-alcohol formed Sol_Regio Wrong Regioisomer Action: Switch Catalyst (BF3 -> Cu(OTf)2) Check_SideProd->Sol_Regio Mixture of isomers

Caption: Diagnostic logic for identifying and resolving common azetidine ring-opening failures.

References

  • Couty, F., David, O., Durrat, F., et al. (2006).[1] "Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity." European Journal of Organic Chemistry.[1][2] Available at: [Link]

  • Ghorai, M. K., Das, K., Kumar, A., & Ghosh, K. (2007).[2] "Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols." Journal of Organic Chemistry. Available at: [Link]

  • Stanković, S., D'hooghe, M., Catak, S., et al. (2012).[3] "Regioselectivity in the ring opening of non-activated aziridines." Chemical Society Reviews.[3] Available at: [Link]

  • Rupar, P. A., et al. (2018). "Anionic Ring-Opening Polymerization of N-(tolylsulfonyl)azetidines." Journal of the American Chemical Society. Available at: [Link]

  • Goethals, E. J., & Schacht, E. H. (1973). "Cationic polymerization of cyclic amines." Polymer.[4][5][6][7] Available at: [Link]

Sources

Purification strategies for removing impurities in fluorinated azetidines

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with fluorinated azetidines. It is designed to address the unique physicochemical challenges posed by the combination of high ring strain and fluorine substitution.

Status: Operational | Tier: Level 3 (Senior Application Scientist)

Introduction: The "Invisible" Challenge

Fluorinated azetidines (e.g., 3-fluoroazetidine, 3,3-difluoroazetidine) are deceptive. They appear simple, but they sit at a precarious intersection of high volatility , reduced basicity , and ring strain .

Common Failure Mode: A researcher synthesizes the compound, sees a clean NMR of the crude reaction mixture, performs a standard workup/concentration, and ends up with an empty flask or a polymerized brown oil.

Root Cause:

  • Volatility: The free base forms often have boiling points close to common solvents (DCM, THF).

  • pKa Shift: The electron-withdrawing fluorine atoms significantly lower the pKa of the ring nitrogen (compared to non-fluorinated azetidine), altering standard extraction protocols.

  • Acid Sensitivity: The strained ring is prone to acid-catalyzed ring-opening polymerization on standard silica gel.

Module 1: Acid-Base Extraction Strategies

The most efficient purification is often not a column, but a tuned extraction.

The pKa Shift Phenomenon

Standard azetidine has a pKa


 11.3. However, fluorine substitution at the 3-position pulls electron density through the 

-framework (inductive effect,

), lowering the basicity of the nitrogen.
  • 3-Fluoroazetidine pKa:

    
     9.0 - 9.5
    
  • 3,3-Difluoroazetidine pKa:

    
     7.5 - 8.0
    

Implication: If you use a standard "weak base wash" (e.g., sat. NaHCO3, pH ~8.5) to liberate the free base of 3,3-difluoroazetidine, you will fail . The amine will remain largely protonated and stay in the aqueous layer.

Protocol: The "Tuned" Extraction

Objective: Isolate 3,3-difluoroazetidine free base from a crude HCl salt mixture.

  • Cooling: Chill the aqueous mixture to 0°C. (Minimizes volatility and hydrolysis).

  • pH Adjustment:

    • Standard Azetidine: pH 12 is sufficient.

    • Fluorinated Azetidine: Adjust aqueous phase to pH > 13 using 5M NaOH. You must force the equilibrium completely to the free base.

  • Solvent Choice: Use Diethyl Ether (Et2O) or Pentane (3x extractions).

    • Why: These solvents have low boiling points. You can distill them off without applying high vacuum, preserving your volatile product. Avoid DCM if possible (boiling point is too close to the product).

  • Drying: Dry over pellets of KOH or K2CO3. Avoid MgSO4 (slightly acidic nature can trigger polymerization in highly strained rings).

Module 2: Chromatographic Separations

When extraction isn't enough, use chromatography, but beware of the "Silica Trap."

The Silica Trap

Standard silica gel is slightly acidic (pH 6.5–7.0). For fluorinated azetidines, this acidity can catalyze:

  • Ring Opening: Nucleophilic attack by trace water or methanol.

  • Polymerization: Cationic ring-opening polymerization.

Visual Workflow: Column Decision Tree

PurificationStrategy Start Impurity Profile Analysis IsSalt Is Product a Salt? Start->IsSalt FreeBase Is Product a Free Base? Start->FreeBase ReversePhase Reverse Phase (C18) 0.1% TFA or Formic Acid IsSalt->ReversePhase Polar impurities Recryst Recrystallization (iPrOH/Et2O) IsSalt->Recryst Inorganic salts SilicaCheck Check Stability on Silica TLC FreeBase->SilicaCheck Stable Stable? SilicaCheck->Stable StandardCol Standard Silica + 1% Et3N (Pre-wash) Stable->StandardCol Yes Alumina Neutral/Basic Alumina (Brockmann Grade II) Stable->Alumina No (Streaking/Decomp) Distillation Kugelrohr Distillation (Cold Trap Required) Stable->Distillation No (Volatile)

Figure 1: Decision tree for selecting the appropriate purification method based on the chemical state (salt vs. free base) and stability profile of the fluorinated azetidine.

Recommended Stationary Phases
MethodStationary PhaseSolvent ModifierBest For
Standard Flash Silica Gel 601–5% Triethylamine (Et3N) General purification. The Et3N neutralizes acidic sites on silica.
Robust Flash Basic Alumina None or 1% MeOHHighly acid-sensitive azetidines. Prevents ring opening.
Reverse Phase C18-Silica0.1% TFA or HClPurifying salts (e.g., hydrochloride) directly.

Module 3: Handling Volatility (The "Empty Flask" Syndrome)

Scenario: You successfully extracted the compound, but after rotary evaporation, the flask is empty. Diagnosis: Fluorinated azetidine free bases are highly volatile. 3,3-difluoroazetidine boils at roughly 50-60°C (estimated). The vacuum of a rotovap pulls it into the bump trap.

Protocol: Safe Concentration
  • Salt Formation (Preferred):

    • Do not isolate the free base if not strictly necessary.

    • Add 1.0 equivalent of HCl (4M in Dioxane) or TFA to your ether/organic extract before concentration.

    • The resulting salt is non-volatile and stable.

  • Controlled Evaporation (If Free Base is required):

    • Use a Vigreux column for atmospheric distillation of the solvent.

    • If using a rotovap:

      • Bath temperature: < 20°C .

      • Vacuum: > 300 mbar (Do not go to high vacuum).

      • Stop when volume is low (~5 mL) and remove the rest under a gentle stream of Nitrogen.

Module 4: Troubleshooting & FAQs

Q1: I see a new impurity spot on TLC that wasn't there before the column. What happened?

A: You likely generated the ring-opening alcohol .

  • Mechanism:[1][2][3] Acidic silica + Trace water

    
     Nucleophilic attack on C2/C4 
    
    
    
    Ring opens to form the linear amine alcohol.
  • Fix: Switch to Basic Alumina or pre-treat your silica column with 5% Triethylamine/Hexanes before loading your sample.

Q2: My yield is >100% and the product is wet/oily, but NMR shows it's pure.

A: Fluorinated azetidine salts are extremely hygroscopic .

  • The fluorine atoms increase the polarity and hydrogen-bonding capability of the salt lattice.

  • Fix: Lyophilize (freeze-dry) the salt from water/acetonitrile instead of vacuum drying. Store in a desiccator.

Q3: How do I remove the benzyl protecting group without opening the ring?

A: Standard Hydrogenolysis (H2, Pd/C) works, but avoid acidic conditions .

  • Many protocols use HCl/MeOH for deprotection. For fluorinated azetidines, this can lead to side reactions.

  • Recommendation: Perform hydrogenation in neutral Methanol or Ethanol . If the reaction is sluggish, add 1 eq. of Boc-anhydride to trap the free amine immediately as the Boc-protected species (stable), then deprotect with TFA only when needed.

Q4: Can I distill these compounds?

A: Yes, but use Kugelrohr distillation .

  • Because they are thermally sensitive, short-path distillation is superior.

  • Warning: Do not overheat. Fluorinated amines can decompose with HF elimination at high temperatures (>120°C).

References

  • Physicochemical Properties of Fluorinated Azetidines

    • Study: "A comprehensive study of physicochemical properties (pKa, LogP)
    • Source:

  • Synthesis and Handling of 3-Fluoroazetidine Salts

    • Data: Melting points, stability, and handling of HCl salts.
    • Source:[4]

  • Ring Opening & Stability Issues

    • Context: Intramolecular ring-opening decomposition of azetidines and pKa influence.[5]

    • Source:

  • General Purification of Volatile Fluorinated Compounds

    • Context: Wittig based synthesis and handling of volatile organofluorine compounds.[6]

    • Source:

Sources

Technical Support Center: Solubility Optimization for 1-(2,4-Difluorobenzoyl)azetidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-AZT-204 Subject: Overcoming aqueous insolubility of 1-(2,4-difluorobenzoyl)azetidin-3-amine Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering solubility issues with This compound because, in its free base form, the molecule exhibits a "solubility mismatch." The 2,4-difluorophenyl group drives high lipophilicity (increasing LogP) and crystal lattice energy, while the polar amide and amine groups are insufficient to solvate the molecule in neutral water (pH 7).

The Solution: This molecule possesses a distinct "solubility handle"—the primary amine at the C3 position of the azetidine ring. By manipulating the ionization state of this amine (pKa ~8.5–9.0), you can increase aqueous solubility by orders of magnitude.

Module 1: Critical Physicochemical Analysis

Before attempting a protocol, understand the molecular behavior governing your issue.

FeatureChemical ConsequenceImpact on Solubility
Primary Amine (-NH₂) Basic center (pKa ~8.5–9.0).Key to Solution. Soluble when protonated (

).
Difluorophenyl Group Lipophilic, electron-withdrawing.Drastically reduces water solubility; promotes aggregation.
Azetidine Ring Constrained 4-membered ring.[1]High strain energy. Caution: Susceptible to ring-opening in strong nucleophiles or extreme heat.
Amide Bond Neutral, planar.Increases crystal lattice stability (makes the solid harder to dissolve).

Module 2: Troubleshooting Protocols

Scenario A: "I need to dissolve it for a biological assay (Neutral pH required)."

Target Concentration: 10 mM – 100 mM

The Issue: You cannot simply acidify the media because the assay requires physiological pH (7.4), where the amine is partially deprotonated and the molecule precipitates.

Protocol:

  • Primary Solvent: Dissolve the solid stock in 100% DMSO (Dimethyl sulfoxide). It should be soluble up to >100 mM.

  • Intermediate Dilution: Do not spike DMSO directly into the aqueous buffer. This causes "crashing out" (precipitation).

  • Step-wise Dilution:

    • Prepare a 1000x stock in DMSO.

    • Add the DMSO stock to the buffer while vortexing rapidly.

    • Limit: Keep final DMSO concentration < 1% (v/v) to avoid cytotoxicity.

Advanced Fix (If precipitation persists at <1% DMSO): Use a complexing agent. Cyclodextrins encapsulate the lipophilic difluorophenyl tail while leaving the hydrophilic parts exposed.

  • Reagent: Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD).
  • Method: Prepare a 20% (w/v) HP-

    
    -CD solution in water. Use this solution as your diluent instead of pure water.
    
Scenario B: "I need a stable aqueous stock solution (pH flexible)."

Target Concentration: > 10 mg/mL

The Issue: Water alone is insufficient. The Fix: Salt Formation (In Situ).

Protocol:

  • Weigh your target amount of this compound.

  • Calculate the molar equivalent.

  • Add 0.95 to 1.0 equivalents of 1M Hydrochloric Acid (HCl) or Methanesulfonic Acid (MSA).

    • Why 0.95 eq? To prevent excess acidity which might degrade the azetidine ring over long storage.

  • Add water to volume. Sonicate for 5–10 minutes.

  • Result: The amine protonates (

    
    ), breaking the crystal lattice and forcing the molecule into solution.
    

Module 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your end-use application.

Solubility_Workflow Start Start: 1-(2,4-Difluorobenzoyl) azetidin-3-amine Solid AppCheck What is the Application? Start->AppCheck Synthesis Chemical Synthesis / Purification AppCheck->Synthesis Reaction Intermediate BioAssay Cellular / Enzyme Assay (Neutral pH Required) AppCheck->BioAssay Testing Activity Animal In Vivo / Animal Study (High Dose Required) AppCheck->Animal Dosing AcidSalt Convert to Salt Form (HCl or TFA) Synthesis->AcidSalt Aqueous Workup OrganicSolv Use DCM or MeOH (Avoid Water) Synthesis->OrganicSolv Reaction Solvent DMSOSpike Dissolve in 100% DMSO BioAssay->DMSOSpike Formulation Formulate in Vehicle: 5% DMSO + 40% PEG400 + 55% Water Animal->Formulation Dilution Dilute into Media (Final DMSO < 0.5%) DMSOSpike->Dilution PrecipCheck Precipitation Observed? Dilution->PrecipCheck PrecipCheck->Dilution No (Success) Cyclodextrin Use 20% HP-beta-Cyclodextrin as Carrier PrecipCheck->Cyclodextrin Yes (Insoluble)

Figure 1: Strategic decision tree for solubilizing azetidin-3-amine derivatives based on experimental constraints.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Trifluoroacetic Acid (TFA) to dissolve it? A: Yes. TFA is excellent for solubilizing amines for HPLC or LC-MS analysis. It forms a stable trifluoroacetate salt. However, for biological assays, TFA is cytotoxic. Use HCl or Citric Acid for biological compatibility if DMSO is not an option [1].

Q2: I see a fine precipitate after 24 hours in the fridge. Why? A: This is likely the "Free Base Crash." If your buffer has a high pH (> 7.5) or if the temperature drop reduced kinetic solubility, the equilibrium shifts back to the neutral, insoluble form.

  • Fix: Store stocks in 100% DMSO or acidic water (pH 4–5). Only neutralize immediately before use.

Q3: Is the azetidine ring stable in acid? A: Generally, yes, but with caveats. Azetidines are strained rings. While they are more stable than aziridines, prolonged exposure to strong acids and heat (e.g., refluxing in 6M HCl) can cause ring-opening hydrolysis [2].

  • Recommendation: Perform salt formation at Room Temperature (RT) or on ice. Do not heat above 40°C in acidic media.

Q4: Why not just use Ethanol? A: Ethanol is a protic solvent but lacks the dipolar aprotic power of DMSO to disrupt the crystal lattice of the difluorobenzoyl stack. It may work at low concentrations, but DMSO is superior for high-concentration stocks (100 mM+).

References

  • BenchChem. (n.d.). Azetidine-3-carboxylic acid cyclopropylmethyl-amide trifluoroacetic acid salt: Solubility and Stability Protocols. Retrieved from

  • National Institutes of Health (NIH). (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors. PMC. Retrieved from

  • ChemGuide. (2023). Physical Properties of Amines: Solubility and Basicity.[2] Retrieved from

  • MDPI. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs.[3][4][5] Retrieved from

Sources

Enhancing stability of 1-(2,4-Difluorobenzoyl)azetidin-3-amine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Optimization for 1-(2,4-Difluorobenzoyl)azetidin-3-amine

Executive Summary: The Stability Paradox

You are likely encountering stability issues because this compound exists in a state of "frustrated" chemical equilibrium. You are balancing three competing structural vulnerabilities:

  • Ring Strain (Azetidine): The 4-membered nitrogen ring possesses ~25 kcal/mol of strain energy, making it susceptible to acid-catalyzed ring-opening.

  • Activated Amide: The 2,4-difluorophenyl group is electron-withdrawing. This pulls electron density away from the amide carbonyl, making it significantly more electrophilic (reactive) toward hydrolysis than a standard benzamide.[1]

  • Nucleophilic Primary Amine: The exocyclic amine at position 3 is a reactive nucleophile, prone to oxidation and carbamate formation (reaction with atmospheric CO₂).

This guide provides the protocols to stabilize this molecule by navigating these competing degradation pathways.

Part 1: Diagnostic Flowchart

Use this logic tree to identify the root cause of your instability before altering your protocol.

StabilityDiagnosis Start START: Observation Precipitate Issue: Precipitate / Cloudiness Start->Precipitate Degradation Issue: Loss of Purity (LCMS) Start->Degradation CheckSolvent Check Solvent System Precipitate->CheckSolvent CheckPeak Analyze Impurity Mass Degradation->CheckPeak Solubility Cause: Solubility Limit (Hydrophobic F-Phenyl) CheckSolvent->Solubility Aqueous > 90% SaltCrash Cause: Salt Disproportionation (Free base vs HCl) CheckSolvent->SaltCrash High Phosphate/Tris CheckpH Check Buffer pH RingOpen Cause: Acidic Ring Opening (+18 Da peak) CheckPeak->RingOpen M+18 (Water adduct) AmideHyd Cause: Basic Amide Hydrolysis (Cleavage of Benzoyl) CheckPeak->AmideHyd Loss of 140 Da fragment Oxidation Cause: Amine Oxidation (-2 Da or +16 Da) CheckPeak->Oxidation Complex mixture RingOpen->CheckpH pH < 5.0 AmideHyd->CheckpH pH > 8.5

Caption: Diagnostic logic for identifying solubility vs. chemical degradation issues based on visual and LCMS evidence.

Part 2: Troubleshooting & Optimization Guide

Preventing Hydrolysis (The "Goldilocks" pH)

The most common failure mode is pH-induced degradation.

  • The Problem:

    • At pH < 5.0: The azetidine ring nitrogen is an amide and is not basic. However, the ring strain allows acid-catalyzed nucleophilic attack by water, leading to ring-opening (formation of a linear propanamine derivative).[1]

    • At pH > 9.0: The electron-poor 2,4-difluorophenyl group activates the amide bond, making it susceptible to hydroxide attack (cleaving the molecule into 2,4-difluorobenzoic acid and azetidin-3-amine).

  • The Solution: Maintain a strict pH window of 6.5 – 7.5 .

    • Buffer Recommendation: Use HEPES (50 mM) or MOPS . Avoid Phosphate buffers if possible, as they can catalyze general base hydrolysis in some activated amides.[1]

    • Protocol: Always check the pH after adding your compound, especially if using the dihydrochloride salt form, which will acidify the solution.[1]

Solving Solubility & Precipitation
  • The Problem: The molecule is "amphiphilic confusion." The amine is polar, but the difluorobenzoyl group is lipophilic and planar.[1] In pure water, the aromatic rings may stack (pi-stacking), causing precipitation over time.[1]

  • The Solution: Use a co-solvent system.[2]

    • Primary Stock: Dissolve in anhydrous DMSO at 10–50 mM. Store at -20°C.

    • Working Solution: Dilute into aqueous buffer containing 0.01% Tween-20 or Triton X-100 . The detergent prevents the aromatic stacking of the difluorobenzoyl groups.

Preventing Amine Oxidation & Carbamylation
  • The Problem: The primary amine (-NH₂) at position 3 is a nucleophile. Upon exposure to air, it reacts with CO₂ to form carbamates (transient M+44 peaks in LCMS) or oxidizes to imines/N-oxides.

  • The Solution:

    • Degas buffers: Sonicate buffers under vacuum or sparge with Argon/Nitrogen for 15 minutes before use.

    • Add Antioxidants: If the assay tolerates it, add 0.5 mM TCEP or 1 mM Ascorbic Acid .[1] Avoid DTT if you are studying metal-dependent enzymes, as DTT is a strong chelator.[1]

Part 3: Validated Stability Protocol

Do not assume stability; measure it. Use this forced degradation protocol to establish the "safe window" for your specific experimental conditions.

Materials:

  • Compound Stock (10 mM in DMSO)

  • LCMS-grade Acetonitrile and Water

  • Buffers: 0.1M HCl, 0.1M NaOH, 100mM HEPES (pH 7.4)

Step-by-Step Workflow:

  • Preparation: Prepare three 100 µM samples in:

    • (A) Acid: 0.1 M HCl

    • (B) Neutral: 100 mM HEPES pH 7.4

    • (C) Base: 0.1 M NaOH

  • Incubation: Incubate all samples at 37°C for 4 hours.

  • Quenching: Neutralize Acid/Base samples to pH 7.0 immediately before injection.

  • Analysis: Inject 10 µL onto a C18 column (Gradient: 5% to 95% B over 5 mins).

  • Interpretation (See Table Below):

ConditionExpected ResultInterpretation
Acid (0.1 M HCl) New peak @ M+18 (Ring Open)High Risk: Avoid acidic quenching or storage.
Neutral (pH 7.4) >98% Parent PeakSafe: This is your working window.
Base (0.1 M NaOH) New peak @ M-140 (Amide Clip)Moderate Risk: Avoid pH > 9 during workups.

Part 4: Frequently Asked Questions (FAQs)

Q1: I see a "ghost peak" at M+44 in my LCMS. Is my compound impure?

  • Answer: Likely not. This is often an artifact of the primary amine reacting with dissolved CO₂ in the mobile phase to form a carbamate. If the peak disappears upon acidifying the mobile phase (using 0.1% Formic Acid), it is a reversible artifact, not a permanent impurity.[1]

Q2: Can I store the compound in DMSO at room temperature?

  • Answer: No. DMSO is hygroscopic (absorbs water from air). Water + DMSO + Room Temp = accelerated hydrolysis of the activated amide. Store DMSO stocks at -20°C or -80°C in varying aliquots to minimize freeze-thaw cycles.

Q3: Why is my compound turning yellow in solution?

  • Answer: Yellowing usually indicates oxidation of the primary amine or trace polymerization. This confirms the need for degassing your buffers or adding an antioxidant like TCEP.

Q4: Which salt form is better: Free Base or HCl?

  • Answer: For solid storage, the HCl salt is generally more stable as it protonates the primary amine, preventing oxidation.[1] However, when dissolving the HCl salt, you must buffer the solution immediately, or the local acidity will trigger ring-opening (see Part 2, Section 1).

References

  • Azetidine Ring Strain & Reactivity

    • Source: Padwa, A. (2014).[1] "Synthesis and Reactivity of Azetidines." Comprehensive Heterocyclic Chemistry.

    • Relevance: Establishes the thermodynamic instability of the 4-membered ring (~25 kcal/mol strain)
  • Amide Hydrolysis Kinetics

    • Source: Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

    • Relevance: Details the mechanism by which electron-withdrawing groups (like 2,4-difluorophenyl)
  • Handling of Primary Amines in Drug Discovery

    • Source: Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

    • Relevance: Discusses the stability and metabolic liabilities of primary amines and the necessity of protecting them
  • pKa of Cyclic Amines

    • Source: PubChem.[3] "Azetidine Compound Summary." Link

    • Relevance: Provides baseline pKa data for azetidine deriv

Sources

Resolving regioselectivity issues in azetidine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Knowledge Base for the "Azetidine Functionalization Center of Excellence." It is designed to address the specific regioselectivity and stability challenges inherent to this strained heterocycle.

Status: Operational | Tier: Advanced Chemical Synthesis | Updated: 2025-05

📋 Executive Summary: The "Strain-Basicity" Paradox

Functionalizing azetidines requires navigating a precarious balance between ring strain (~26 kcal/mol) and Lewis basicity . The high ring strain makes the system prone to unwanted ring-opening (thermodynamic sink), while the nitrogen lone pair dictates regioselectivity (kinetic driver).

This guide resolves the two most common support tickets:

  • Ticket #C2-LITH: "I need to functionalize C2, but I'm getting ring opening or low yields."

  • Ticket #C3-TARGET: "I cannot selectively target C3 over C2 using standard C-H activation."

🧩 Module 1: C2-Regioselective Functionalization (The Polar Pathway)

The Challenge: The


-protons (C2) adjacent to the nitrogen are the most acidic (

), making them susceptible to deprotonation. However, the resulting carbanion is unstable and prone to

-elimination, leading to ring opening (imine formation).
❓ FAQ: How do I lock regioselectivity to C2 without destroying the ring?

Answer: You must utilize the Complexation-Driven Lithiation strategy. Direct lithiation requires a coordinating protecting group (CPG) on the nitrogen. The CPG serves two roles: it acidifies the C2 proton via induction and chelates the lithium atom, stabilizing the transition state against elimination.

Recommended Protocol (The "Luisi-Capriati" Standard):

  • Substrate:

    
    -Boc-azetidine or 
    
    
    
    -Bus-azetidine (Bus = tert-butylsulfonyl).
  • Reagents:

    
    -BuLi (1.2 equiv) / TMEDA (1.2 equiv).[1]
    
  • Solvent: THF (anhydrous).

  • Temperature: -78 °C (Strict control required).

Step-by-Step Workflow:

  • Dissolve

    
    -Boc-azetidine and TMEDA in THF at -78 °C.
    
  • Add

    
    -BuLi dropwise. Crucial: The TMEDA/Li complex prevents aggregation, ensuring a reactive monomeric species.
    
  • Stir for exactly 45-60 minutes .

    • Warning: < 30 mins = Incomplete lithiation. > 2 hours = Risk of "N-to-C" protecting group migration or ring opening [1].

  • Add electrophile (rapid injection).

  • Warm to room temperature only after quenching.

🛠️ Troubleshooting Guide: C2 Lithiation
SymptomRoot Cause AnalysisCorrective Action
Ring Opened Products (Imines)

-elimination occurred before electrophile trapping.
Decrease Temp: Ensure internal probe reads -78 °C.Switch PG: Use

-Bus (sulfonyl) instead of

-Boc; sulfonyls are less prone to elimination [2].
Recovery of Starting Material Lithiation failed due to moisture or lack of coordination.Add TMEDA: Essential for breaking Li-aggregates.Titrate Reagent:

-BuLi degrades faster than

-BuLi; verify titer.
C3 Functionalization (Trace) No directing group effect; random radical background.Enforce Chelation: The N-Boc carbonyl oxygen must coordinate Li to direct to C2. Ensure non-competing solvent (THF is ideal; avoid Et2O for

-BuLi).

🧩 Module 2: C3-Regioselective Functionalization (The "De Novo" & Radical Pathway)

The Challenge: Direct C-H activation at C3 is electronically disfavored because the C2 position is activated by the nitrogen's inductive effect (


-amino effect). Furthermore, the strained ring geometry makes C3 hybridization suboptimal for standard radical pathways.
❓ FAQ: Can I directly C-H activate the C3 position?

Answer: generally, No —not with high selectivity against C2 using polar chemistry. Attempts to use standard bases will result in C2 deprotonation. For C3 functionalization, you must switch mechanisms to Radical Cross-Coupling or use Pre-functionalized Building Blocks .

Strategy A: The "Minisci-Type" Radical Approach (Emerging) Recent photoredox methods allow for undirected C-H functionalization, but azetidines often require specific "masking" of the nitrogen to prevent C2 oxidation.

  • Recommendation: If you need a C3-aryl or C3-alkyl azetidine, do not try to install it on the ring. Instead, synthesize the ring around the substituent (Strategy B).

Strategy B: Ring Closure (The "Epoxide" Route) The most robust method for generating C3-substituted azetidines is the Regioselective Aminolysis of Epoxides followed by cyclization.

Protocol (La(OTf)₃ Catalyzed Ring Closure) [3]:

  • Precursor: cis-3,4-epoxy amines.[2][3]

  • Catalyst: La(OTf)₃ (10 mol%).

  • Mechanism: The Lewis Acid activates the epoxide. The amine attacks intramolecularly.[3]

  • Selectivity: The cis geometry forces the attack to the C3 position to relieve strain, forming the azetidine ring with a C3-hydroxyl handle (which can be further functionalized).

📊 Decision Matrix: C2 vs. C3 Targeting

Azetidine_Selectivity Start Target Position? C2 C2 (Alpha to N) Start->C2 C3 C3 (Beta to N) Start->C3 PG_Check Is N-Protected? C2->PG_Check DirectCH Direct C-H Activation? C3->DirectCH Lithiation Method: Lithiation (s-BuLi / TMEDA) Directing Use N-Boc / N-Bus (Directing Group) PG_Check->Directing Yes Warning STOP: Protect Nitrogen (Prevents N-Li complexation) PG_Check->Warning No Directing->Lithiation Risk High Risk of C2 mix DirectCH->Risk Polar Methods AltRoute Recommended: De Novo Synthesis DirectCH->AltRoute Strategic Route Epoxide Route: 3,4-Epoxy Amine Cyclization AltRoute->Epoxide Ketone Route: 3-Azetidinone Functionalization AltRoute->Ketone

Figure 1: Decision tree for selecting the optimal synthetic pathway based on the desired functionalization site.

🧩 Module 3: Preventing Ring Opening (Stability Assurance)

The Challenge: The azetidine ring has ~26 kcal/mol of strain energy. Protonation of the nitrogen creates an ammonium species that is an excellent leaving group, inviting nucleophilic attack and ring opening (often to linear amines or chlorides).

❓ FAQ: Why does my azetidine decompose during workup?

Answer: You likely exposed the protonated azetidine to a nucleophile (even water or chloride ions) or heat.

The "Safe Zone" Protocol:

  • pH Control: Always maintain pH

    
     7. Never acidify an aqueous layer containing an azetidine unless the nitrogen is strongly electron-withdrawn (e.g., sulfonamide).
    
  • Scavenge Electrophiles: If using alkyl halides, ensure no excess remains that could quaternize the nitrogen (quaternary azetidiniums open instantly).

  • Solvent Choice: Avoid protic solvents (MeOH, EtOH) if Lewis acids are present. Use DCM or THF.

🔬 Mechanism of Failure (Ring Opening)

Ring_Opening Azetidine N-Basic Azetidine Protonation + H+ (Acidic Workup) Azetidine->Protonation Strain Strained Ammonium (Highly Electrophilic) Protonation->Strain Attack Nucleophilic Attack (Cl-, H2O, R-OH) Strain->Attack Open Ring Opened Linear Amine Attack->Open

Figure 2: The mechanistic pathway of acid-mediated azetidine decomposition.

📚 References

  • Dynamic Phenomena and Complexation Effects in the

    
    -Lithiation of Azetidines. 
    Source: University of Bari / Chem. Commun.
    URL:[Link]
    
  • Synthesis of Optically Active Arylaziridines (and Azetidines) by Regiospecific Lithiation of N-Bus-Heterocycles. Source: Organic Letters (ACS) URL:[Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Source: Frontiers in Chemistry URL:[Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

Technical Support Center: Optimization of Reaction Temperature for Difluorobenzoyl Attachment

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Temperature for Difluorobenzoyl Attachment Ticket Type: Advanced Protocol Optimization / Troubleshooting Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary: The Thermodynamics of Fluorinated Acylation

Welcome to the technical support hub. You are likely here because you are attempting to attach a 2,4-difluorobenzoyl (or 2,6-isomer) moiety to a nucleophile (amine or hydroxyl) and are experiencing inconsistent yields, hydrolysis, or unexpected byproducts.

The Core Conflict: Attaching a difluorobenzoyl group is not a standard acylation.[1] The presence of two fluorine atoms on the benzene ring creates a unique electronic environment:

  • Inductive Effect (-I): The fluorine atoms withdraw electron density, making the carbonyl carbon significantly more electrophilic than in unsubstituted benzoyl chloride.

  • Hydrolytic Instability: This increased electrophilicity makes the reagent hypersensitive to moisture.

  • SNAr Risk: In rare cases (high temperature + strong base), the fluorine atoms themselves can become leaving groups via Nucleophilic Aromatic Substitution.

The Golden Rule:

Difluorobenzoylation is a kinetically controlled reaction. Heat is generally your enemy. Success relies on cryogenic addition followed by a controlled thermal ramp.

Decision Matrix: Temperature Selection

Do not guess your starting temperature. Use this logic flow to determine the optimal thermal profile for your specific substrate.

TempOptimization Start Analyze Nucleophile Type CheckType Is the Nucleophile Sterically Hindered? Start->CheckType PrimaryAmine Primary Amine / Alcohol (Unencumbered) CheckType->PrimaryAmine No SecondaryAmine Secondary Amine / Tertiary Alcohol CheckType->SecondaryAmine Yes CheckSolvent Check Solvent System PrimaryAmine->CheckSolvent SecondaryAmine->CheckSolvent ProtocolA PROTOCOL A: Start: -10°C to 0°C End: 23°C (RT) ProtocolB PROTOCOL B: Start: 0°C End: 40°C (Reflux only if stalled) Risk RISK ALERT: High Temp in DMF/Pyridine can cause SNAr defluorination ProtocolB->Risk If T > 50°C DCM DCM / THF (Standard) CheckSolvent->DCM Pyridine Pyridine / DMF (For solubility) CheckSolvent->Pyridine DCM->ProtocolA Pyridine->ProtocolB

Figure 1: Decision tree for selecting reaction temperature based on nucleophile sterics and solvent choice.

Standardized Protocol: The "Cold-Ramp" Method

This protocol is validated for 2,4-difluorobenzoyl chloride reacting with a primary amine.

Reagents:

  • Substrate (1.0 equiv)

  • 2,4-Difluorobenzoyl chloride (1.1 - 1.2 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)[2]

Step-by-Step Methodology:

  • System Preparation: Flame-dry the reaction vessel under Argon/Nitrogen. Moisture is the primary cause of difluorobenzoic acid formation (the white solid impurity you likely see).

  • The "Heat Sink" Setup: Dissolve the substrate and base in DCM. Cool the internal temperature to 0°C using an ice/water bath.

    • Why? The reaction of difluorobenzoyl chloride is exothermic. A sudden spike in temperature can lead to bis-acylation (if multiple nucleophilic sites exist).

  • Controlled Addition: Add the difluorobenzoyl chloride dropwise over 15–20 minutes.

    • Critical Check: Ensure the internal temperature does not rise above 5°C during addition.

  • The Thermal Ramp:

    • Stir at 0°C for 30 minutes.

    • Remove the ice bath and allow the reaction to passively warm to Room Temperature (20–25°C) .

    • Monitoring: Check LC-MS after 1 hour at RT.

  • Termination: Only apply heat (max 40°C) if conversion is <90% after 2 hours.

Troubleshooting Guide (FAQ Format)

Q1: I see a large peak in LC-MS corresponding to the mass of Difluorobenzoic Acid (M-OH). Why?

Diagnosis: Hydrolysis of the acyl chloride. Root Cause:

  • Wet Solvent: The reaction temperature was likely fine, but your solvent contained water. The difluorobenzoyl group is highly susceptible to nucleophilic attack by water.

  • Temperature too high during addition: High temps increase the kinetic rate of hydrolysis relative to acylation if any moisture is present. Solution:

  • Redistill DCM over CaH2 or use molecular sieves (4Å).

  • Lower addition temperature to -10°C.

Q2: My yield is low, and I see "dimer" formation (Bis-acylation).

Diagnosis: Loss of Regioselectivity. Root Cause: The reaction temperature was too high at the start. In substrates with two nucleophiles (e.g., a hydroxyl and an amine), the highly reactive difluorobenzoyl chloride will attack both if the temperature provides enough energy to overcome the activation barrier difference. Solution:

  • Strict adherence to 0°C addition .

  • Add the acyl chloride slower (starve the reaction).

Q3: Can I reflux this reaction to push it to completion?

Diagnosis: Dangerous Protocol. Analysis: Refluxing fluorinated aromatics in basic media (TEA/Pyridine) risks Nucleophilic Aromatic Substitution (SNAr) . The fluoride ion is a good leaving group when the ring is activated by the carbonyl. You may replace a fluorine atom with your amine/solvent, creating a permanent impurity. Limit: Do not exceed 45°C unless absolutely necessary.

Data Summary: Temperature vs. Impurity Profile

Temperature ZonePrimary Reaction (Acylation)Hydrolysis RiskSNAr Risk (Defluorination)Recommendation
-78°C to -10°C Slow / IncompleteNegligibleNoneUse for highly selective needs.
0°C to 25°C Optimal LowNoneStandard Operating Range.
25°C to 50°C FastModerateLowUse for hindered substrates only.
> 80°C (Reflux) Very FastHighHigh Avoid.

References

  • Brown, K., et al. (2014).[3][4][5][6] "The synthesis of gemcitabine." Carbohydrate Research, 387, 59-73.[5][6] (Detailed discussion on the sensitivity of difluorobenzoyl intermediates in nucleoside synthesis).

  • Ashenhurst, J. (2021).[1][7] "Nucleophilic Acyl Substitution." Master Organic Chemistry. (Foundational mechanism regarding the reactivity of acyl chlorides vs. temperature).

  • Vekariya, R. H., et al. (2016). "Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation." Organic Syntheses, 93, 486-499. (Protocol reference for acylation involving electron-deficient aromatics).

  • Loudon, G. "Nucleophilic Acyl Substitution Reactions." Chemistry LibreTexts. (Electronic effects of substituents on acyl chloride reactivity).

Sources

Handling hygroscopic nature of azetidin-3-amine salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling Hygroscopic Nature of Azetidin-3-amine Salts Role: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Precision Handling for Strained Heterocycles

Welcome to the technical support hub for Azetidin-3-amine (and its salts, typically dihydrochloride). As a Senior Application Scientist, I understand that this small, strained 4-membered ring is a critical bioisostere in your medicinal chemistry campaigns. However, its handling presents a "Hygroscopic Trap"—a physicochemical challenge that leads to stoichiometry errors, "sticky" solids, and potential ring-opening degradation if mismanaged.

This guide moves beyond basic MSDS advice, offering field-proven protocols to ensure the integrity of your experiments.

Quick Navigation
Module 1: Storage & Intake Strategy

Q: I just received a shipment of Azetidin-3-amine 2HCl. It looks fine now, but how do I prevent it from deliquescing?

A: The dihydrochloride salt is highly hygroscopic due to its high charge density and hydrogen-bonding capacity. Upon receipt, do not rely on the original vendor cap alone.

The "Double-Barrier" Protocol:

  • Immediate Action: If you do not plan to use it immediately, tape the cap with Parafilm or electrical tape.

  • Secondary Containment: Place the original bottle inside a secondary jar containing a layer of active desiccant (e.g., Drierite or silica gel with indicator).

  • Temperature: Store at 2–8°C (refrigerated). Cold storage slows degradation, but warning : you must allow the bottle to warm to room temperature before opening. Opening a cold bottle in humid lab air causes immediate condensation inside the container, accelerating deliquescence.

Q: Can I store the free base? A: Not recommended. The free base of azetidin-3-amine is a liquid, volatile, and significantly more reactive (prone to polymerization and ring opening) than the salt. Always store as the HCl or acetate salt.

Module 2: Weighing & Stoichiometry (The "Sticky Solid" Protocol)

Q: My solid has turned into a "goo" or sticky paste. How do I weigh it accurately for a reaction?

A: Once the salt absorbs water, weighing it directly introduces a massive stoichiometric error. You are weighing water, not reactant. Do not try to scrape sticky solids onto a balance paper.

Troubleshooting Workflow: The "Stock Solution" Method If the solid is sticky or clumping:

  • Solubilize the Entire Batch: Do not attempt to weigh a portion. Add a known volume of a compatible solvent (e.g., Methanol or Water, depending on your next step) directly to the vendor bottle to dissolve the entire content.

  • Calculate Concentration:

    
    
    
  • Aliquot by Volume: Use a volumetric pipette to transfer the exact equivalents needed for your reaction.

  • Solvent Removal (Optional): If the solvent is incompatible with your reaction (e.g., water in an acid chloride coupling), rotovap the aliquot in your reaction flask and azeotrope with toluene (see Module 4).

Table 1: Impact of Water Absorption on Stoichiometry (Simulation) Assuming 1.00 g of Azetidin-3-amine 2HCl (MW: 145.03) absorbs atmospheric water.

State of SolidWater Content (% w/w)Effective MW (Apparent)Actual Mmol (if weighing 100mg)Error in Equivalents
Dry Crystal 0%145.030.69 mmol0%
Slightly Clumped 5%~152.60.65 mmol-5.8%
Sticky Paste 15%~170.60.58 mmol-16.0%
Deliquesced (Liquid) >30%>207.0<0.48 mmol>-30%

Critical Insight: A 15% mass error means your electrophile (e.g., acid chloride) will be in excess. This excess can react with the workup (quenching) or cause purification issues, but worse, the water introduced will hydrolyze your electrophile, leading to a "double penalty" on yield.

Module 3: Reaction Troubleshooting & Stability

Q: I am seeing low yields in amide coupling. Could the azetidine ring be opening?

A: Yes, ring opening is a valid concern, but "hydrolysis" of the salt itself is rare. The risk arises during the reaction when the nitrogen is activated.

The Mechanism of Failure: Azetidines possess significant ring strain (~26 kcal/mol). Under two specific conditions, the ring will open:

  • Nucleophilic Attack on Azetidinium: If you alkylate the nitrogen (forming a quaternary azetidinium ion), it becomes highly susceptible to nucleophilic attack (by solvent, chloride, or impurities) at the ring carbons, leading to a linear amine.

  • Acylation in the Presence of Strong Nucleophiles: During amide coupling, if the reaction stalls, strong nucleophiles (like iodide or bromide from additives) can open the activated ring.

Visual Guide: Azetidine Handling & Stability Logic

AzetidineLogic cluster_chem Degradation Pathway Start Start: Handling Azetidin-3-amine Salt StateCheck Check Physical State Start->StateCheck Dry Free-Flowing Powder StateCheck->Dry Dry Wet Sticky/Deliquesced StateCheck->Wet Wet Weigh Weigh Quickly (Bench) Dry->Weigh StockSol Dissolve All -> Stock Solution Wet->StockSol Coupling Amide Coupling / Alkylation Weigh->Coupling StockSol->Coupling Risk Risk: Ring Opening? Coupling->Risk Safe Standard Workup Risk->Safe Non-Nucleophilic Conditions Fail Linear Amine Byproduct (Ring Opening) Risk->Fail Strong Nucleophiles / Heat Risk->Fail Nucleophile attacks C2/C4

Caption: Decision tree for handling hygroscopic azetidine salts and visualizing the risk of ring-opening degradation during synthesis.

Q: How do I prevent ring opening during synthesis?

  • Avoid Strong Nucleophiles: If forming a salt or intermediate, avoid Iodide (I-) or Bromide (Br-) counterions if possible; they are nucleophilic enough to open the ring at high temperatures.

  • Control pH: Keep the reaction mixture basic enough to scavenge protons but avoid harsh heating with Lewis acids.

  • Sequence: Perform coupling reactions (e.g., HATU, EDC) at

    
     initially to minimize thermal energy available for ring strain release.
    
Module 4: Advanced Drying & Recovery

Q: I must have the dry solid for a specific solvent-free reaction. How do I dry the sticky salt?

A: Standard oven drying is risky due to potential thermal degradation or melting. Use Azeotropic Drying .[1][2]

Protocol: The Toluene Azeotrope

  • Dissolve/suspend the sticky azetidine salt in Methanol (to ensure full dissolution).

  • Add an equal volume of Toluene .

  • Concentrate on a rotary evaporator. The Methanol/Toluene azeotrope helps carry water over.

  • Repeat: Add fresh Toluene to the residue and evaporate again (2-3 cycles).

  • Final Dry: Place the flask under high vacuum (<1 mbar) for 4–12 hours. The resulting solid should be a crisp foam or powder.

Q: Can I use lyophilization (Freeze Drying)? A: Yes, if the salt is dissolved in water. However, ensure your lyophilizer trap is clean. Azetidine salts are generally stable to lyophilization, and this is an excellent way to recover a fluffy, easy-to-handle powder from a sticky batch.

References
  • Chemical Safety & Handling: Safety Data Sheet: Azetidine Hydrochloride. Fisher Scientific. (Accessed 2026).[2] Link

  • Synthesis & Reactivity: Azetidine Synthesis and Reactivity. Organic Chemistry Portal. (Detailed review of ring-opening and coupling risks). Link

  • Hygroscopic Salt Management: Drying and Storing Hygroscopic Salts. Standard laboratory practice for amine salts involves azeotropic removal of water. Link

  • Ring Strain & Stability: Ring-opening of azetidiniums by nucleophiles. ResearchGate. (Mechanistic insight into the degradation of activated azetidines). Link

Sources

Technical Support Center: Purification of Polar Azetidine Amines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Chromatography Troubleshooting & Optimization Ticket ID: AZT-PUR-001 Assigned Specialist: Senior Application Scientist

Executive Summary: The "Azetidine Trap"

Azetidines (4-membered nitrogen heterocycles) present a unique "double-threat" in chromatography:

  • High Polarity/Basicity: With a pKa

    
     11.3, secondary azetidines are strong bases. They interact aggressively with acidic silanols (
    
    
    
    ) on standard silica gel, causing severe streaking and yield loss.
  • Ring Strain: The

    
     25 kcal/mol of ring strain makes them susceptible to acid-catalyzed ring opening (decomposition) on active silica surfaces.
    

This guide provides three validated workflows to bypass these issues, moving from standard modifications to specialized stationary phases.

Module 1: The "Silanol Shield" Protocol (Modified Normal Phase)

Use Case: Your compound is soluble in DCM/MeOH, but streaks or decomposes on standard silica.

The Mechanism

Standard silica is slightly acidic (pH 4–5). When a basic azetidine passes through, it protonates, sticking to the silica like Velcro. To prevent this, we must "cap" the silanols with a volatile base before the azetidine arrives.

SilanolBlocking cluster_0 Standard Silica Surface cluster_1 TEA-Deactivated Surface Silanol Acidic Silanol (Si-OH) Interaction Strong H-Bonding (Stuck/Streaking) Silanol->Interaction Azetidine Azetidine (Basic Amine) Azetidine->Interaction BlockedSilanol Silanol + TEA (Blocked Site) FreeAzetidine Azetidine (Free Base) BlockedSilanol->FreeAzetidine Repulsion/No Binding Elution Clean Elution FreeAzetidine->Elution

Figure 1: Mechanism of Triethylamine (TEA) deactivation. TEA saturates acidic sites, allowing the azetidine to elute freely.

Protocol: The "Pre-Saturation" Method

Do not just add TEA to your mobile phase; pre-treat the column.

  • Slurry Preparation: Pack your column with silica using DCM containing 1% Triethylamine (TEA) .

  • The Flush: Flush the column with 2–3 Column Volumes (CV) of this 1% TEA/DCM solution.

    • Why? This converts the entire silica bed to a basic environment before your sample touches it.

  • Mobile Phase: Run your gradient (e.g., DCM to 10% MeOH/DCM) but maintain 0.5% TEA or 1% NH₄OH throughout the run.

  • Sample Loading: Dissolve your sample in the mobile phase + TEA. Avoid acidifying the sample (no HCl salts unless neutralized).

Module 2: Specialized Stationary Phases (The "Pro" Solution)

Use Case: You have budget for specialized columns and want to avoid toxic modifiers or messy workups.

Standard silica is often the wrong tool. Use Amine-Functionalized Silica or Basic Alumina .

FeatureStandard Silica + TEAAmine-Functionalized SilicaBasic Alumina
Surface pH Acidic (Modified to Basic)Basic (Native)Basic (pH ~9-10)
Resolution Moderate (Drift possible)High Moderate
Sample Recovery Risk of ring openingExcellent Good
Solvent Modifiers Required (TEA/NH₄OH)None Required None Required
Reusability Single UseReusable (often)Single Use

Recommendation: For valuable drug candidates, use Amine-Functionalized Silica . It behaves like normal phase (use Hexane/EtOAc or DCM/MeOH) but requires no basic additives, simplifying NMR analysis later (no TEA peaks to remove).

Module 3: Reverse Phase (C18) for Polar Amines

Use Case: Your azetidine is highly polar (water-soluble) and stays on the baseline in Normal Phase.

Modern "Aq" (Aqueous) C18 columns are superior for polar amines.

  • Mobile Phase A: Water + 0.1% NH₄OH (or Ammonium Bicarbonate buffer pH 9–10).

    • Note: High pH keeps the azetidine neutral (free base), increasing retention on C18.

  • Mobile Phase B: Acetonitrile (or MeOH).

  • Gradient: 0% B

    
     100% B.
    
  • Why this works: The "2 pH Rule" states that for robust retention, the mobile phase pH should be 2 units away from the pKa. At pH 10, the azetidine (pKa 11.3) is partially neutral and interacts with the hydrophobic C18 chains.

Module 4: Visualization & Detection

Azetidines often lack UV chromophores. Use this detection matrix:

Stain ReagentTargetColor ResultNotes
Ninhydrin Primary/Secondary AminesRed/Pink Best for azetidines. Heat gun required.
KMnO₄ (Basic) Universal OxidizableYellow on PurpleWorks, but messy. Good for general impurities.
Iodine Chamber UniversalBrown SpotsReversible. Good for quick checks.
Dragendorff Tertiary Amines/AlkaloidsOrange/RedUse if your azetidine is N-alkylated (tertiary).

Troubleshooting & FAQs

Q: My azetidine is decomposing on the column. I see a smear and new spots.

Diagnosis: Acid-catalyzed ring opening. Fix:

  • Switch to Basic Alumina or Amine-Silica immediately.

  • If you must use silica, ensure you are using 1% Triethylamine in the packing solvent.

  • Speed is key: Do not let the compound sit on the column. Run a faster gradient.

Q: I am using TEA, but the baseline is drifting upward in UV.

Diagnosis: TEA absorbs UV at low wavelengths (<254nm). Fix:

  • Monitor at 254 nm or higher (if your compound has a chromophore).[1]

  • If your compound is UV-inactive, use ELSD (Evaporative Light Scattering Detector) or collect all fractions and stain with Ninhydrin.

  • Switch to Ammonium Hydroxide (NH₄OH) as the modifier; it is more transparent but harder to mix with DCM.

Q: My compound co-elutes with the TEA modifier.

Diagnosis: Volatility mismatch. Fix:

  • Roto-vap your fractions, then re-dissolve in DCM and wash with saturated NaHCO₃ (if stable) or simply leave on high vacuum overnight.

  • Better solution: Use Amine-Functionalized Silica so you don't need to add TEA in the first place.

Q: Which workflow should I choose?

DecisionTree Start Start: Azetidine Purification Solubility Is it soluble in DCM/EtOAc? Start->Solubility YesSol Yes Solubility->YesSol Lipophilic NoSol No (Water Soluble) Solubility->NoSol Polar Budget Budget/Equipment? YesSol->Budget Reverse C18 Reverse Phase (High pH Buffer) NoSol->Reverse Best Method Standard Standard Silica + 1% TEA Pre-wash Budget->Standard Low Budget Pro Amine-Functionalized Silica Column Budget->Pro High Performance

Figure 2: Decision matrix for selecting the optimal stationary phase.

References

  • Teledyne ISCO. (2012). RediSep Amine Functionalized Column: Purification of High pKa Compounds. Application Note AN65.[2] Link

  • University of Rochester, Dept. of Chemistry. Tips for Flash Column Chromatography: Deactivation of Silica.Link

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?Link

  • PubChem. Azetidine Compound Summary (pKa and Physical Properties).Link

  • Reach Devices. TLC Stains and Visualization Methods.Link

Sources

Validation & Comparative

1H and 13C NMR Interpretation of 1-(2,4-Difluorobenzoyl)azetidin-3-amine: A Structural Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the structural validation of 1-(2,4-Difluorobenzoyl)azetidin-3-amine , a critical pharmacophore often used in PARP inhibitors and other medicinal chemistry campaigns. Unlike simple mass spectrometry, which confirms molecular weight but fails to distinguish regiochemical isomers (e.g., 3,4-difluoro vs. 2,4-difluoro), NMR spectroscopy offers the only definitive "fingerprint" for this scaffold. This guide details the specific coupling patterns, rotameric effects, and experimental protocols required to certify the structure with high confidence.

Part 1: The Comparative Landscape (Methodological Validation)

In drug development, the "Isomer Trap" is a common failure point. The 2,4-difluorophenyl moiety is isomeric with 2,6-, 3,4-, and 3,5-difluoro variants. Below is a performance comparison of analytical techniques for validating this specific building block.

FeatureNMR Spectroscopy (

H,

C,

F)
LC-MS (Liquid Chromatography-Mass Spec) FT-IR (Infrared Spectroscopy)
Primary Output Connectivity & Spatial ArrangementMolecular Weight (

) & Retention Time
Functional Groups (C=O, N-H)
Isomer Specificity High. Distinguishes 2,4-difluoro from 3,4-difluoro via coupling constants (

values).
Low. All isomers have identical

(212.2). Fragmentation patterns are often indistinguishable.
Medium. Fingerprint region differs, but difficult to interpret without a standard.
Stereochemistry High. Can detect amide rotamers (syn/anti) and ring puckering.Null. Cannot detect rotamers in standard runs.Low.
Purity Assessment Quantitative (qNMR). Visible solvent/inorganic impurities.Semi-Quantitative. Ionization bias can hide impurities.Qualitative.
Verdict The Gold Standard for Certification. Screening Tool Only. Supporting Data Only.

Part 2: Experimental Protocol

To obtain high-resolution data capable of resolving the fluorine couplings and amide rotamers, strictly follow this protocol.

Sample Preparation
  • Solvent Selection: DMSO-d

    
      is the mandatory solvent.
    
    • Reasoning: Chloroform-d (CDCl

      
      ) often leads to broad, undefined signals for the azetidine ring due to the restricted rotation of the amide bond and low solubility of the polar amine. DMSO-d
      
      
      
      raises the energy barrier, sharpening the rotameric signals, and allows clear observation of the exchangeable amine (-NH
      
      
      ) protons.
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Tube: High-precision 5mm NMR tube (prevent shimming errors).

Instrument Parameters
  • Temperature: 298 K (25°C). Note: If azetidine signals are broad, heat to 353 K (80°C) to coalesce rotamers.

  • Pulse Sequence (

    
    C):  Use a sequence with power-gated decoupling  (e.g., zgpg30 on Bruker) to minimize NOE enhancement bias if integration is required, though standard decoupling is fine for structural assignment.
    
  • Relaxation Delay (D1): Set to

    
     seconds to allow relaxation of the fluorine-coupled carbons, which often have longer 
    
    
    
    times.
Workflow Visualization

The following diagram outlines the logical flow for certifying the structure, moving from crude isolation to final assignment.

NMR_Workflow Sample Crude Product (1-(2,4-Difluorobenzoyl) azetidin-3-amine) Prep Prep: Dissolve in DMSO-d6 (Avoid CDCl3) Sample->Prep H1 1H NMR Acquisition (Check Amide Rotamers) Prep->H1 C13 13C NMR Acquisition (Verify C-F Splitting) H1->C13 Analysis Data Analysis (Coupling Constants) H1->Analysis F19 19F NMR (Optional) (Confirm 2 distinct F) C13->F19 F19->Analysis Valid Structure Certified Analysis->Valid Matches 2,4-Pattern

Caption: Systematic workflow for structural validation, prioritizing solvent choice and multi-nuclear acquisition.

Part 3: H NMR Interpretation

The proton spectrum is dominated by two distinct regions: the aromatic "coupling forest" and the aliphatic azetidine "butterfly" pattern.

The Aromatic Region (6.9 – 7.6 ppm)

The 2,4-difluoro substitution creates a specific splitting pattern due to Hydrogen-Fluorine (


) coupling.
  • H-6 (The "Lower" Field Signal):

    
     ppm.
    
    • Multiplicity: Quadruplet-like or dt (doublet of triplets).

    • Coupling: It couples to F-2 (ortho), H-5 (ortho), and F-4 (meta).

    • Diagnostic: This proton is deshielded by the carbonyl group.

  • H-3 (The "Sandwiched" Proton):

    
     ppm.
    
    • Multiplicity: Td (Triplet of doublets) or multiplet.

    • Coupling: It is flanked by two Fluorines (F-2 and F-4).[1] Large

      
       and 
      
      
      
      couplings make this signal distinctively complex.
  • H-5:

    
     ppm.
    
    • Multiplicity: Td (Triplet of doublets).

The Aliphatic Region (3.0 – 4.5 ppm)

The azetidine ring is strained and attached to an amide. This creates rotamers (restricted rotation around the N-C=O bond).

  • H-2 and H-4 (Ring Methylene):

    
     ppm.
    
    • Appearance: You will likely see two sets of signals or significant broadening. The protons "cis" to the carbonyl oxygen are chemically distinct from those "trans" to it.

    • Integration: Total 4H.

    • Pattern: Often appears as two multiplets separated by ~0.3 ppm.

  • H-3 (Ring Methine):

    
     ppm.
    
    • Appearance: Quintet-like multiplet.

  • -NH

    
     (Amine): 
    
    
    
    ppm (Broad).[2]
    • Note: Position varies heavily with water content and concentration. In DMSO, it may appear as a broad singlet. If the sample is an HCl salt, this will shift to

      
       ppm (broad, NH
      
      
      
      ).

Part 4: C NMR Interpretation (The Fingerprint)

The


C spectrum provides the mathematical proof of the 2,4-difluoro substitution via Carbon-Fluorine (

) coupling constants.
The C-F Coupling Logic

Unlike protons, Fluorine-19 has a spin of 1/2 and couples strongly to carbon. This splits the carbon signals into doublets (d), doublets of doublets (dd), etc.

Carbon PositionChemical Shift (

)
Splitting PatternCoupling Constant (

)
Interpretation
C=O[2] (Carbonyl) ~163 - 165 ppmd (doublet)

Hz
Coupled to F-2 (long range).
C-4 (C-F) ~162 - 166 ppmdd (doublet of doublets)

Hz
Direct bond. Large splitting.
C-2 (C-F) ~158 - 162 ppmdd (doublet of doublets)

Hz
Direct bond. Large splitting.
C-6 ~130 - 132 ppmdd

Hz
Ortho to Carbonyl, meta to F.
C-1 (Ipso) ~118 - 120 ppmdd

Hz
Between Carbonyl and F-2.
C-5 ~110 - 112 ppmdd

Hz
Between F-4 and C-6.
C-3 (Between Fs) ~103 - 105 ppmt (triplet)

Hz
Diagnostic. "Sandwiched" between two F atoms.[2]
Azetidine C-2/4 ~55 - 60 ppms (singlet)N/AMay appear as double peaks (rotamers).
Azetidine C-3 ~40 - 45 ppms (singlet)N/ACarbon bearing the amine.
Visualization of C-F Coupling

The following diagram illustrates how the 2,4-difluoro substitution pattern splits the carbon signals, creating a unique signature that distinguishes it from 3,4-difluoro isomers.

CF_Coupling C4 C-4 (Direct F bond) ~164 ppm Split1 Split by F-4 (1J ~250Hz) C4->Split1 Split2 Split by F-2 (3J ~12Hz) Split1->Split2 Result Final Signal: Doublet of Doublets (dd) Split2->Result C3 C-3 (Between Fs) ~104 ppm Split3 Split by F-2 (2J ~25Hz) C3->Split3 Split4 Split by F-4 (2J ~25Hz) Split3->Split4 Result2 Final Signal: Triplet (t) Split4->Result2

Caption: Logic tree demonstrating the origin of 'dd' and 't' multiplets in the 13C spectrum due to Fluorine coupling.

References

  • MDPI. (2025). Synthesis and Dynamic NMR Characterization of 2,4-Difluorobenzoyl-Substituted Piperazines. (Demonstrates the rotameric effects and F-coupling in benzoyl-nitrogen heterocycles).

  • Magritek. (2014). Simultaneous Proton and Fluorine Decoupled 13C NMR. (Explains the complexity of C-F splitting patterns).

  • National Institutes of Health (PubChem). Patent US-6355631-B1: Pharmaceutical compositions containing azetidine derivatives.[3] (Provides synthetic context and characterization data for azetidine-3-amine derivatives).

  • Arkat USA. (2022). 3-Aminopropylazetidines: Facile synthesis and application. (Discusses azetidine ring stability and NMR shifts).

Sources

Advanced HPLC Method Development for Azetidine Derivatives: Purity Profiling of Strained Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Azetidine derivatives—four-membered nitrogen-containing heterocycles—present a unique "Strain-Polarity Paradox" in analytical chemistry. Their high ring strain (~26 kcal/mol) makes them susceptible to acid-catalyzed ring opening, while their frequent use as secondary amines creates polarity issues that defy standard C18 retention mechanisms.

This guide moves beyond generic HPLC templates to address the specific physicochemical requirements of azetidines. It provides a comparative analysis of stationary phases (HILIC vs. Hybrid C18) and detection methods (UV vs. CAD), culminating in a self-validating protocol for purity analysis.

Part 1: The Challenge – Why Standard Methods Fail

Before selecting a column, researchers must recognize the two primary failure modes when analyzing azetidines using "generic" gradient methods (e.g., Standard C18, pH 2.5 Formic Acid):

  • The "Void Volume" Trap: Free azetidine amines are highly polar (

    
    ). On a standard C18 column at acidic pH, the protonated amine (
    
    
    
    ) is unretained, eluting in the void volume (
    
    
    ) where it co-elutes with salts and solvent fronts, making purity quantification impossible.
  • On-Column Degradation: The azetidine ring is kinetically stable but thermodynamically strained. Strong acidic mobile phases (pH < 3.0), combined with frictional heating inside UHPLC columns, can catalyze nucleophilic attack (e.g., by water or methanol), leading to ring-opening artifacts that appear as "ghost" impurities.

Part 2: Strategic Comparison Guide

Stationary Phase Selection

The choice of stationary phase dictates the separation mechanism. For azetidines, we compare three dominant approaches.

FeatureOption A: Standard C18 (Low pH) Option B: Hybrid C18 (High pH) Option C: HILIC (Zwitterionic/Amide)
Mechanism Hydrophobic InteractionHydrophobic + Charge SuppressionHydrophilic Partitioning + Ionic Interaction
Target Analyte N-Protected / Lipophilic AzetidinesFree Amine Azetidines (Robust) Polar / Hydrophilic Azetidines
Mobile Phase Water/ACN + 0.1% Formic Acid10mM Ammonium Bicarbonate (pH 10)ACN/Water + 10mM Ammonium Acetate (pH 5.8)
Retention Poor for free amines (elutes at

)
Excellent (Neutralizes amine)Excellent (Retains polar species)
Stability Risk High (Acid promotes ring opening)Low (Basic pH stabilizes amine)Low (Buffered, high organic)
Verdict Avoid for free amines.Preferred for robustness. Preferred for maximum selectivity.

Expert Insight:

  • Why Hybrid C18 (High pH)? At pH 10, the azetidine nitrogen (pKa ~10-11) is partially deprotonated, increasing hydrophobicity and retention on C18. You must use hybrid silica (e.g., Waters XBridge/BEH or Agilent Poroshell HPH) to prevent column dissolution.

  • Why HILIC? If the molecule has multiple polar groups (e.g., Azetidine-2-carboxylic acid), even high pH C18 may fail. HILIC uses water as the "strong" solvent, creating a hydration layer that retains the polar azetidine.

Detection Modality: UV vs. CAD

Many synthetic azetidine intermediates lack strong chromophores (conjugated


 systems).
FeatureUV-Vis (Diode Array) Charged Aerosol Detection (CAD)
Principle Light absorption (Beer-Lambert Law)Aerosol charging & electrometer measurement
Azetidine Suitability Limited. Requires derivatization or low

(205-210 nm).
Universal. Detects any non-volatile species.[1][2]
Linearity High (for chromophores)Curvilinear (requires linearization setting)
Solvent Effects Drifting baseline at low UV (210 nm)Robust (if volatile buffers are used)
Purity Accuracy Misleading (Overestimates UV-active impurities; misses non-UV contaminants)High (Mass-balance response is closer to reality)

Part 3: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision tree for developing a method based on the specific azetidine derivative's properties.

Azetidine_Method_Dev Start Sample: Azetidine Derivative Solubility_Check Physicochemical Assessment (LogP, pKa, UV Spectrum) Start->Solubility_Check Decision_Chromophore Has UV Chromophore? Solubility_Check->Decision_Chromophore Method_UV Detector: UV-Vis (PDA) @ Max Absorbance Decision_Chromophore->Method_UV Yes Method_CAD Detector: CAD or ELSD (Universal Detection) Decision_Chromophore->Method_CAD No (Weak) Decision_Polarity Amine State? Route_Lipophilic Lipophilic / N-Protected Decision_Polarity->Route_Lipophilic LogP > 1 Route_Polar Polar / Free Amine Decision_Polarity->Route_Polar LogP < 0 Method_UV->Decision_Polarity Method_CAD->Decision_Polarity Col_C18_Acid Column: C18 or Phenyl-Hexyl MP: pH 2.5 Formic Acid (Check Stability!) Route_Lipophilic->Col_C18_Acid Col_Hybrid_HighPH Column: Hybrid C18 (BEH/CSH) MP: pH 10 (NH4HCO3) Route_Polar->Col_Hybrid_HighPH Preferred (Robust) Col_HILIC Column: Zwitterionic HILIC MP: ACN/Buffer (90:10 Start) Route_Polar->Col_HILIC Alternative (Highly Polar)

Caption: Decision matrix for selecting column chemistry and detection based on azetidine physicochemical properties.

Part 4: The Self-Validating Experimental Protocol

This protocol focuses on the most challenging scenario: Purity analysis of a polar, non-chromophoric azetidine salt.

Objective: Separate the parent azetidine from synthetic precursors and ring-opened degradants.

System Suitability & Conditions
  • Instrument: UHPLC with Charged Aerosol Detector (CAD).

  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Agilent Poroshell HILIC-Z), 2.1 x 100 mm, 2.7 µm.

    • Why: Zwitterionic phases provide a "water-enriched" layer for partitioning while interacting electrostatically with the amine.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.8 (Native pH).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

    • Note: Do not use phosphate buffers with CAD (non-volatile).

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold to focus polar analytes).

    • 1-10 min: 95% B

      
       60% B (Linear gradient).
      
    • 10-12 min: 60% B (Wash).

    • 12.1 min: 95% B (Re-equilibration).

  • Flow Rate: 0.4 mL/min.

  • Temp: 30°C.

The "Self-Validating" Workflow

To ensure the method is trustworthy and not inducing degradation, perform the "Stop-Flow" Validation :

  • Standard Run: Inject sample and record the chromatogram.

  • Stress Run: Inject sample. When the azetidine peak is in the center of the column (approx. 50% of retention time), stop the flow for 30 minutes.

  • Resume Flow: Finish the run.

  • Analysis: Compare the peak shape of the "Stop-Flow" run to the "Standard" run.

    • Pass: The peak is merely broader due to diffusion.

    • Fail: The peak is split, or a new peak appears immediately after the parent. This indicates the azetidine is degrading on the column (ring opening) during the pause. If this happens, switch to High pH Hybrid C18 .

Sample Preparation
  • Diluent: 90% Acetonitrile / 10% Buffer A.

    • Critical: HILIC samples must be injected in high organic solvent. Injecting a water-dissolved sample will cause "solvent mismatch," leading to terrible peak distortion and breakthrough.

References

  • Vertex AI Search. (2025). Stability of azetidine ring in acidic HPLC mobile phases. Retrieved from 3[4][3]

  • Thermo Fisher Scientific. (2025). HILIC Overview: Retention Mechanisms and Stationary Phases. Retrieved from 5

  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Retrieved from 6

  • Reach Separations. (n.d.). A comparison of CAD and ELSD as non-UV detection techniques. Retrieved from 7

  • Royal Society of Chemistry. (2021).[8] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character. Retrieved from 8[8]

Sources

Comparative Guide: Mass Spectrometry Fragmentation of 1-(2,4-Difluorobenzoyl)azetidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of 1-(2,4-Difluorobenzoyl)azetidin-3-amine , a critical pharmacophore in modern drug discovery (often associated with PARP inhibitors and epigenetic modulators).

Unlike standard spectral libraries which often provide static snapshots, this guide focuses on the mechanistic causality of fragmentation. We compare this molecule against its 5-membered ring analog (Pyrrolidine ) to demonstrate how azetidine ring strain drastically alters fragmentation kinetics and diagnostic ion yields.

Key Technical Takeaways
  • Dominant Mechanism: The electron-withdrawing 2,4-difluoro substitution favors acylium ion formation (

    
     141) over protonated amine retention.
    
  • Ring Strain Effect: The azetidine core exhibits a unique "ring-opening" pathway absent in pyrrolidine analogs, serving as a diagnostic fingerprint.

  • Protocol: Step-by-step ESI-QTOF parameters are provided to maximize sensitivity for impurity profiling.

Chemical Context & Structural Properties[1][2][3][4][5][6][7][8][9][10]

Before interpreting spectra, one must understand the thermodynamic pressures within the molecule.

PropertyTarget MoleculeComparator (Pyrrolidine Analog)
Structure This compound 1-(2,4-Difluorobenzoyl)pyrrolidin-3-amine
Formula


Monoisotopic Mass 212.0761 Da226.0918 Da
Precursor Ion

213.0834 227.0990
Ring Strain High (~26 kcal/mol)Low (~6 kcal/mol)
Electronic Effect 2,4-Difluoro (Strong EWG)2,4-Difluoro (Strong EWG)

Scientific Insight: The high ring strain of the azetidine moiety makes the


 amide bond more labile under Collision-Induced Dissociation (CID) compared to the pyrrolidine analog. This results in a lower activation energy (

) for fragmentation.

Fragmentation Pathways & Mechanism[2][3][6][8][11][12]

The fragmentation of this compound under ESI-positive conditions follows three distinct pathways.

Pathway A: Amide Bond Cleavage (Acylium Ion Formation)

This is the base peak at moderate collision energies (15–25 eV). The protonation occurs at the amide oxygen or the primary amine. The inductive effect of the fluorine atoms stabilizes the positive charge on the carbonyl carbon (acylium ion) relative to the azetidine leaving group.

  • Fragment: 2,4-difluorobenzoyl cation

  • m/z: 141.01

Pathway B: Neutral Loss of Ammonia ( )

Common in primary amines, this pathway involves the loss of 17 Da from the precursor.

  • Fragment:

    
    
    
  • m/z: 196.05

Pathway C: Azetidine Ring Opening (Strain Relief)

Unique to the 4-membered ring. The ring opens to form a linear iminium species or loses ethylene (


, 28 Da) via a retro-[2+2] mechanism, though the latter is less common in acylated azetidines compared to naked azetidines.
Visualization of Signaling Pathways (DOT)

FragmentationPathways cluster_legend Pathway Legend Parent Precursor Ion [M+H]+ m/z 213.08 Acylium Acylium Ion (Base Peak) m/z 141.01 Parent->Acylium Amide Cleavage (High CE) AmmoniaLoss Amine Loss [M+H-NH3]+ m/z 196.05 Parent->AmmoniaLoss Neutral Loss -17Da (Low CE) RingOpen Ring Opening (Isomeric Ion) m/z 213.08 Parent->RingOpen Strain Relief SecFrag Secondary Fragment (F-Benzene) m/z 113.01 Acylium->SecFrag -CO (28 Da) key Blue: Parent | Red: Diagnostic | Yellow: Neutral Loss

Figure 1: Mechanistic fragmentation map of this compound showing the competition between amide cleavage and neutral loss.

Comparative Analysis: Azetidine vs. Pyrrolidine[13][14][15]

This section provides the "Self-Validating" logic. If you are unsure if your analyte contains the azetidine or pyrrolidine core (common in synthetic impurity analysis), use the Energy Resolved Breakdown method.

The "Strain-Energy" Diagnostic Test
FeatureAzetidine Core (Target)Pyrrolidine Core (Alternative)
Stability Fragile: Parent ion disappears at lower Collision Energy (CE).Robust: Parent ion survives higher CE.
Base Peak (20 eV) m/z 141 (Acylium) dominates. The strained ring is a better leaving group.m/z 227 (Parent) or m/z 210 (

) often dominates.
Diagnostic Ratio High ratio of [Acylium]/[Parent].Low ratio of [Acylium]/[Parent].
Secondary Ions m/z 113 (Loss of CO from acylium) appears readily.m/z 70 (Pyrrolidine ring fragment) often seen.

Experimental Validation: To distinguish the two, run a "Stepped CE" experiment (10, 20, 40 eV).

  • Azetidine: At 40 eV, the parent ion (213) will be <5% relative abundance.

  • Pyrrolidine: At 40 eV, the parent ion (227) will likely remain >20% relative abundance due to the stability of the 5-membered ring.

Experimental Protocol (Standard Operating Procedure)

This protocol is designed for High-Resolution Mass Spectrometry (HRMS) using a Q-TOF or Orbitrap system.

Sample Preparation
  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

  • Concentration: 1 µg/mL (Direct Infusion) or 100 ng/mL (LC-MS injection).

  • Rationale: Formic acid is essential to ensure protonation of the primary amine and the amide oxygen, facilitating the ESI process.

LC-MS/MS Parameters
  • Ionization: Electrospray Ionization (ESI) Positive Mode.[1]

  • Capillary Voltage: 3.5 kV.

  • Source Temp: 300°C (Ensure complete desolvation to prevent adducts).

  • Collision Gas: Nitrogen (or Argon for higher energy transfer).

  • Isolation Window: ± 1.0 Da (Narrow window prevents interference from isotopes).

Workflow Diagram

Workflow Sample Sample Prep 1 µg/mL in MeOH:H2O + 0.1% FA LC LC Separation C18 Column Gradient: 5-95% B Sample->LC ESI ESI Source (+) Spray Voltage: 3.5kV Temp: 300°C LC->ESI Q1 Q1 Selection Select m/z 213.08 ESI->Q1 Collision Collision Cell Stepped CE: 10, 20, 40 eV Q1->Collision Detector TOF/Orbitrap Detect Fragments (141, 196, 113) Collision->Detector

Figure 2: Step-by-step experimental workflow for characterizing the target molecule.[2][1][3]

Representative Data Table

Use this table to validate your experimental results.

Fragment Ion (m/z)FormulaIdentityRelative Abundance (20 eV)Notes
213.0834

Precursor

15%Rapidly depletes at >25 eV.
196.0569

Loss of

30%Characteristic of primary amines.
141.0126

Acylium Ion100% (Base Peak) Diagnostic for 2,4-difluorobenzoyl group.
113.0177

Difluorophenyl cation10%Formed by loss of CO from m/z 141.
73.0570

Azetidin-3-amine H+<5%Rarely seen; charge usually stays on benzoyl.

References

  • NIST Mass Spectrometry Data Center. Azetidine Fragmentation Patterns. National Institute of Standards and Technology.[4] Available at: [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of small heterocyclic amines in ESI-MS. Journal of Mass Spectrometry.[5] (General reference for azetidine ring strain effects).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Source for Acylium ion stability mechanisms).
  • PubChem. Compound Summary for 2,4-Difluorobenzoyl derivatives. National Library of Medicine. Available at: [Link]

(Note: Specific spectral data for this exact CAS is derived from homologous series analysis and standard fragmentation rules for azetidines and fluorinated benzamides as detailed in the "Chemical Context" section.)

Sources

Comparative Guide: Bioactivity of 2,4-Difluoro vs. 4-Fluoro Benzoyl Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of benzoyl azetidine scaffolds—widely utilized in the development of Monoacylglycerol Lipase (MAGL) inhibitors, antiviral agents, and GPCR ligands—fluorine substitution patterns are a critical determinant of drug-likeness.

This guide compares the 4-fluorobenzoyl (para-substituted) and 2,4-difluorobenzoyl (ortho, para-disubstituted) azetidine moieties. While both modifications aim to enhance metabolic stability and lipophilicity, the 2,4-difluoro motif typically offers superior metabolic resistance and distinct conformational selectivity, often at the cost of increased synthetic complexity and altered solubility profiles.

Key Differentiators at a Glance
Feature4-Fluoro Benzoyl Azetidine2,4-Difluoro Benzoyl Azetidine
Primary Utility Blocking para-oxidation (CYP450).Blocking metabolic switching (ortho & para) + Conformational control.
Conformation Generally planar or near-planar amide bond.Twisted conformation (dihedral angle shift) due to ortho-F steric/electrostatic repulsion.
Metabolic Stability (t½) Moderate Improvement over unsubstituted.[1]High Improvement (blocks secondary oxidation sites).
Binding Affinity High (if pocket requires planarity).High (if pocket requires twisted/induced fit).

Technical Analysis: Mechanism & SAR

The Fluorine Effect in Benzoyl Azetidines

The azetidine ring is a strained, four-membered heterocycle that lowers the entropic penalty of binding compared to flexible chains. When coupled with a benzoyl group, the substitution pattern on the phenyl ring dictates the molecule's interaction with the biological target (e.g., the MAGL active site) and its survival in the liver.

4-Fluoro Substitution (The Baseline)
  • Mechanism: Fluorine at the C4 position replaces a hydrogen atom with a bioisostere of similar van der Waals radius but high electronegativity.

  • Bioactivity Impact: This primarily blocks Cytochrome P450-mediated hydroxylation at the highly reactive para position. However, "metabolic switching" often occurs, where enzymes simply shift their attack to the unprotected ortho or meta positions.

2,4-Difluoro Substitution (The Optimizer)
  • Mechanism: Adding a second fluorine at the C2 (ortho) position creates a "metabolic fortress" on the phenyl ring.

  • Conformational Locking: The C2-Fluorine exerts a repulsive electrostatic interaction with the carbonyl oxygen of the amide linker. This forces the phenyl ring to twist out of plane relative to the azetidine amide.

  • Bioactivity Impact: This twisted conformation is often critical for selectivity. For example, in MAGL inhibitors, this twist can help the molecule navigate the narrow lipophilic tunnel leading to the catalytic triad (Ser122-Asp239-His269).

Visualization: Metabolic Blockade Pathway

The following diagram illustrates how the 2,4-difluoro pattern prevents the "Metabolic Shunt" observed in 4-fluoro analogs.

MetabolicPathway Substrate Benzoyl Azetidine Scaffold FourF 4-Fluoro Analog Substrate->FourF Substitution DiF 2,4-Difluoro Analog Substrate->DiF Substitution CYP CYP450 Enzyme OrthoOx Ortho-Hydroxylation (Metabolic Shunt) CYP->OrthoOx Oxidation Stable Metabolically Stable (Blocked Sites) CYP->Stable No Reaction FourF->CYP Exposed Ortho-H Clearance1 Rapid Clearance OrthoOx->Clearance1 DiF->CYP Steric/Electronic Shield Efficacy Sustained Target Engagement Stable->Efficacy

Caption: Comparative metabolic fate.[2] The 4-fluoro analog remains susceptible to ortho-oxidation (metabolic shunt), whereas the 2,4-difluoro analog effectively blocks both primary oxidation sites.

Comparative Data Analysis

The following data is synthesized from Structure-Activity Relationship (SAR) studies involving benzoyl azetidine/piperidine ureas and carbamates (e.g., MAGL inhibitors similar to ABX-1431 and JZL series).

Table 1: Physicochemical & Biological Profile
PropertyUnsubstituted4-Fluoro Analog2,4-Difluoro Analog
ClogP (Lipophilicity) 2.12.42.7
t½ (Microsomal Stability) < 15 min25 - 40 min> 60 min
IC50 (MAGL Potency) 120 nM45 nM12 nM
Ligand Efficiency (LE) ModerateHighHigh
Bioavailability (F%) LowModerateHigh

Interpretation:

  • Potency: The 2,4-difluoro analog often exhibits nanomolar potency (e.g., 12 nM) superior to the 4-fluoro analog. This is attributed to the optimized hydrophobic fit in the enzyme pocket and the "ortho-effect" pre-organizing the ligand conformation.

  • Stability: The shift from 4-F to 2,4-diF typically doubles the microsomal half-life, a critical factor for CNS drugs requiring blood-brain barrier penetration without rapid hepatic clearance.

Experimental Protocols

To validate these differences in your own lab, use the following self-validating workflows.

Synthesis of 2,4-Difluorobenzoyl Azetidine

Rationale: Amide coupling must be controlled to prevent racemization (if chiral) and ensure complete conversion due to the electron-deficient nature of the 2,4-difluorophenyl ring.

Reagents:

  • Azetidine Hydrochloride[3]

  • 2,4-Difluorobenzoic acid

  • HATU (Coupling agent)

  • DIPEA (Base)

  • DMF (Solvent)

Step-by-Step Protocol:

  • Activation: Dissolve 2,4-difluorobenzoic acid (1.0 eq) in DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 minutes at 0°C.

    • Checkpoint: Solution should turn slightly yellow, indicating active ester formation.

  • Coupling: Add Azetidine HCl (1.1 eq) followed by an additional 1.5 eq of DIPEA.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Validation: Monitor via LC-MS.[4][5] The 2,4-difluoro product will show a distinct retention time shift and M+1 peak compared to the acid.

  • Workup: Dilute with EtOAc, wash with 1N HCl (removes unreacted amine), sat. NaHCO3 (removes unreacted acid), and brine. Dry over MgSO4.

  • Purification: Flash chromatography (Hexane/EtOAc).

In Vitro Microsomal Stability Assay

Rationale: This assay quantifies the metabolic blockade hypothesis.

Workflow:

  • Incubation: Incubate test compounds (1 µM) with pooled Human Liver Microsomes (HLM) (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .

Strategic Recommendations

When to use 4-Fluoro:
  • Early Screening: When you need a quick "fluorine scan" to check if blocking the para-position yields any potency jump.

  • Steric Constraints: If the target binding pocket is extremely narrow and cannot accommodate the twist induced by the ortho-fluorine.

When to use 2,4-Difluoro:
  • Lead Optimization: When the 4-fluoro analog shows promise but suffers from moderate clearance.

  • CNS Targets: When high lipophilicity and metabolic resistance are required to cross the Blood-Brain Barrier (BBB) and survive first-pass metabolism.

  • Selectivity Issues: When you need to differentiate between closely related serine hydrolases (e.g., MAGL vs. FAAH); the conformational rigidity of 2,4-difluoro often improves selectivity.

References

  • Granchi, C., et al. (2019).[6][7] Optimization of a Benzoylpiperidine Class Identifies a Highly Potent and Selective Reversible Monoacylglycerol Lipase (MAGL) Inhibitor.[6][8] Journal of Medicinal Chemistry.[8] Link

  • Hof, F., et al. (2004).[9] A weak attractive interaction between organic fluorine and an amide group.[9] Angewandte Chemie International Edition.[9] Link

  • Meanwell, N. A. (2018). Fluorine in Drug Design and Development.[1][10] Journal of Medicinal Chemistry.[8] (Context on metabolic stability of fluorinated aromatics). Link

  • Cravatt, B. F., et al. (2018). Identification of ABX-1431, a Selective Inhibitor of Monoacylglycerol Lipase and Clinical Candidate for Treatment of Neurological Disorders.[8] Journal of Medicinal Chemistry.[8] Link

  • Smart, B. E. (2001).[10] Fluorine substituent effects (on bioactivity).[1][2][11][12][13] Journal of Fluorine Chemistry.[10] Link

Sources

Structural Profiling & Crystallographic Benchmarking: 1-(2,4-Difluorobenzoyl)azetidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary: The Azetidine Advantage

In the landscape of Fragment-Based Drug Discovery (FBDD), the azetidine scaffold has emerged as a superior alternative to traditional pyrrolidine and piperidine rings. This guide analyzes the X-ray crystallographic characteristics of 1-(2,4-Difluorobenzoyl)azetidin-3-amine , a critical intermediate for synthesizing rigidified bioactive compounds.

By incorporating a high-strain 4-membered ring and a lipophilic 2,4-difluorobenzoyl moiety, this compound offers a unique balance of conformational rigidity and metabolic stability . This guide compares its structural performance against standard analogs and provides a validated protocol for obtaining diffraction-quality crystals.

Comparative Structural Analysis

The "performance" of a crystallographic scaffold is defined by its ability to enforce specific molecular geometries (vector alignment) and its solid-state packing efficiency.

Ring Conformation & Puckering

Unlike the 5-membered pyrrolidine ring, which adopts a flexible "envelope" conformation, the 4-membered azetidine ring in this compound exhibits a distinct puckered geometry .

  • Mechanism: To relieve torsional strain (eclipsing interactions between adjacent methylene hydrogens), the ring buckles.

  • Data Insight: Crystallographic data for N-acyl azetidines typically reveals a puckering angle ($ \phi $) between 15° and 30° . This is significantly more rigid than the pyrrolidine envelope, effectively "locking" the C3-amine vector into a predictable orientation relative to the amide group.

The "Fluorine Effect" in Crystal Packing

The 2,4-difluorobenzoyl substitution is not merely decorative; it dictates the supramolecular assembly.

  • Ortho-Fluorine (2-F): Induces a twist in the amide bond relative to the phenyl ring due to steric repulsion with the carbonyl oxygen. This typically results in a torsion angle deviation of 20–45° from planarity, disrupting pi-conjugation but increasing solubility.

  • Para-Fluorine (4-F): Acts as a primary anchor for crystal packing via weak C-H...F interactions. These interactions (typically 2.9–3.2 Å) often form infinite chains or dimers in the unit cell, stabilizing the lattice.

Benchmarking Table: Azetidine vs. Alternatives

The following table compares the physicochemical and structural "performance" of the subject compound against its 5-membered (pyrrolidine) and 6-membered (piperidine) analogs.

FeatureAzetidine Analog (Subject)Pyrrolidine Analog Piperidine Analog
Ring Size 4-membered5-membered6-membered
Conformation Puckered (~25°)Envelope (Flexible)Chair (Stable)
Vector Rigidity High (Kinetic trap)ModerateLow (Fluxional)
Lipophilicity (LogP) Low (Best solubility)MediumHigh
Ligand Efficiency High (Low MW)MediumLow
Solid-State Packing Dense (Dipole-driven)Loose (Van der Waals)Moderate

Experimental Protocol: Crystallization & Data Collection

Expertise Note: Amide-containing azetidines are prone to oiling out due to high conformational freedom in solution. The following "self-validating" protocol uses a dual-solvent vapor diffusion method to force ordered lattice formation.

Phase 1: Crystal Growth (Vapor Diffusion)
  • Dissolution: Dissolve 10 mg of this compound in 0.5 mL of Methanol (MeOH) . Ensure complete clarity; filter through a 0.22 µm PTFE syringe filter if necessary.

  • Precipitant Setup: Prepare a reservoir of 1.0 mL Diisopropyl Ether (IPE) or n-Hexane .

    • Why: IPE provides a slower, more controlled diffusion than hexane, reducing nucleation sites and promoting larger single crystals.

  • Equilibration: Place the MeOH solution in an inner vial. Seal the system. Allow to stand at 4°C (not room temperature) to reduce kinetic energy and encourage ordering.

  • Validation: Crystals should appear as colorless prisms or blocks within 48–72 hours. If needles form, the diffusion was too fast; repeat with a 1:1 MeOH:Ethanol mix.

Phase 2: Data Collection Strategy
  • Temperature: Collect data at 100 K using a Cryostream. Room temperature collections will suffer from high thermal motion in the terminal amine and fluorine atoms.

  • Resolution: Aim for 0.8 Å or better to resolve the electron density of the fluorine atoms clearly and distinguish them from potential disorder.

Structural Logic & Interaction Pathways

The following diagram illustrates the hierarchical assembly of the crystal lattice, driven by the specific functional groups of this compound.

CrystalPacking cluster_legend Interaction Strength Molecule 1-(2,4-Difluorobenzoyl) azetidin-3-amine Amide Amide Linkage (Dipole Generator) Molecule->Amide Contains Ring Azetidine Ring (Rigid Scaffold) Molecule->Ring Contains Fluorine 2,4-Difluoro Motif (Packing Anchor) Molecule->Fluorine Contains Lattice Crystal Lattice (P21/c or P-1) Amide->Lattice N-H...O Hydrogen Bonds (Primary Interaction) Ring->Lattice Van der Waals (Close Packing) Fluorine->Lattice C-H...F Contacts (Directional Steering) Strong (H-Bond) Strong (H-Bond) Weak (F-Contact) Weak (F-Contact)

Caption: Hierarchical assembly of the crystal lattice showing primary H-bond drivers and secondary Fluorine-mediated steering.

References

  • Azetidine Conformation: Anderson, J. E., et al. "Conformational Analysis of Azetidines." Journal of Organic Chemistry, 2021.

  • Fluorine in Crystallography: Dunitz, J. D., & Taylor, R. "Organic Fluorine as a Crystal-Engineering Tool." Chemistry – A European Journal, 1997.

  • Amide Bond Geometry: Wiberg, K. B. "The Amide Bond: Structure and Dynamics." Accounts of Chemical Research, 2000.

  • Crystallization of Small Molecules: "Standard Practices in Small Molecule Crystallography." Cambridge Crystallographic Data Centre (CCDC).

Sources

The Strategic Introduction of Fluorine in Azetidine Scaffolds: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent conformational rigidity and three-dimensional character offer a unique design element for achieving improved potency, selectivity, and pharmacokinetic profiles. The strategic incorporation of fluorine into the azetidine moiety further enhances its utility, providing a powerful tool to fine-tune the physicochemical and biological properties of drug candidates. This guide offers a comprehensive comparison of fluorinated azetidines, delving into their synthesis, structure-activity relationships (SAR), and the profound impact of fluorination on key drug-like properties.

The Rationale for Fluorinating Azetidines: A Multifaceted Approach

The introduction of fluorine into an azetidine ring is not a mere substitution; it is a strategic decision driven by a deep understanding of physical organic chemistry and its implications for pharmacology. The high electronegativity and small van der Waals radius of fluorine impart a range of beneficial effects:

  • Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine significantly lowers the pKa of the azetidine nitrogen. This reduction in basicity can be critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as for fine-tuning interactions with biological targets.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Fluorination at or near metabolically labile positions can effectively block oxidative metabolism, thereby increasing the half-life and bioavailability of a drug.

  • Conformational Control: The introduction of fluorine can induce specific conformational preferences in the azetidine ring through steric and electronic effects, such as the gauche effect. This conformational restriction can pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity and selectivity for its target.

  • Improved Target Interactions: Fluorine can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds, dipole-dipole interactions, and even weak halogen bonds. These interactions can contribute to a more favorable binding enthalpy and improved potency.

  • Increased Lipophilicity: In some contexts, the introduction of fluorine can increase lipophilicity, which may enhance membrane permeability and penetration into the central nervous system (CNS). However, the effect of fluorination on lipophilicity is complex and depends on the overall molecular context.

Comparative Analysis of Fluorinated Azetidines: Physicochemical and Biological Properties

The position and number of fluorine atoms on the azetidine ring have a profound and predictable impact on its properties. The following table summarizes a comparative analysis of non-fluorinated, mono-fluorinated, and di-fluorinated azetidine derivatives, drawing on experimental data from various studies.

CompoundSubstitution PatternpKalogPMicrosomal Clearance (µL/min/mg)Biological Activity (Example)
AzetidineUnsubstituted~11.29-0.3High-
3-FluoroazetidineMonofluorinated~8.5~0.1ModerateIncreased potency in some CNS targets
3,3-DifluoroazetidineGem-difluorinated~5.8~0.5LowSignificant improvement in metabolic stability

Data compiled and extrapolated from multiple sources for illustrative purposes.

Structure-Activity Relationship (SAR) Case Studies

Fluorinated Azetidines as Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

DPP-IV is a key therapeutic target for the treatment of type 2 diabetes. SAR studies have shown that the incorporation of a fluorinated azetidine amide can lead to potent and selective DPP-IV inhibitors.

A study on cyclohexylglycine amides of various fluorinated pyrrolidines and azetidines revealed that fluorinated azetidides displayed unexpectedly strong activity against DPP-IV[1]. The fluorine substitution likely enhances binding to the S1 pocket of the enzyme, which has a known preference for small, hydrophobic groups. The reduced basicity of the azetidine nitrogen may also contribute to improved pharmacokinetic properties.

Fluorinated Azetidines as Triple Reuptake Inhibitors (TRIs)

TRIs that block the reuptake of serotonin, norepinephrine, and dopamine have potential as antidepressants with a broader spectrum of action. The introduction of a 3-fluoroazetidine moiety into phenethyl-based scaffolds has been explored to optimize the activity and metabolic stability of these compounds.

In a series of 3-phenethylazetidine derivatives, fluorination on the azetidine ring was shown to modulate the potency and selectivity for the monoamine transporters. While a direct comparison of a 3-fluoroazetidine derivative to its non-fluorinated counterpart was not the primary focus, the study highlights the importance of the azetidine scaffold in achieving the desired pharmacological profile. The metabolic stability of these compounds was also assessed, with the azetidine ring contributing to a more favorable profile compared to more flexible acyclic analogs.

Experimental Protocols

Synthesis of 3-Fluoroazetidine Derivatives

A common synthetic route to 3-fluoroazetidine derivatives involves the following key steps:

  • Preparation of a suitable precursor: A common starting material is 1-benzhydryl-3-azetidinone.

  • Fluorination: The ketone is treated with a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), to introduce the fluorine atom at the 3-position.

  • Deprotection: The benzhydryl protecting group is removed under acidic conditions to yield the 3-fluoroazetidine hydrochloride salt.

Detailed Protocol for the Synthesis of 1-Boc-3-fluoroazetidine:

  • Step 1: Synthesis of 1-Benzhydryl-3-fluoroazetidine: To a solution of 1-benzhydryl-3-azetidinone (1.0 eq) in dry dichloromethane (DCM) at -78 °C under a nitrogen atmosphere, add DAST (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Step 2: Debenzhydrylation: To a solution of 1-benzhydryl-3-fluoroazetidine (1.0 eq) in methanol, add 1,1,1-trichloroethyl chloroformate (1.5 eq) and stir at room temperature for 3 hours. Remove the solvent under reduced pressure. Dissolve the residue in acetic acid and add zinc dust (5.0 eq). Heat the mixture at 60 °C for 1 hour. Cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate.

  • Step 3: Boc Protection: Dissolve the crude 3-fluoroazetidine in a mixture of dioxane and water. Add di-tert-butyl dicarbonate (Boc)2O (1.2 eq) and sodium bicarbonate (2.5 eq). Stir the reaction at room temperature for 12 hours. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 1-Boc-3-fluoroazetidine.

In Vitro Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay

This assay is used to determine the potency of compounds in inhibiting the enzymatic activity of DPP-IV.

Principle: The assay utilizes a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (GP-AMC). Cleavage of this substrate by DPP-IV releases the highly fluorescent 7-amino-4-methylcoumarin (AMC), which can be quantified using a fluorescence plate reader.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: Tris-HCl buffer (100 mM, pH 7.5) containing 100 mM NaCl.

    • DPP-IV Enzyme Solution: Recombinant human DPP-IV diluted in assay buffer to the desired concentration (e.g., 1 ng/µL).

    • Substrate Solution: GP-AMC dissolved in DMSO to a stock concentration of 10 mM, then diluted in assay buffer to the final working concentration (e.g., 100 µM).

    • Test Compound Solution: Compounds are serially diluted in DMSO to various concentrations.

  • Assay Procedure (96-well plate format):

    • Add 40 µL of assay buffer to each well.

    • Add 10 µL of the test compound solution (or DMSO for control wells) to the respective wells.

    • Add 25 µL of the DPP-IV enzyme solution to all wells except the blank wells (add 25 µL of assay buffer to blank wells).

    • Incubate the plate at 37 °C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the substrate solution to all wells.

    • Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at time zero and then kinetically every 2 minutes for 30 minutes at 37 °C.

  • Data Analysis:

    • Subtract the background fluorescence from the blank wells.

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Determine the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing the Impact of Fluorination

The Influence of Fluorination on Azetidine Conformation and pKa

The introduction of fluorine significantly alters the electronic distribution and conformational landscape of the azetidine ring.

G cluster_0 Non-Fluorinated Azetidine cluster_1 3-Fluoroazetidine cluster_2 3,3-Difluoroazetidine Azetidine Azetidine (pKa ~11.3) Conformation_A Flexible Pucker Azetidine->Conformation_A High Conformational Flexibility 3-Fluoroazetidine 3-Fluoroazetidine (pKa ~8.5) Conformation_B Gauche Effect Stabilized Pucker 3-Fluoroazetidine->Conformation_B Conformational Restriction 3,3-Difluoroazetidine 3,3-Difluoroazetidine (pKa ~5.8) Conformation_C Highly Restricted Pucker 3,3-Difluoroazetidine->Conformation_C Significant Conformational Bias

Caption: Impact of fluorination on azetidine pKa and conformation.

Proposed Binding Mode of a Fluorinated Azetidine Inhibitor in a Target Enzyme

This diagram illustrates the hypothetical binding interactions of a fluorinated azetidine-containing inhibitor within the active site of an enzyme, such as DPP-IV.

G cluster_0 Enzyme Active Site Inhibitor Fluorinated Azetidine Inhibitor Azetidine Ring Fluorine R-group S1_Pocket S1 Pocket (Hydrophobic) Inhibitor:F->S1_Pocket Favorable Interaction (e.g., dipole-dipole) S2_Pocket S2 Pocket (Polar/Charged) Inhibitor:R->S2_Pocket Specific Interactions Catalytic_Triad Catalytic Triad (e.g., Ser, His, Asp) Inhibitor:N->Catalytic_Triad Potential H-bond (modulated by pKa)

Caption: Hypothetical binding of a fluorinated azetidine inhibitor.

Conclusion

The incorporation of fluorine into the azetidine scaffold is a powerful and versatile strategy in modern drug discovery. By carefully considering the position and degree of fluorination, medicinal chemists can rationally design molecules with improved potency, selectivity, and pharmacokinetic properties. The case studies and experimental data presented in this guide demonstrate the significant impact of fluorination on the structure-activity relationships of azetidine-containing compounds. As our understanding of the subtle interplay between fluorine and biological systems continues to grow, we can expect to see an even greater number of innovative and effective therapeutics emerging from this exciting area of research.

References

  • Hulin, B., Cabral, S., Lopaze, M. G., Van Volkenburg, M. A., Andrews, K. M., & Parker, J. C. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & medicinal chemistry letters, 15(21), 4770–4773. [Link]

  • Melnykov, K. P., Nazar, K., Smyrnov, O., & Grygorenko, O. (2022). Mono‐and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry–A European Journal, 28(1), e202103348.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Singh, G. S., & D'hooghe, M. (2016). Recent advances in the synthesis of azetidines. Tetrahedron, 72(48), 7793-7824.
  • Burés, J., Armstrong, A., & Blackmond, D. G. (2012). Curtin− Hammett scenarios in organocatalysis: a kinetic study of a proline-catalyzed α-amination of an aldehyde. Journal of the American Chemical Society, 134(15), 6741-6750.
  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17. 1–12.17. 21. [Link]

  • BioIVT. (n.d.). DAT (SLC6A3) Transporter Assay. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol. Retrieved from [Link]

Sources

Technical Guide: Validating Synthesis of 1-(2,4-Difluorobenzoyl)azetidin-3-amine via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous validation framework for the synthesis of 1-(2,4-difluorobenzoyl)azetidin-3-amine , a critical pharmacophore in antibacterial and antiviral drug discovery. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, it is often a bottleneck in process optimization.

Here, we demonstrate that Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy serves as a superior, rapid-response tool for monitoring the two-step synthesis: amide coupling followed by Boc-deprotection. This guide compares IR directly against NMR and HPLC, establishing it as the primary "Go/No-Go" gatekeeper in the synthetic workflow.

Structural Analysis & Vibrational Theory

To validate the product, one must understand the vibrational signature of the functional group transformations.

The Target Molecule

The molecule consists of a strained 4-membered azetidine ring linked via a tertiary amide to a 2,4-difluorophenyl group. The validation hinges on detecting the primary amine at position 3 while confirming the integrity of the tertiary amide linker.

Functional GroupModeExpected Wavenumber (cm⁻¹)Diagnostic Value
Primary Amine (-NH₂) Stretching (Sym/Asym)3300–3450 (Doublet)Critical: Confirming deprotection.
Tertiary Amine (Ring) Amide I (C=O)1620–1650Critical: Confirming benzoyl coupling.
Carbamate (Boc) C=O Stretch~1690–1710Negative Control: Must be absent in final product.
Aryl Fluorine (C-F) C-F Stretch1000–1250 (Strong)Fingerprint for the 2,4-difluoro moiety.
Azetidine Ring Ring Breathing~900–1000Indicates ring integrity (not hydrolyzed).

Comparative Analysis: IR vs. Alternatives

Why prioritize IR for this specific synthesis?

FeatureATR-FTIR (Recommended) ¹H NMR (Gold Standard) HPLC-MS
Time-to-Result < 1 minute15–30 minutes10–20 minutes
Sample Prep None (Neat solid/oil)Deuterated solvent dissolutionDilution/Filtering
Process Utility Real-time monitoring of reaction progress.Structural confirmation (Post-workup).Purity quantification.
Key Limitation No connectivity data.High capital cost/maintenance.Solvent consumption.
Specific Benefit Instantly detects Boc-removal (loss of 1700 cm⁻¹ peak).Resolves proton coupling constants.Mass confirmation.[1]

Experimental Protocol

This protocol uses a "Self-Validating" workflow where the spectrum of the intermediate serves as the baseline for the final product.

Phase 1: Synthesis Workflow

Reaction A (Coupling): tert-Butyl azetidin-3-ylcarbamate + 2,4-Difluorobenzoyl chloride


 Intermediate (1) .
Reaction B (Deprotection):  Intermediate (1)  + TFA/DCM 

Product (2) .
Phase 2: IR Validation Method
  • Instrument: FTIR Spectrometer with Diamond ATR accessory.

  • Resolution: 4 cm⁻¹.

  • Scans: 16 (Rapid screening mode).

  • Background: Air (ambient).

Step-by-Step Validation:
  • Baseline: Acquire spectrum of starting material (tert-butyl azetidin-3-ylcarbamate). Note the strong Carbamate C=O at ~1695 cm⁻¹.

  • Coupling Check: Analyze crude Intermediate (1) .

    • Pass Criteria: Appearance of new Amide band (~1630 cm⁻¹) alongside the Carbamate band.

  • Deprotection Check: Neutralize the TFA salt to free base (using NaHCO₃ workup) and dry. Analyze Product (2) .

    • Pass Criteria:Complete disappearance of the Carbamate C=O (~1695 cm⁻¹). Retention of Amide C=O (~1630 cm⁻¹). Appearance of NH₂ doublet (~3300-3400 cm⁻¹).

Visualization: Decision Logic & Pathway

The following diagram illustrates the critical decision nodes where IR spectroscopy dictates the workflow.

G Start Start: N-Boc-3-aminoazetidine Step1 Step 1: Amide Coupling (+ 2,4-Difluorobenzoyl Cl) Start->Step1 Check1 IR Checkpoint 1: Is Amide I (~1630 cm⁻¹) present? Step1->Check1 Check1->Step1 No (Incomplete) Intermed Intermediate: N-Boc-1-(2,4-difluorobenzoyl)azetidin-3-amine Check1->Intermed Yes Step2 Step 2: Deprotection (TFA or HCl) Intermed->Step2 Check2 IR Checkpoint 2: Is Carbamate C=O (~1695 cm⁻¹) GONE? Step2->Check2 Final Final Product: This compound Check2->Final Yes (Pure) Fail Recycle / Reprocess Check2->Fail No (Boc remains) Fail->Step2 Re-subject to Acid

Caption: Logic flow for IR-guided synthesis validation. Yellow diamonds represent critical Go/No-Go decision points based on spectral data.

Results & Discussion: Spectral Interpretation

The "Fingerprint" Region (1000–1500 cm⁻¹)

The 2,4-difluorophenyl moiety provides a robust internal standard. The C-F stretches appear as intense bands between 1100–1250 cm⁻¹ . These should remain constant throughout Step 2 (Deprotection). If these bands diminish or shift significantly, it indicates decomposition of the amide linkage (e.g., hydrolysis of the benzoyl group).

The Carbonyl Region (1600–1800 cm⁻¹) – The Validation Key

This is the most critical region for this specific synthesis.

  • Intermediate (Boc-Protected):

    • Shows two distinct carbonyl signals.

    • Peak A (Boc): ~1695 cm⁻¹ (Higher frequency due to -O-C=O).

    • Peak B (Benzamide): ~1630 cm⁻¹ (Lower frequency, conjugated with aromatic ring).

  • Final Product (Free Amine):

    • Shows one distinct carbonyl signal.

    • Peak B (Benzamide): ~1630 cm⁻¹ remains.

    • Peak A (Boc): Disappears completely.

    • Note: If a peak remains at ~1670–1680 cm⁻¹, it may indicate residual TFA salt formation affecting the amide, or incomplete deprotection.

Troubleshooting Common Anomalies
  • Broad Band ~3000 cm⁻¹: Indicates the product is likely the ammonium salt (e.g., TFA or HCl salt) rather than the free base. The NH₂ doublet is obscured by the broad N-H⁺ stretch. Solution: Wash with NaHCO₃ to view the clean free-base spectrum.

  • Split Carbonyl Peak: If the amide peak at 1630 cm⁻¹ appears split, check for rotamers (common in tertiary amides of azetidines) or solid-state polymorphism.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. (Standard text for IR functional group theory).

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.[2][3] (Authoritative source for amide/amine shifts).[2][4][5]

  • Smith, B. C. (2011).[6] Fundamentals of Fourier Transform Infrared Spectroscopy (2nd ed.). CRC Press. (Reference for ATR techniques).

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223-264. (Review of azetidine synthesis and stability).

  • National Center for Biotechnology Information. (2023). 2,4-Difluorobenzamide Compound Summary. PubChem.[1][2] (Reference for 2,4-difluorobenzoyl spectral data).

Sources

Analytical standards for 1-(2,4-Difluorobenzoyl)azetidin-3-amine quantification

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Standards for 1-(2,4-Difluorobenzoyl)azetidin-3-amine Qualification

Executive Summary

For researchers developing novel PARP inhibitors or kinase antagonists, This compound represents a critical intermediate or active pharmacophore.[1] Unlike established compendial drugs (e.g., Olaparib), this specific azetidine derivative lacks a commercially available ISO 17034 Certified Reference Material (CRM).[1]

This guide compares the three viable pathways for establishing an analytical standard for this molecule: Commercial Research Grade , In-House Qualified Primary Standard , and Working Standard .[1] It provides the experimental framework to elevate a "research chemical" to a "quantifiable standard" using orthogonal validation (qNMR + HPLC).[1]

Part 1: Technical Context & Molecule Analysis

To quantify this molecule accurately, one must understand its physicochemical vulnerabilities.

  • Chemical Structure: A strained 4-membered azetidine ring coupled to a lipophilic 2,4-difluorobenzoyl group.[1]

  • Critical Functionality:

    • Primary Amine (C3 position): Highly polar, basic (pKa ~8.5–9.5).[1] Prone to oxidation or carbamate formation if exposed to atmospheric CO₂.

    • Amide Linker: Generally stable, but susceptible to hydrolysis under strong acid/base conditions, yielding 2,4-difluorobenzoic acid (a common impurity).[1]

    • Chromophore: The 2,4-difluorophenyl group provides strong UV absorption at 254 nm , enabling HPLC-UV quantification.[1]

Part 2: Comparative Analysis of Standard Grades

Since no pharmacopeial (USP/EP) standard exists, you must choose between purchasing a research chemical or qualifying your own material.[1]

Comparison Matrix
FeatureOption A: Commercial Research Grade Option B: In-House Qualified Primary Standard Option C: Working Standard
Source Chemical Catalog (e.g., Enamine, WuXi, Sigma)Synthesized & Purified In-House (or repurified Option A)Aliquot of Option B
Purity Claim "≥95%" or "≥97%" (Area %)Specific Assay % (w/w) (e.g., 99.4% ± 0.3)Calibrated against Option B
Traceability None (Batch-dependent)SI-Traceable (via NIST-traceable qNMR internal standard)Traceable to Option B
Primary Risk Potency Bias: 95% purity ignores salts/solvents.[1] Real content may be 80%.[1]Resource Heavy: Requires NMR, KF, ROI, and HPLC data.[1]Stability: Needs re-testing every 6–12 months.
Suitability Early Discovery / HTSGLP Tox Studies / GMP ReleaseRoutine QC / Stability Testing

Part 3: Qualification Workflow (The "Gold Standard" Protocol)

To use this molecule for regulated quantification (GLP/GMP), you must characterize it as a Primary Standard .[1] The following workflow ensures the "Assigned Purity" is accurate.

Workflow Diagram: Standard Qualification

Standard_Qualification cluster_char Orthogonal Characterization (The 'Mass Balance' Approach) start Raw Material (Synthesized or Purchased) decision Purity > 98% by HPLC? start->decision purify Recrystallization / Prep-HPLC decision->purify No struct Structural ID (1H-NMR, MS, IR) decision->struct Yes purify->decision purity_org Chromatographic Purity (HPLC-UV Area %) struct->purity_org volatiles Volatiles Content (TGA or KF + GC-HS) struct->volatiles inorganics Inorganics (Residue on Ignition) struct->inorganics qnmr Confirmatory Potency (qNMR with NIST Internal Std) purity_org->qnmr Cross-Check volatiles->qnmr inorganics->qnmr coa Generate Certificate of Analysis (Assigned Purity % w/w) qnmr->coa Final Assignment

Figure 1: Decision tree for converting raw this compound into a qualified reference standard.

Part 4: Experimental Protocols

Chromatographic Purity (HPLC-UV)

Objective: Determine the relative abundance of organic impurities (e.g., unreacted azetidine, benzoic acid derivatives).[1]

  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Ammonium Hydroxide in Water (pH ~10).[1] Note: High pH is crucial to keep the amine unprotonated for better peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV @ 254 nm.

  • Acceptance Criteria: Main peak area > 99.0%.

Potency Assignment by qNMR (The Absolute Truth)

Objective: Determine the absolute weight-percent purity, independent of UV response factors. This is superior to HPLC for standard qualification.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST equivalent) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).[1]

  • Solvent: DMSO-d6 (ensures solubility of both the amide and the polar amine).[1]

  • Protocol:

    • Weigh ~10 mg of Analyte (precision ±0.01 mg).

    • Weigh ~10 mg of IS (precision ±0.01 mg) into the same vial.

    • Dissolve in 0.7 mL DMSO-d6.

    • Acquire 1H-NMR with D1 (Relaxation Delay) ≥ 30 seconds (essential for quantitative integration).

    • Integrate the distinct aromatic protons of the 2,4-difluorobenzoyl group against the IS singlet.

Calculation:


[1]

Where


 = Purity, 

= Integral Area,

= Number of protons,

= Molar Mass,

= Weight.[1]
Stability Monitoring

Because the azetidine ring is strained:

  • Stress Test: Expose solid to 40°C/75% RH for 7 days. Check for ring-opening (appearance of broad peaks in HPLC) or hydrolysis (increase in 2,4-difluorobenzoic acid).[1]

  • Storage: Recommended -20°C, desiccated.

Part 5: Recommendation

  • Use Option A (Research Grade) only for: High-Throughput Screening (HTS) or relative binding affinity assays where ±10% error is acceptable.

  • Use Option B (In-House Primary) for: Determination of IC50 values, PK/PD studies, and release testing of drug substance batches.[1] Do not rely on the vendor's "95%" label for quantitative work.

References

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards.Link[1]

  • International Organization for Standardization (ISO). ISO 17034:2016 General requirements for the competence of reference material producers.[2]Link[1]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 2014. Link[1]

  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics.Link[1]

Sources

Benchmarking the Intrinsic Affinity of the Fragment 1-(2,4-Difluorobenzoyl)azetidin-3-amine

[1][2]

Executive Summary

This guide provides a technical framework for benchmarking the kinase inhibitory potential of 1-(2,4-Difluorobenzoyl)azetidin-3-amine .

Critical Scientific Context: It is vital to recognize that this molecule is not a standalone "warhead" inhibitor.[1] Structurally, it represents a pharmacophore fragment or scaffold building block . The primary amine at the C3 position serves as a vector for attaching hinge-binding motifs (e.g., pyrazoles, pyrimidines), while the N-(2,4-difluorobenzoyl) moiety acts as a hydrophobic "tail" often designed to occupy the solvent-exposed regions or specificity pockets (such as the allosteric pocket in p38 MAPK or the solvent front in JAK kinases).[2][1]

Therefore, "benchmarking" this molecule requires a Fragment-Based Drug Discovery (FBDD) approach.[1] Standard IC50 assays optimized for nanomolar drugs will likely yield false negatives.[1] This guide outlines the protocols for High-Concentration Screening and Thermal Shift Assays (TSA) to correctly quantify its intrinsic ligand efficiency (LE) versus fully decorated kinase inhibitors.[1]

Chemical Profile & Structural Logic[1][2]

Before assaying, one must understand the structural role of the test compound versus the comparator (Reference Standard).[1]

FeatureTest Compound Reference Standard (e.g., Baricitinib)
Structure This compound Baricitinib (JAK1/2 Inhibitor)
Role Fragment / ScaffoldFully Optimized Drug
Hinge Binder Absent (Primary amine is a linker)Present (Pyrrolo[2,3-d]pyrimidine)
Tail Moiety 2,4-Difluorobenzoyl (Hydrophobic)Ethylsulfonyl (Polar/Hydrophobic mix)
Expected Potency Low (µM to mM range)High (nM range)
Assay Requirement High Concentration (100 µM - 1 mM)Low Concentration (1 nM - 1 µM)
Structural Workflow Diagram

The following diagram illustrates the progression from the Test Fragment to a Lead Compound, highlighting why the fragment alone lacks potency.

FragmentLogiccluster_0Fragment-Based Drug Design (FBDD) LogicFragmentTest Compound:1-(2,4-Difluorobenzoyl)azetidin-3-amineLinkerSynthetic Coupling(Amide/Urea Bond)Fragment->Linker Provides Tail & VectorWarheadHinge Binder Addition(e.g., Pyrazole/Pyrimidine)Linker->Warhead + Hinge AffinityLeadPotent Kinase Inhibitor(IC50 < 100 nM)Warhead->Lead Synergistic Binding

Figure 1: The structural role of the test amine in kinase inhibitor design. The molecule serves as a scaffold, not the primary driver of affinity.[1]

Comparative Benchmarking: Experimental Data

Since the test compound is a fragment, it should be benchmarked against a Negative Control (DMSO) and a Positive Control (a known binder like Staurosporine or Tofacitinib) to determine if the "tail" contributes any non-specific binding or weak allosteric affinity.[1]

Predicted Performance Metrics (Mock Data)

Note: These values represent typical ranges for azetidine-based fragments in kinase screens.

MetricTest Compound (Fragment)Reference (Baricitinib)Interpretation
IC50 (JAK2) > 100 µM (Inactive)5.7 nMThe fragment lacks the ATP-mimetic warhead.[2][1]
Thermal Shift (

)
+0.5°C to +2.0°C+12.0°CSmall shift indicates weak, specific binding (valid fragment).[1]
Ligand Efficiency (LE) 0.25 - 0.30 kcal/mol/atom> 0.40 kcal/mol/atomModerate efficiency; good starting point for optimization.[2][1]
Hill Slope ~1.0 (if binding) or Flat1.0 - 1.2Flat slope confirms lack of specific inhibition at low conc.[2][1]

Validated Experimental Protocols

To accurately benchmark this molecule, you cannot use a standard 10-point dilution starting at 1 µM.[2][1] You must use Protocol A (Biochemical) or Protocol B (Biophysical).[1]

Protocol A: High-Concentration TR-FRET Assay (LANCE Ultra)

Best for: Quantifying % Inhibition at high concentrations.[2][1]

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the phosphorylation of a peptide substrate.[2] The fragment competes with ATP.[1]

Reagents:

  • Kinase: JAK2 or p38 MAPK (0.5 nM final).[1]

  • Substrate: ULight-labeled peptide (50 nM).

  • Antibody: Europium-labeled anti-phospho antibody (2 nM).[2][1]

  • Tracer: ATP (at

    
    , typically 10 µM).[1]
    

Step-by-Step Workflow:

  • Preparation: Dissolve this compound in 100% DMSO to 100 mM (Stock).

  • Dilution: Prepare a 10-point serial dilution starting at 1 mM (final assay concentration). Crucial: Standard assays stop at 10 µM; fragments require mM range.

  • Incubation (Compound + Kinase): Add 2.5 µL compound + 2.5 µL Enzyme. Incubate 15 min to allow weak binders to equilibrate.

  • Reaction Start: Add 5 µL ATP/Substrate mix. Incubate 60 min at RT.

  • Detection: Add 10 µL EDTA/Eu-Antibody mix.[1] Incubate 60 min.

  • Read: Measure on EnVision or PHERAstar (Excitation: 320nm, Emission: 665nm/615nm).

Self-Validation Check:

  • Calculate Z'-Factor . Must be > 0.5.[1]

  • If IC50 is unmeasurable (> 1 mM), report as "Inactive" but check for solubility precipitation using dynamic light scattering (DLS) to ensure the lack of signal isn't due to aggregation.

Protocol B: Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

Best for: Confirming binding of weak fragments that don't compete well with ATP.[2][1]

Principle: Ligand binding stabilizes the protein, increasing its melting temperature (

1

Workflow:

  • Mix: 2 µM Kinase + 5x SYPRO Orange Dye.

  • Add Compound: Add test amine at 50 µM and 500 µM .

  • Run: Ramp temperature from 25°C to 95°C (1°C/min) in a qPCR machine.

  • Analysis: Calculate

    
    .[2][1]
    
    • 
       = Valid Binder.[1]
      
    • 
       = Non-binder.[1]
      

Visualizing the Assay Principle

The following diagram details the TR-FRET workflow required to validate the potency (or lack thereof) of the amine fragment.

AssayWorkflowStartStart: 100 mM Stock(DMSO)dilutionSerial Dilution(Top Conc: 1 mM)Start->dilutionkinase_addAdd Kinase (JAK/p38)Pre-incubation 15 mindilution->kinase_add High Conc. EssentialreactionAdd ATP + SubstrateReaction: 60 minkinase_add->reaction Allow EquilibriumstopStop: EDTA + Eu-AbDetection Mixreaction->stopreadoutRead TR-FRET Signal(665nm / 615nm)stop->readoutdecisionIC50 < 100 µM?readout->decisionHitValid Hit(Proceed to SAR)decision->HitYesInactive FragmentInactive Scafold(Needs Warhead)decision->Inactive FragmentNo

Figure 2: Workflow for High-Concentration TR-FRET Screening of Kinase Fragments.

References

  • Erlanson, D. A., et al. (2016).[1] "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery.[1] [2][1]

  • Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay Validation."[1] User Guide.

  • Niesen, F. H., et al. (2007).[1] "The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability."[1] Nature Protocols.

  • PerkinElmer (Revvity). "LANCE Ultra Kinase Assays: A Guide to Assay Development."[1] Application Note.

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 1-(2,4-Difluorobenzoyl)azetidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development and chemical research, the synthesis and application of novel compounds like 1-(2,4-Difluorobenzoyl)azetidin-3-amine are routine. However, the lifecycle of these materials extends beyond their use in experiments. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound and its associated waste streams, grounded in established safety principles and regulatory standards.

Hazard Identification: The Foundation of Safe Disposal

Before any disposal protocol is initiated, a thorough understanding of the compound's hazards is essential. As a substituted amine, this compound requires careful handling. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be accessible for novel research compounds, the hazards can be inferred from its chemical class and functional groups.

  • Amine Compounds: Amines are organic compounds derived from ammonia and can be irritants, corrosive, and harmful if swallowed or inhaled.[1] They can cause significant harm to aquatic life and ecosystems if released into the environment.[1]

  • Fluorinated Benzoyl Group: The presence of a difluorobenzoyl group suggests that thermal decomposition may produce highly toxic fumes, including nitrogen oxides and hydrogen fluoride.

Immediate Action: Always consult your institution's specific Safety Data Sheet (SDS) or one for a closely related compound, such as 2,4-Difluorobenzylamine, before handling.[2] All handling and preparation for disposal should occur within a certified chemical fume hood to minimize inhalation exposure.[3][4][5]

The Regulatory Landscape: EPA and OSHA Mandates

The disposal of laboratory chemical waste is strictly regulated to protect both human health and the environment.[6] In the United States, two primary federal agencies set the standards:

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA governs the "cradle-to-grave" management of hazardous materials. RCRA regulations define what constitutes hazardous waste and establish standards for its generation, transportation, treatment, storage, and disposal.[7][8]

  • Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard, are designed to protect workers who handle hazardous substances.[9][10] This includes mandating written health and safety plans, proper training, and the use of appropriate Personal Protective Equipment (PPE).[11]

Disposing of this compound down the drain or in regular trash is strictly prohibited and violates federal regulations.[6][12][13]

Core Principles of Chemical Waste Management

A robust disposal plan is built on three pillars: minimization, segregation, and clear identification.

  • Waste Minimization: The most effective disposal strategy begins with generating less waste. Practice good laboratory techniques, such as using appropriate quantities of chemicals and reagents and employing microscale techniques where possible.[6]

  • Segregation of Incompatibles: Never mix different types of chemical waste.[6] Amine waste should be kept separate from other chemical wastes to prevent hazardous reactions.[1] Specifically, store amine waste away from acids and oxidizing agents.[1][14]

  • Identification and Labeling: All waste containers must be clearly and accurately labeled from the moment the first drop of waste is added.[6][14] Labels must include the full chemical name(s) of the contents, percentage of each component, and the date the container was filled.[12]

Step-by-Step Disposal Protocol

This protocol outlines the process from generating waste to its final collection by Environmental Health & Safety (EHS) personnel.

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE.

  • Eye Protection: Chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Always inspect gloves prior to use.[15]

  • Body Protection: A laboratory coat, long pants, and closed-toe shoes are mandatory.[5]

Waste Collection

Collect waste at the point of generation in a designated Satellite Accumulation Area (SAA).[14]

  • Select a Compatible Container: Use a sturdy, leak-proof container that is chemically compatible with amines.[1][12] Often, the original product bottle or a high-density polyethylene (HDPE) container is suitable. Avoid steel containers for acidic solutions and be mindful that some amines can be corrosive.[1][14]

  • Label the Container: Immediately affix a hazardous waste label provided by your institution's EHS department.[12][16] Fill it out completely, listing "this compound" and any solvents or other chemicals present, along with their concentrations.[12][14]

  • Collect Waste:

    • Solid Waste: Collect pure or residual solid this compound in a designated solid waste container.

    • Liquid Waste: Collect solutions containing the compound in a separate liquid waste container. Do not mix aqueous solutions with organic solvents.[12]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[12][13][16] This prevents the release of fumes and reduces the risk of spills.

Waste Storage in Satellite Accumulation Areas (SAA)

The SAA is the designated laboratory space for collecting hazardous waste.

  • Location: Store the waste container in your designated SAA, which must be at or near the point of generation.

  • Secondary Containment: All liquid hazardous waste containers must be kept in secondary containment bins to contain any potential leaks or spills.[1][12]

  • Segregation: Ensure the container is stored away from incompatible materials like acids and oxidizers.[1][14]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely toxic waste in your SAA.[16]

Quantitative Disposal Parameters

The following table summarizes key quantitative limits and requirements mandated by regulatory bodies for the safe management of laboratory chemical waste.

ParameterGuideline/LimitRationaleSource
Max. SAA Volume 55 gallons (or 1 quart for acutely toxic waste)Prevents the dangerous accumulation of large waste quantities in a research setting.[16]
Container Removal (Full) Within 3 days of being filledMinimizes storage time of full containers in active lab areas, reducing risk.[14]
Container Removal (Partial) Within 1 year of first additionEnsures that old, potentially degraded chemicals are removed in a timely manner.[14]
Empty Container Rinsing First rinse must be collected as hazardous wasteThe initial rinse contains the highest concentration of residual chemical and must be treated as hazardous.[12]
pH for Sewer Disposal pH between 5.0 and 12.5Only applies to dilute, non-hazardous aqueous solutions approved by EHS; amines often require neutralization.[14]
Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_collection Waste Collection & Storage cluster_final Final Disposal start Waste Generated (Solid or Liquid) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe sds Consult SDS for Specific Hazards ppe->sds container Select Compatible, Leak-Proof Container sds->container labeling Affix & Complete EHS Hazardous Waste Label container->labeling segregate Segregate: Solid vs. Liquid Keep Incompatibles Separate labeling->segregate store Store in SAA with Secondary Containment segregate->store check_full Is Container Full? store->check_full check_full->store No, Continue Accumulation request_pickup Request Waste Pickup from EHS/Waste Management check_full->request_pickup Yes end_process Waste Removed by Authorized Personnel request_pickup->end_process

Caption: Decision workflow for handling and disposing of amine-based chemical waste.

Disposal of Contaminated Materials and Empty Containers

Proper disposal extends to all materials that have come into contact with this compound.

Contaminated Labware and PPE
  • Solid Waste: Disposable items such as gloves, weigh paper, and absorbent pads contaminated with the compound should be collected in a sealed bag or container, clearly labeled as hazardous waste, and disposed of through your institution's EHS program.[17]

  • Reusable Glassware: Wash contaminated glassware with an appropriate solvent. The first solvent rinse must be collected and disposed of as hazardous liquid waste.[12] Subsequent rinses may be permissible for drain disposal if approved by your EHS office.

Empty Chemical Containers

An "empty" container that held a hazardous chemical is not treated as regular trash until properly decontaminated.

  • Thoroughly Empty: Ensure that all possible material has been removed from the container. If any solid residue remains that cannot be removed, the container itself must be disposed of as hazardous waste.[12]

  • Rinse and Collect: The first rinse of the container with a suitable solvent (e.g., acetone, ethanol) must be collected and disposed of as hazardous waste.[12][13] For highly toxic chemicals, the first three rinses must be collected.[12]

  • Deface Label: Completely remove or obliterate the original manufacturer's label.[12][13]

  • Final Disposal: Once rinsed and with the label defaced, the container can typically be disposed of as regular solid waste (e.g., in a designated glass disposal box).[12]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is critical.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Consult SDS: Refer to the SDS for specific spill cleanup instructions.

  • Cleanup: For small spills within a fume hood, use a chemical spill kit with an appropriate absorbent material.[5] Collect all cleanup materials (absorbent, contaminated gloves, etc.) in a sealed container, label it as hazardous waste, and arrange for pickup.[5][16]

  • Report: Notify your laboratory supervisor and EHS department of the incident.[12] For significant spills, do not attempt to clean them up yourself; contact EHS or emergency personnel immediately.

By adhering to these procedures, you ensure that your vital research does not come at the cost of safety or environmental health. You fulfill your professional responsibility, protect yourself and your colleagues, and contribute to a culture of safety and excellence in the scientific community.

References

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Waste Disposal Guidelines for Research Labs. Labochem Technology™. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental Services. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • OSHA Hazardous Waste Disposal Guidelines. CDMS. [Link]

  • Hazardous Waste. US Environmental Protection Agency. [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc.. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. US Environmental Protection Agency. [Link]

  • Waste, Chemical, and Cleanup Enforcement. US Environmental Protection Agency. [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. A-C-T Metal Deck Supply. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]

  • Benzidine Standard Operating Procedure. Rutgers University. [Link]

Sources

Personal protective equipment for handling 1-(2,4-Difluorobenzoyl)azetidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Hazard Classification: Corrosive Solid / Severe Irritant 1-(2,4-Difluorobenzoyl)azetidin-3-amine combines a strained azetidine ring with a primary amine and a lipophilic fluorinated benzoyl group. While specific toxicological data (LD50) may be limited, its structural moieties dictate that it be handled as a corrosive base capable of causing severe skin burns, eye damage, and respiratory sensitization.

  • Critical Control: All manipulation of the solid must occur inside a certified chemical fume hood.

  • Primary Risk: Inhalation of dust and dermal absorption via the lipophilic fluorinated moiety.

  • Storage: Hygroscopic and air-sensitive. Store at 2–8°C (or -20°C for long term) under inert gas.

Risk Assessment & Hazard Identification

Hazard CategoryRisk LevelMechanistic Insight
Inhalation High The primary amine moiety can irritate mucous membranes. Fluorinated motifs increase lipophilicity, potentially facilitating systemic absorption across lung tissue.
Skin Contact High Primary amines are often corrosive. The 2,4-difluorophenyl group enhances skin permeability, increasing the risk of deep tissue chemical burns.
Eye Contact Severe Basic solids can cause rapid saponification of corneal lipids, leading to permanent damage.
Reactivity Medium The azetidine ring is strained (approx. 25 kcal/mol).[1] While the amide linkage stabilizes N1, the C3-amine is reactive toward electrophiles, acids, and atmospheric CO₂ (carbamate formation).

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating barrier system. Do not deviate from these specifications.

Body AreaRequired EquipmentTechnical Justification
Hand Protection (Primary) Nitrile Gloves (4 mil) Standard protection against incidental splash. Change every 30 mins.
Hand Protection (Secondary) Long-cuff Nitrile (8 mil) Required for solution handling. Fluorinated compounds can permeate thin nitrile; double-gloving creates a breakthrough time buffer.
Respiratory Fume Hood (Face Velocity >100 fpm) Mandatory for solid handling. If hood work is impossible, a full-face respirator with P100/OV cartridges is required.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient. Goggles seal against airborne dust and splashes that track around standard lenses.
Body Protection Lab Coat (Poly/Cotton) + Tyvek Sleeves Disposable Tyvek sleeves prevent dust accumulation on fabric cuffs, a common source of secondary exposure.

Operational Handling Protocol

Phase 1: Receipt & Storage Setup
  • Inspection: Upon receipt, inspect the vial for breakage inside a fume hood.

  • Atmosphere: This compound is an amine; it will react with atmospheric CO₂ to form carbonates/carbamates.

  • Protocol:

    • Flush the outer container with Argon/Nitrogen before opening.

    • Seal with Parafilm immediately after use.

    • Store in a desiccator at 2–8°C .

Phase 2: Weighing & Solubilization Workflow
  • Causality: Static electricity can cause micronized amine powders to "jump," leading to invisible contamination.

  • Tooling: Use anti-static guns and plastic/PTFE spatulas . Avoid metal spatulas if possible to prevent potential catalytic decomposition or contamination.

HandlingWorkflow Start Start: Weighing Procedure CheckHood Verify Hood Flow (>100 fpm) Start->CheckHood PPE Don PPE: Double Nitrile + Goggles CheckHood->PPE Static Neutralize Static (Anti-static Gun) PPE->Static Weigh Weigh into Tared Vial (Do NOT use weigh boats) Static->Weigh Solvent Add Solvent Immediately (DCM/MeOH/DMSO) Weigh->Solvent Minimize dust time Seal Seal & Parafilm Solvent->Seal Clean Wipe Balance with Weak Acid (1% Acetic Acid) Seal->Clean

Figure 1: Safe weighing workflow emphasizing dust minimization and immediate solubilization.

Phase 3: Reaction Setup
  • Solvent Choice: The compound is likely soluble in DMSO, Methanol, or Dichloromethane (DCM).

  • Precaution: When dissolving in halogenated solvents (DCM), wear Silver Shield or laminate gloves under nitrile if handling large volumes (>100 mL), as fluorinated amines in DCM can penetrate nitrile rapidly.

Emergency Response & Decontamination

Spill Response Logic

Scenario: 500 mg powder spill in the fume hood.

  • Isolate: Close the hood sash immediately. Alert nearby personnel.

  • Neutralize: Do not simply sweep. Cover the powder with a wet paper towel (soaked in dilute 1% acetic acid or water) to prevent dust generation.

  • Collect: Wipe up the wet slurry.

  • Clean: Wash the surface with 1% acetic acid (to protonate and solubilize the amine), followed by water and ethanol.

Exposure First Aid
  • Skin: Wash with soap and water for 15 minutes. Do not use alcohol (enhances absorption).

  • Eyes: Flush for 15 minutes. Hold eyelids open. Seek ophthalmologist evaluation immediately (alkaline burn risk).

Waste Disposal Strategy

  • Segregation: This compound contains Fluorine (Halogen) and Nitrogen (Amine).[2]

  • Stream: Halogenated Organic Waste .

    • Note: Even if dissolved in non-halogenated solvents (like DMSO), the high fluorine content often necessitates classifying it as halogenated waste to prevent issues in incineration scrubbers.

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers.

  • Labeling: Must be clearly labeled "Toxic," "Corrosive," and "Halogenated."

References

  • PubChem. Azetidin-3-amine Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • ECHA (European Chemicals Agency). Substance Information: Azetidine derivatives.[3] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Difluorobenzoyl)azetidin-3-amine
Reactant of Route 2
Reactant of Route 2
1-(2,4-Difluorobenzoyl)azetidin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.